molecular formula C46H64N12O12S2 B3063302 Oxypressin CAS No. 642-35-3

Oxypressin

Cat. No.: B3063302
CAS No.: 642-35-3
M. Wt: 1041.2 g/mol
InChI Key: WTHKESHUHBGMGM-DZCXQCEKSA-N
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Description

Oxypressin, also known as this compound, is a useful research compound. Its molecular formula is C46H64N12O12S2 and its molecular weight is 1041.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

642-35-3

Molecular Formula

C46H64N12O12S2

Molecular Weight

1041.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H64N12O12S2/c1-24(2)17-30(40(64)51-21-38(50)62)56-45(69)35-9-6-16-58(35)46(70)34-23-72-71-22-28(47)39(63)53-31(19-26-10-12-27(59)13-11-26)43(67)54-32(18-25-7-4-3-5-8-25)42(66)52-29(14-15-36(48)60)41(65)55-33(20-37(49)61)44(68)57-34/h3-5,7-8,10-13,24,28-35,59H,6,9,14-23,47H2,1-2H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,63)(H,54,67)(H,55,65)(H,56,69)(H,57,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

WTHKESHUHBGMGM-DZCXQCEKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N

sequence

CYFQNCPLG

Synonyms

3-Phe-oxytocin
Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Leu-GlyNH2
cysteinyl-tyrosyl-phenylalanyl-glutaminyl-asparaginyl-cysteinyl-proly-leucyl-glycinamide
oxypressin
oxytocin, Phe(3)-
oxytocin, phenylalanine(3)-

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Oxypressin: Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypressin, also known as [Phe³]oxytocin, is a synthetic analogue of the neurohormone oxytocin (B344502). In this molecule, the isoleucine residue at position 3 of the oxytocin peptide sequence is substituted with a phenylalanine. This modification significantly influences its biological activity, particularly its affinity for the oxytocin receptor and its uterotonic potency. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological activities with comparative data for oxytocin, and detailed experimental protocols for its synthesis and bioactivity assessment. Furthermore, it elucidates the presumed signaling pathways activated by this compound through the oxytocin receptor.

Chemical Structure of this compound

This compound is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues at positions 1 and 6. Its molecular formula is C₄₆H₆₄N₁₂O₁₂S₂ and it has a molecular weight of 1057.2 g/mol .

Amino Acid Sequence: H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Leu-Gly-NH₂[1]

IUPAC Name: (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Below is a 2D representation of the chemical structure of this compound.

Oxypressin_Structure Chemical Structure of this compound cluster_ring Cyclic Core cluster_tail C-terminal Tail Cys1 Cys¹ Tyr2 Tyr² Cys1->Tyr2 Cys6 Cys⁶ Cys1->Cys6 Disulfide Bridge Phe3 Phe³ Tyr2->Phe3 Gln4 Gln⁴ Phe3->Gln4 Asn5 Asn⁵ Gln4->Asn5 Asn5->Cys6 Pro7 Pro⁷ Cys6->Pro7 Leu8 Leu⁸ Pro7->Leu8 Gly9 Gly⁹-NH₂ Leu8->Gly9

A 2D diagram of the this compound peptide structure.

Biological Activity and Data Presentation

Table 1: Receptor Binding Affinity of Oxytocin

ReceptorLigandKᵢ (nM)SpeciesReference
Oxytocin ReceptorOxytocin7.8Human[2]
Vasopressin V1a ReceptorOxytocin45Human[2]

Table 2: Pharmacokinetic Parameters of Oxytocin

ParameterValueSpeciesRouteReference
Half-life (t½)3-5 minHumanIV[3]
Metabolic Clearance Rate15-20 mL/kg/minHumanIV[3]
Volume of Distribution0.3 L/kgHumanIV[4]

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol is adapted from established methods for the solid-phase synthesis of oxytocin and its analogues.[5][6]

Workflow for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection1 Coupling_Gly Couple Fmoc-Gly-OH Deprotection1->Coupling_Gly Wash1 Wash (DMF) Coupling_Gly->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Leu Couple Fmoc-Leu-OH Deprotection2->Coupling_Leu Wash2 Wash Coupling_Leu->Wash2 Loop Repeat Deprotection and Coupling for Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt) Wash2->Loop Cleavage Cleave from Resin and Remove Side-Chain Protecting Groups (TFA cocktail) Loop->Cleavage Cyclization Oxidative Cyclization (e.g., H₂O₂ or K₃[Fe(CN)₆]) Cleavage->Cyclization Purification Purify by RP-HPLC Cyclization->Purification Characterization Characterize by Mass Spectrometry and HPLC Purification->Characterization

A flowchart of the solid-phase synthesis of this compound.

Methodology:

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially, starting from the C-terminus (Glycine). Use a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The coupling reaction is typically carried out for 1-2 hours. The sequence for this compound is: Gly, Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt).

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups (Trt for Cys and Asn/Gln, tBu for Tyr) using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Cyclization: After cleavage, precipitate the linear peptide in cold diethyl ether. The crude linear peptide is then dissolved in a dilute aqueous solution and the disulfide bond is formed by oxidation. This can be achieved by adjusting the pH to ~8.5 and stirring in the presence of an oxidizing agent like hydrogen peroxide or potassium ferricyanide.

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the molecular weight) and analytical RP-HPLC.

Uterine Contraction Assay

This protocol describes a general method to assess the uterotonic activity of this compound, which can be adapted from established protocols for oxytocin.[7][8]

Experimental Workflow for Uterine Contraction Assay

Uterine_Contraction_Workflow Preparation Isolate Uterine Horns from an Estrogen-Primed Rat Mounting Mount Uterine Strips in an Organ Bath containing Krebs-Henseleit Solution (37°C, gassed with 95% O₂/5% CO₂) Preparation->Mounting Equilibration Equilibrate under a resting tension (e.g., 1g) for at least 60 minutes Mounting->Equilibration DoseResponse Construct a Cumulative Concentration-Response Curve for this compound Equilibration->DoseResponse DataRecording Record Isometric Contractions using a Force Transducer DoseResponse->DataRecording Analysis Analyze Data to Determine EC₅₀ and Maximal Response DataRecording->Analysis Comparison Compare with a Dose-Response Curve for Oxytocin Analysis->Comparison

A flowchart for the uterine contraction bioassay.

Methodology:

  • Tissue Preparation: Euthanize a female rat pre-treated with estrogen to sensitize the uterine tissue. Isolate the uterine horns and place them in cold Krebs-Henseleit solution.

  • Mounting: Cut longitudinal strips of the uterus (approximately 2 cm in length) and mount them in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration: Apply a resting tension of approximately 1 gram to the tissue strips and allow them to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Dose-Response Curve: After equilibration, add increasing concentrations of this compound to the organ bath in a cumulative manner. Record the contractile response for each concentration until a maximal response is achieved.

  • Data Recording: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: Measure the amplitude and frequency of contractions. Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal response (Eₘₐₓ).

  • Comparison: For a comparative study, perform the same experiment with oxytocin to determine its EC₅₀ and Eₘₐₓ under the same conditions.

Signaling Pathways

This compound, as an analogue of oxytocin, is presumed to exert its biological effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway activated by the OTR in myometrial cells involves the Gαq/11 protein, leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.

Oxytocin Receptor Signaling Pathway

OTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to This compound This compound This compound->OTR Binds to

A diagram of the Oxytocin receptor signaling cascade.

Pathway Description:

  • Receptor Binding: this compound binds to the extracellular domain of the oxytocin receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gαq/11 protein.

  • PLC Activation: The activated Gαq/11 stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Muscle Contraction: The elevated intracellular Ca²⁺ concentration is the primary trigger for the contraction of myometrial smooth muscle cells. PKC also contributes to the contractile response.

Conclusion

This compound serves as an important tool for structure-activity relationship studies of the oxytocin receptor. Its reduced biological activity compared to oxytocin highlights the critical role of the isoleucine residue at position 3 for optimal receptor binding and activation. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers investigating the pharmacology of oxytocin analogues and the development of novel therapeutics targeting the oxytocin system. Further quantitative studies are warranted to fully characterize the binding kinetics and in vivo pharmacokinetic profile of this compound.

References

Synthesis of [3-Phenylalanine]oxytocin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and biological characterization of [3-Phenylalanine]oxytocin, an analog of the neurohypophyseal hormone oxytocin (B344502) where the tyrosine residue at position 3 is replaced by phenylalanine. This document details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), purification methodologies, and the presumed signaling pathway of this oxytocic agent.

Introduction

[3-Phenylalanine]oxytocin, also known as oxypressin, is a synthetic analog of oxytocin. The substitution of the phenolic hydroxyl group of tyrosine with the phenyl group of phenylalanine at the third position of the peptide sequence has been a subject of interest in structure-activity relationship studies of oxytocin. These studies aim to elucidate the role of specific amino acid residues in receptor binding and signal transduction. This guide provides detailed experimental protocols and quantitative data to aid researchers in the synthesis and evaluation of this important analog.

Chemical Synthesis

The synthesis of [3-Phenylalanine]oxytocin is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support resin, followed by cleavage and deprotection of the peptide chain and subsequent cyclization to form the disulfide bridge.

Materials and Reagents
ReagentSupplierGrade
Rink Amide MBHA resinVarious100-200 mesh, 0.5-0.8 mmol/g loading
Fmoc-Gly-OHVariousPeptide synthesis grade
Fmoc-Leu-OHVariousPeptide synthesis grade
Fmoc-Pro-OHVariousPeptide synthesis grade
Fmoc-Cys(Trt)-OHVariousPeptide synthesis grade
Fmoc-Asn(Trt)-OHVariousPeptide synthesis grade
Fmoc-Gln(Trt)-OHVariousPeptide synthesis grade
Fmoc-Phe-OHVariousPeptide synthesis grade
Fmoc-Ile-OHVariousPeptide synthesis grade
Fmoc-Tyr(tBu)-OHVariousPeptide synthesis grade
N,N'-Diisopropylcarbodiimide (DIC)VariousReagent grade
Oxyma PureVariousReagent grade
Piperidine (B6355638)VariousReagent grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousReagent grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Diethyl etherVariousReagent grade
Acetonitrile (ACN)VariousHPLC grade
IodineVariousReagent grade
Experimental Protocol: Solid-Phase Peptide Synthesis
  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide MBHA resin in DMF for 1 hour. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first amino acid, Fmoc-Gly-OH (4 equivalents relative to resin loading), with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Ile, and Cys(Trt).

  • Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude linear peptide under vacuum and then lyophilize it from a water/acetonitrile mixture.

Synthesis Workflow

Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Gly Couple Fmoc-Gly-OH Deprotection1->Coupling_Gly Wash1 Wash (DMF, DCM) Coupling_Gly->Wash1 Elongation Repeat Deprotection and Coupling for Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Ile, Cys(Trt) Wash1->Elongation Cleavage Cleavage and Deprotection (TFA/TIS/H2O) Elongation->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Linear_Peptide Crude Linear [3-Phe]oxytocin Lyophilization->Linear_Peptide

Fig. 1: Solid-Phase Synthesis Workflow
Purification and Cyclization

  • Purification: Purify the crude linear peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Collect fractions containing the desired peptide and verify their purity by analytical RP-HPLC and mass spectrometry.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the purified linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium (B1175870) bicarbonate buffer, pH 8.0-8.5) at a concentration of approximately 0.1-0.5 mg/mL.

    • Stir the solution vigorously in an open beaker to allow for air oxidation of the thiol groups to form the disulfide bond. Alternatively, a solution of iodine in methanol (B129727) can be added dropwise until a faint yellow color persists.

    • Monitor the cyclization reaction by analytical RP-HPLC. The cyclic peptide will have a shorter retention time than the linear precursor.

    • Once the reaction is complete, quench any excess iodine with a small amount of ascorbic acid solution.

  • Final Purification and Lyophilization: Purify the cyclic peptide by preparative RP-HPLC using the same conditions as for the linear peptide. Pool the pure fractions and lyophilize to obtain the final [3-Phenylalanine]oxytocin as a white powder.

Purification and Cyclization Workflow

Purification_Cyclization_Workflow Crude_Linear Crude Linear Peptide Prep_HPLC1 Preparative RP-HPLC Crude_Linear->Prep_HPLC1 Purity_Check1 Purity Check (Analytical HPLC, MS) Prep_HPLC1->Purity_Check1 Purified_Linear Purified Linear Peptide Purity_Check1->Purified_Linear Cyclization Cyclization (Oxidation) Purified_Linear->Cyclization Prep_HPLC2 Preparative RP-HPLC Cyclization->Prep_HPLC2 Purity_Check2 Purity and Characterization (Analytical HPLC, MS) Prep_HPLC2->Purity_Check2 Final_Product [3-Phenylalanine]oxytocin Purity_Check2->Final_Product

Fig. 2: Purification and Cyclization Workflow

Characterization

The identity and purity of the synthesized [3-Phenylalanine]oxytocin should be confirmed by analytical RP-HPLC and mass spectrometry.

Analysis MethodExpected Results
Analytical RP-HPLCA single major peak with a purity of >95%.
Mass Spectrometry (ESI-MS)A molecular weight corresponding to the calculated mass of [3-Phenylalanine]oxytocin (C₄₆H₆₅N₁₁O₁₂S₂), which is approximately 1007.4 g/mol .

Biological Activity

The biological activity of [3-Phenylalanine]oxytocin is typically assessed using in vitro and in vivo assays that measure its oxytocic, milk-ejecting, and vasopressor activities.

Experimental Protocol: Isolated Rat Uterus Assay
  • Animal Preparation: Use adult female Wistar rats (180-200 g) in natural estrus, or ovariectomized rats pre-treated with estrogen.

  • Tissue Preparation: Euthanize the rat and isolate the uterine horns. Suspend a segment of the uterine horn in an organ bath containing de Jalon's solution at 32°C, bubbled with a mixture of 95% O₂ and 5% CO₂.

  • Data Acquisition: Record the isometric contractions of the uterine muscle using a force-displacement transducer connected to a data acquisition system.

  • Dose-Response Curve: After an equilibration period, add increasing concentrations of a standard oxytocin solution and [3-Phenylalanine]oxytocin to the organ bath and record the contractile responses.

  • Data Analysis: Plot the dose-response curves and determine the EC₅₀ (the concentration that produces 50% of the maximal response) for both peptides.

Quantitative Biological Activity Data
Assay[3-Phenylalanine]oxytocin Activity (Relative to Oxytocin)Reference
Rat Uterotonic Activity (in vitro)Lower affinity and decreased maximal response compared to oxytocin.[1]Walter et al.
Avian Vasodepressor ActivityWeaker than oxytocin.Bodanszky & du Vigneaud, 1959
Milk-ejecting ActivityPresent, but weaker than oxytocin.Bodanszky & du Vigneaud, 1959

Signaling Pathway

[3-Phenylalanine]oxytocin, as an analog of oxytocin, is presumed to exert its biological effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The activation of the OTR initiates a cascade of intracellular signaling events.

Presumed Signaling Pathway of [3-Phenylalanine]oxytocin

Signaling_Pathway Ligand [3-Phe]oxytocin Receptor Oxytocin Receptor (OTR) Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to MAPK MAPK Pathway PKC->MAPK Activates

Fig. 3: Presumed Signaling Pathway

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of [3-Phenylalanine]oxytocin. The detailed protocols and workflows are intended to serve as a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug development who are interested in exploring the structure-activity relationships of oxytocin and its analogs. The provided data on its biological activity underscores the importance of the tyrosine residue at position 3 for the full potency of oxytocin. Further studies on this and other analogs will continue to contribute to our understanding of the molecular mechanisms of oxytocin receptor activation and the development of novel oxytocic and tocolytic agents.

References

An In-depth Technical Guide to the Molecular Differences Between Oxypressin and Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular distinctions between oxypressin and oxytocin (B344502), focusing on their structural differences, receptor interactions, and downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of neurohypophyseal hormones and the development of novel therapeutics targeting their associated receptors.

Introduction: A Tale of Two Peptides

Oxytocin, a nonapeptide hormone, is renowned for its pivotal roles in social bonding, parturition, and lactation.[1] Its close structural analog, this compound, also known as [Phe³]-Oxytocin, presents a fascinating case study in how subtle molecular changes can influence biological activity. Understanding the nuanced differences between these two molecules is crucial for the rational design of selective agonists and antagonists for the oxytocin (OTR) and vasopressin (V1a, V1b, and V2) receptors, which are implicated in a wide array of physiological and pathological processes.[2]

Molecular Structure: The Critical Amino Acid Substitution

The primary difference between oxytocin and this compound lies in a single amino acid substitution at position 3. Both are nonapeptides with a disulfide bridge between the cysteine residues at positions 1 and 6, forming a six-amino acid cyclic ring and a three-amino acid tail.

Table 1: Amino Acid Sequence Comparison

PositionOxytocinThis compound ([Phe³]-Oxytocin)
1CysCys
2TyrTyr
3Ile Phe
4GlnGln
5AsnAsn
6CysCys
7ProPro
8LeuLeu
9Gly-NH₂Gly-NH₂

This seemingly minor change from an aliphatic residue (Isoleucine) in oxytocin to an aromatic residue (Phenylalanine) in this compound has significant implications for receptor binding and activation.

Receptor Binding and Selectivity

Oxytocin and this compound exert their effects by binding to a family of G-protein coupled receptors (GPCRs), primarily the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR).[3] Due to their structural similarity, there is a considerable degree of cross-reactivity between these ligands and receptors.

While direct and comprehensive quantitative binding data for this compound is limited in publicly available literature, studies on the closely related vasopressin (which has a Phenylalanine at position 3) and other oxytocin analogs provide a strong basis for understanding its pharmacological profile. One in vivo study has described this compound as an "equipotent analog of oxytocin and vasopressin," suggesting it activates both receptor types with similar efficacy.[4]

For a comparative perspective, the binding affinities of oxytocin and vasopressin for their cognate and non-cognate receptors are presented below. It is anticipated that this compound would exhibit a binding profile that is a hybrid of these two, with significant affinity for both OTR and V1aR.

Table 2: Comparative Binding Affinities (Ki values in nM) of Oxytocin and Vasopressin

LigandReceptorSpeciesKi (nM)Reference
OxytocinOTRHuman0.75 ± 0.08[5]
Arginine VasopressinOTRHuman2.99 ± 0.39[5]
OxytocinV1aRRatHigh (low affinity)[6]
Arginine VasopressinV1aRRat~1[6]
OxytocinOTRSyrian Hamster4.28[7]
Arginine VasopressinOTRSyrian Hamster36.1[7]
OxytocinV1aRSyrian Hamster495.2[7]
Arginine VasopressinV1aRSyrian Hamster4.70[7]

Signal Transduction Pathways

Upon binding to their receptors, both oxytocin and this compound are expected to initiate intracellular signaling cascades primarily through the Gq/11 and Gi/o pathways.

Gq/11 Pathway Activation

Activation of the Gq/11 pathway is the canonical signaling route for the oxytocin receptor. This cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This surge in intracellular calcium is a key event in many of the physiological responses to oxytocin and vasopressin, such as uterine contractions and vasoconstriction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Oxytocin or This compound Receptor OTR / V1aR (GPCR) Ligand->Receptor Binding G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Gq/11 Signaling Pathway.
Gi/o Pathway Modulation

In addition to the Gq/11 pathway, oxytocin receptors can also couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This can modulate the activity of protein kinase A (PKA) and influence various cellular processes, sometimes acting to counterbalance the effects of Gs-coupled receptor activation.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Oxytocin or This compound Receptor OTR Ligand->Receptor Binding G_protein Gi/o Receptor->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulated Cellular Response PKA->Cellular_Response

Gi/o Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands, such as this compound, to the oxytocin and vasopressin V1a receptors.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_sep Separation cluster_analysis Data Analysis P1 Prepare Cell Membranes (Expressing OTR or V1aR) A1 Incubate Membranes with Radioligand and Competitor P1->A1 P2 Prepare Radiolabeled Ligand (e.g., [³H]Oxytocin) P2->A1 P3 Prepare Unlabeled Competitor (Oxytocin, this compound, etc.) P3->A1 S1 Rapid Filtration to Separate Bound and Free Ligand A1->S1 D1 Quantify Radioactivity (Scintillation Counting) S1->D1 D2 Generate Competition Curve D1->D2 D3 Calculate IC₅₀ and Ki Values D2->D3

Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the receptor of interest (OTR or V1aR)

  • Radiolabeled ligand (e.g., [³H]Oxytocin or a selective V1aR radioligand)

  • Unlabeled competitor ligands (Oxytocin, this compound, Vasopressin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂)

  • Glass fiber filters

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand to wells containing the membrane preparation. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled oxytocin).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for Functional Activity

This assay measures the ability of a ligand to activate Gq-coupled receptors by detecting the resulting increase in intracellular calcium concentration.[6]

Experimental Workflow

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis P1 Seed Cells Expressing OTR or V1aR in a 96-well Plate P2 Load Cells with a Calcium-sensitive Fluorescent Dye P1->P2 A1 Add Ligand (Oxytocin, this compound) to the Cells P2->A1 D1 Measure Fluorescence Intensity Over Time (e.g., with a FLIPR) A1->D1 A2 Generate Dose-Response Curve D1->A2 A3 Calculate EC₅₀ Values A2->A3

Calcium Mobilization Assay Workflow.

Materials:

  • Cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Ligands (Oxytocin, this compound)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Ligand Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject the ligand at various concentrations into the wells.

  • Fluorescence Measurement: Immediately after ligand addition, measure the fluorescence intensity kinetically over a period of time (e.g., every second for 2-3 minutes).

  • Data Analysis: Determine the peak fluorescence response for each ligand concentration. Plot the peak response against the log concentration of the ligand to generate a dose-response curve. From this curve, determine the EC₅₀ value (the concentration of ligand that produces 50% of the maximal response).

Conclusion

The single amino acid difference between oxytocin and this compound at position 3 results in a molecule with a potentially distinct pharmacological profile. While oxytocin shows a preference for the oxytocin receptor, evidence suggests that this compound is a less selective agonist, potently activating both oxytocin and vasopressin V1a receptors. This lack of selectivity has important implications for its physiological effects and its potential use as a pharmacological tool. The experimental protocols detailed in this guide provide a robust framework for further elucidating the specific binding affinities and functional activities of this compound and other oxytocin analogs, thereby aiding in the development of more selective and efficacious therapeutics.

References

The Biological Activity of Oxypressin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypressin, also known as [Phe³]oxytocin, is a synthetic analog of the neurohypophyseal hormone oxytocin (B344502). It belongs to a family of structurally related nonapeptides that includes oxytocin and vasopressin. These peptides play crucial roles in a wide range of physiological processes. The substitution of the isoleucine residue at position 3 in oxytocin with a phenylalanine residue in this compound results in altered biological activity, making it a subject of interest in structure-activity relationship studies of this important peptide family. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its receptor binding profile, functional activities, and the underlying signaling pathways.

Core Concepts: Structure and Relation to Oxytocin and Vasopressin

Oxytocin and vasopressin are nonapeptides that differ by only two amino acids at positions 3 and 8. This compound shares the same core structure, with a disulfide bridge between cysteine residues at positions 1 and 6, but is distinguished by the presence of phenylalanine at position 3, similar to vasopressin, while retaining the leucine (B10760876) at position 8, characteristic of oxytocin. This unique combination of structural features influences its interaction with oxytocin and vasopressin receptors and its resulting biological effects.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound in comparison to oxytocin and vasopressin.

Table 1: Receptor Binding Affinity (Ki in nM)

LigandHuman Oxytocin Receptor (OTR)Human Vasopressin V1a Receptor (V1aR)Human Vasopressin V2 Receptor (V2R)Citation
Oxytocin1.0 - 4.2836.1 - 503-[1]
Arginine Vasopressin (AVP)36.14.70-[1]
This compound ([Phe³]oxytocin) Data not availableData not availableData not available

Table 2: Uterine Contraction Activity

CompoundAssayPotency (EC50/ED50)Efficacy (relative to Oxytocin)pA2 (for antagonists)Citation
OxytocinIsolated rat uterus~1-10 nM (EC50)100%-[2]
This compound ([Phe³]oxytocin) Isolated rat uterusPotency lower than oxytocinDecreased maximal response-[2]

Note: A study by Gazis et al. (1987) provides a detailed in vivo comparison of uterine responses to this compound, though specific ED50 values from the abstract are not available.[2]

Table 3: Vasopressor Activity

CompoundAssayPotency (ED50)Citation
Arginine Vasopressin (AVP)Rat pressor assayStandard reference
This compound ([Phe³]oxytocin) Rat pressor assayData likely available in Gazis et al. (1987)[2]

Table 4: Antidiuretic Activity

CompoundAssayPotencyCitation
Arginine Vasopressin (AVP)Rat antidiuretic assayStandard reference
This compound ([Phe³]oxytocin) Rat antidiuretic assayReported to not have increased antidiuretic potency

Signaling Pathways

This compound is expected to exert its biological effects through the same signaling pathways as oxytocin and vasopressin, primarily via G-protein coupled receptors (GPCRs). The activation of oxytocin receptors (OTR) and vasopressin receptors (V1a, V1b, and V2) initiates distinct intracellular signaling cascades.

Oxytocin/Vasopressin V1a Receptor Signaling

Activation of the OTR and V1aR, which are coupled to Gq/11 proteins, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream effects, including smooth muscle contraction.

G Oxytocin/V1a Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound OTR_V1aR OTR / V1aR This compound->OTR_V1aR Binds to Gq_11 Gq/11 OTR_V1aR->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca2+ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Oxytocin/V1a Receptor Signaling Pathway.

Vasopressin V2 Receptor Signaling

The V2 receptor, primarily found in the kidney, is coupled to Gs proteins. Activation of the V2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption.

G Vasopressin V2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Vasopressin Vasopressin V2R V2R Vasopressin->V2R Binds to Gs Gs V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates AQP2_Vesicles AQP2 Vesicles PKA->AQP2_Vesicles Phosphorylates proteins on Apical_Membrane Apical Membrane AQP2_Vesicles->Apical_Membrane Translocate to & insert in Water_Reabsorption Increased Water Reabsorption Apical_Membrane->Water_Reabsorption

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of oxytocin analogs are provided below. These protocols can be adapted for the characterization of this compound.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for oxytocin and vasopressin receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human OTR, or rat liver membranes for V1aR).

  • Radioligand Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]oxytocin for OTR, [³H]arginine vasopressin for V1aR) is incubated with the membrane preparation in a suitable buffer.

  • Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled competitor ligand (this compound).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G Receptor Binding Assay Workflow Start Start Prepare_Membranes Prepare Membranes (with receptors) Start->Prepare_Membranes Incubate Incubate with Radioligand & varying [this compound] Prepare_Membranes->Incubate Filter Separate Bound & Free Radioligand (Filtration) Incubate->Filter Count Quantify Bound Radioactivity Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a Receptor Binding Assay.

Isolated Rat Uterus Contraction Assay (In Vitro)

Objective: To determine the potency (EC50) and efficacy of this compound in inducing uterine smooth muscle contraction.

Methodology:

  • Tissue Preparation: Uterine horns are isolated from female rats, typically pre-treated with estrogen to sensitize the tissue. The tissue is cut into longitudinal strips and mounted in an organ bath containing a physiological salt solution (e.g., de Jalon's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Isometric Tension Recording: One end of the uterine strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system to record changes in tension.

  • Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of this compound are added to the organ bath, and the contractile response (increase in tension) is recorded.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximal response to a standard agonist like oxytocin or KCl. A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is determined by non-linear regression.

Rat Vasopressor Assay (In Vivo)

Objective: To determine the effect of this compound on blood pressure.

Methodology:

  • Animal Preparation: Male rats are anesthetized, and a catheter is inserted into a carotid artery to measure blood pressure. A second catheter is placed in a jugular vein for drug administration.

  • Drug Administration: Increasing doses of this compound are administered intravenously.

  • Blood Pressure Measurement: The change in mean arterial blood pressure is recorded continuously.

  • Data Analysis: A dose-response curve is constructed by plotting the increase in blood pressure against the dose of this compound. The ED50 (the dose that produces 50% of the maximal pressor response) can be calculated.

Rat Antidiuretic Assay (In Vivo)

Objective: To assess the antidiuretic activity of this compound.

Methodology:

  • Animal Preparation: Rats are hydrated by oral water load. The animals are placed in metabolic cages for urine collection.

  • Drug Administration: this compound is administered, typically by subcutaneous or intravenous injection.

  • Urine Collection and Analysis: Urine is collected at timed intervals, and the volume and osmolality are measured.

  • Data Analysis: The antidiuretic effect is determined by the decrease in urine output and the increase in urine osmolality compared to a control group. The potency can be compared to that of a standard like arginine vasopressin.

Conclusion

This compound, a synthetic analog of oxytocin with a phenylalanine substitution at position 3, exhibits a distinct biological profile characterized by a reduced affinity for the oxytocin receptor and diminished uterotonic efficacy compared to the parent hormone. Its activities at vasopressin receptors, particularly its pressor and antidiuretic effects, are less well-quantified in publicly available literature but are of significant interest for a complete understanding of its pharmacology. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and similar oxytocin analogs, which is essential for advancing our understanding of the structure-activity relationships within this critical class of peptide hormones and for the potential development of novel therapeutic agents. Further research to obtain precise quantitative data for this compound's interaction with the full spectrum of oxytocin and vasopressin receptors is warranted.

References

An In-depth Technical Guide to Oxypressin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of oxypressin at neurohypophyseal receptors. Given the structural similarity between this compound ([Phe³]oxytocin), oxytocin (B344502) (OT), and arginine vasopressin (AVP), this document focuses on the comparative binding affinities at the oxytocin receptor (OTR) and vasopressin receptors (V1aR, V1bR, and V2R). This guide includes a detailed summary of available quantitative binding data, a step-by-step experimental protocol for determining binding affinity, and visualizations of key experimental and signaling pathways.

Introduction to this compound and its Receptor Targets

Oxytocin and vasopressin are closely related neuropeptides, differing by only two amino acids at positions 3 and 8.[1] This structural similarity leads to significant cross-reactivity at their respective G protein-coupled receptors (GPCRs).[2] this compound, a synthetic analog of oxytocin where the isoleucine at position 3 is replaced by phenylalanine, is a valuable tool for studying the structure-activity relationships of these ligands. The primary receptor targets for this compound are the oxytocin receptor (OTR) and the three subtypes of the vasopressin receptor: V1a, V1b, and V2.[3][4] Activation of the OTR and V1a/V1b receptors typically initiates the Gq/11 signaling cascade, leading to an increase in intracellular calcium.[4] The V2 receptor, in contrast, primarily couples to Gs to increase intracellular cAMP.[4] Understanding the binding affinity and selectivity of this compound is crucial for the development of more specific therapeutic agents.

Quantitative Binding Affinity Data

LigandReceptor SubtypeBinding Affinity (Ki, nM)Reference
Oxytocin (OT)Human OTR0.79 ± 0.22[5]
Oxytocin (OT)Human V1aR210 ± 21[5]
Arginine Vasopressin (AVP)Human OTR36.1[1][6]
Arginine Vasopressin (AVP)Human V1aR1.1[5]
Oxytocin (OT)Hamster OTR4.28[1][6]
Oxytocin (OT)Hamster V1aR495.2[1][6]
Arginine Vasopressin (AVP)Hamster OTR36.06[1]
Arginine Vasopressin (AVP)Hamster V1aR4.70[1][6]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of ligand binding affinity is commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human oxytocin or vasopressin receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Oxytocin for OTR, or a selective radiolabeled antagonist for vasopressin receptors).

  • Competitor Ligands: Unlabeled this compound, oxytocin, and arginine vasopressin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: A solution for detecting radioactive decay.

  • 96-well Filter Plates: Plates with glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Instrumentation: A vacuum filtration manifold and a scintillation counter.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled competitor ligands (this compound, oxytocin, AVP) in assay buffer. The concentration range should be wide enough to generate a full competition curve (typically from 10⁻¹² M to 10⁻⁵ M).

    • Dilute the radioligand in assay buffer to a final concentration at or below its dissociation constant (Kd).

    • Thaw the receptor-containing cell membranes on ice and dilute them in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, the radioligand solution, and the diluted cell membranes to designated wells. These wells measure the maximum binding of the radioligand in the absence of a competitor.

    • Non-Specific Binding (NSB): Add a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled oxytocin for the OTR assay), the radioligand solution, and the diluted cell membranes. This measures the binding of the radioligand to non-receptor components.

    • Competition Binding: Add the serial dilutions of the competitor ligand (this compound), the radioligand solution, and the diluted cell membranes.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes). Gentle agitation is recommended.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration of the plate contents through the filter plate.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the competitor by subtracting the average non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well Plate) cluster_main_proc Main Process cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffers, Ligands, Membranes) serial_dil Serial Dilution of Competitor (this compound) prep_reagents->serial_dil add_total Total Binding Wells: Buffer + Radioligand + Membranes add_comp Competition Wells: [this compound] + Radioligand + Membranes incubation Incubate to Equilibrium (e.g., 60 min at 25°C) add_total->incubation add_nsb NSB Wells: High [Unlabeled] + Radioligand + Membranes add_nsb->incubation add_comp->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters (Ice-cold Buffer) filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC50 and Ki Calculation) counting->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

OTR/V1aR Signaling Pathway

G Ligand This compound / Oxytocin Receptor OTR / V1aR (GPCR) Ligand->Receptor Binds G_protein Gq/11 Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cell_response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cell_response PKC->Cell_response Phosphorylates Downstream Targets

Caption: The Gq/11 signaling pathway activated by OTR and V1aR.

References

pharmacological properties of Oxypressin analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Properties of Oxypressin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of this compound ([Phe³]-Oxytocin) and related analogs. It details their receptor binding affinities, functional activities, underlying signaling pathways, and the experimental protocols used for their characterization.

Introduction to this compound

Oxytocin (B344502) (OT) and Arginine Vasopressin (AVP) are structurally related neuropeptide hormones that mediate a wide range of physiological functions by acting on a family of four G protein-coupled receptors (GPCRs): the Oxytocin receptor (OTR) and the Vasopressin receptors (V1aR, V1bR, and V2R). Despite differing by only two amino acids, OT and AVP exhibit distinct, though overlapping, physiological roles.

This compound , also known as [3-Phenylalanine]-Oxytocin or [Phe³]-OT, is a synthetic analog of oxytocin where the isoleucine residue at position 3 is replaced by a phenylalanine residue. This single amino acid substitution confers a unique pharmacological profile, with activities that often bridge those of oxytocin and vasopressin. Understanding the properties of this compound and its analogs is crucial for elucidating the structure-activity relationships (SAR) of this important peptide family and for the development of novel therapeutics with tailored receptor selectivity and functional outcomes.

Pharmacological Profiles: Quantitative Data

The pharmacological activity of this compound and its analogs is typically assessed through a combination of receptor binding assays and functional bioassays. The data below are compiled from studies on various species and tissues.

Functional Activity Profile

Functional assays measure the biological response elicited by an analog. Key activities include uterotonic (uterine contraction), pressor (blood pressure), and antidiuretic (water retention) effects. The following table summarizes the potencies of this compound and related analogs, with native Oxytocin included for reference. Potencies are expressed in International Units (IU) per micromole.

CompoundStructure (Differences from Oxytocin)Uterotonic Activity (Rat, in vitro)Pressor Activity (Rat)Antidiuretic Activity (Rat)Milk-Ejecting Activity (Rabbit)Reference
Oxytocin Native Peptide485 ± 253.1 ± 0.33.9 ± 0.4462 ± 20[1]
This compound [Phe³]-Oxytocin145 ± 10142 ± 11140 ± 12165 ± 10[1]
[Val³]-Oxytocin [Val³]-Oxytocin246 ± 121.8 ± 0.20.05 ± 0.01550 ± 25[1]
[Leu³]-Oxytocin [Leu³]-Oxytocin45 ± 42.5 ± 0.30.3 ± 0.05205 ± 15[1]

Note: Data from Berde et al. (1961) shows that this compound is a rare analog with nearly equipotent pressor, antidiuretic, and oxytocic activities.[1][2]

Receptor Binding Affinity

Competition binding assays are used to determine the affinity of a ligand for a specific receptor, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates higher binding affinity. The following table presents Kᵢ values for Oxytocin, AVP, and a common synthetic antagonist at the OTR and V1aR in Syrian hamster brain tissue, illustrating the principles of receptor selectivity and cross-reactivity.

LigandOTR Kᵢ (nM)V1aR Kᵢ (nM)Selectivity (Kᵢ V1aR / Kᵢ OTR)Reference
Oxytocin (OT) 4.28495.2~116-fold for OTR[3][4]
Arginine Vasopressin (AVP) 36.14.70~7.7-fold for V1aR[3][4]
Manning Compound (V1aR Antagonist) 213.86.87~31-fold for V1aR[3][4]

Note: These data highlight that while native peptides have higher affinity for their cognate receptors, significant cross-reactivity exists.[3][4] Oxytocin, for instance, can bind to and activate vasopressin receptors, contributing to effects like antidiuresis at higher concentrations.[5][6]

Signaling Pathways

The biological effects of this compound and its analogs are initiated by binding to OTR, V1aR, or V2R, which triggers distinct intracellular signaling cascades.

OTR and V1aR Signaling (Gαq/11 Pathway)

The OTR and V1aR primarily couple to the Gαq/11 family of G proteins. Ligand binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade is fundamental to smooth muscle contraction.[7]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor OTR / V1aR G_protein Gαq/11 Receptor->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound Analog Ligand->Receptor binds ER Endoplasmic Reticulum IP3->ER acts on PKC PKC DAG->PKC activates Ca Ca²⁺ ER->Ca releases Response Cellular Response (e.g., Contraction) Ca->Response PKC->Response

OTR/V1aR Gαq Signaling Pathway
V2R Signaling (Gαs Pathway)

The V2 receptor, primarily located in the kidney collecting ducts, couples to the Gαs protein. Ligand binding stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP) from ATP. cAMP then activates Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels, leading to their translocation to the cell membrane and an increase in water reabsorption (antidiuresis).[8][9]

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor V2R G_protein Gαs Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Ligand This compound Analog Ligand->Receptor binds PKA PKA cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates Membrane_AQP2 AQP2 Channel AQP2_vesicle->Membrane_AQP2 translocates to membrane Response Water Reabsorption Membrane_AQP2->Response

V2R Gαs Signaling Pathway

Structure-Activity Relationships (SAR)

The substitution of isoleucine at position 3 with phenylalanine is a key determinant of this compound's unique pharmacological profile. Studies suggest that the aromatic side chain of phenylalanine in position 3 causes a reorientation of the adjacent tyrosine side chain at position 2. This conformational change is thought to move the phenolic hydroxyl group of Tyr² away from its optimal position for strong OTR activation, resulting in lower affinity and reduced efficacy (maximal response) at the uterine oxytocin receptor compared to native oxytocin.[10][11] This highlights the critical role of the spatial arrangement of residues 2 and 3 for potent and efficacious OTR agonism. Other substitutions at position 3 have been shown to dramatically decrease agonist activity, indicating this position is highly optimized in the native peptide.[12]

Key Experimental Protocols

Characterization of this compound analogs relies on standardized, robust in vitro assays. The following sections detail the methodologies for two fundamental experimental approaches.

Protocol: Competition Radioligand Binding Assay for OTR

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[7][13]

A. Materials

  • Receptor Source: Commercially available cell membranes prepared from cells overexpressing the human Oxytocin Receptor (hOTR).

  • Radioligand: [³H]Oxytocin or [¹²⁵I]Ornithine Vasotocin Analog ([¹²⁵I]OVTA).

  • Test Compound: this compound analog.

  • Non-specific Control: High concentration of unlabeled, native Oxytocin (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Equipment: 96-well microplates, glass fiber filter mats (e.g., GF/C), cell harvester, scintillation counter.

B. Methodology

  • Reagent Preparation: Prepare serial dilutions of the test compound in Assay Buffer. Dilute the radioligand in Assay Buffer to a final concentration at or below its dissociation constant (Kₑ). Thaw and dilute the hOTR membranes in Assay Buffer (e.g., 10-20 µg protein/well).

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add Assay Buffer + radioligand + hOTR membranes.

    • Non-specific Binding (NSB) Wells: Add non-specific control + radioligand + hOTR membranes.

    • Competition Wells: Add test compound dilution + radioligand + hOTR membranes.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates receptor-bound radioligand from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding CPM - NSB CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[7] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow Start Start Prep Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - hOTR Membranes Start->Prep Setup Set up 96-well Plate: - Total Binding - Non-Specific Binding - Competition Wells Prep->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting (Measure CPM) Wash->Count Analyze Data Analysis: 1. Calculate Specific Binding 2. Determine IC₅₀ 3. Calculate Kᵢ (Cheng-Prusoff) Count->Analyze End End Analyze->End

Workflow for Competition Radioligand Binding Assay
Protocol: V2 Receptor Functional Assay (Cell-Based)

This assay quantifies the ability of a test compound to act as an agonist or antagonist at the V2 receptor by measuring the downstream production of cAMP.[8][9]

A. Materials

  • Cell Line: A human cell line (e.g., HEK293) engineered to express the human V2 receptor (hV2R) and a cAMP-responsive reporter system (e.g., CRE-luciferase).

  • Test Compound: this compound analog.

  • Reference Agonist: Arginine Vasopressin (AVP).

  • Cell Culture Medium & Assay Medium: Appropriate media for cell maintenance and performing the assay.

  • Detection Reagents: Reagents for the specific reporter system (e.g., Luciferase substrate).

  • Equipment: 96-well cell culture plates, luminometer.

B. Methodology

  • Cell Plating: Seed the reporter cells into a 96-well plate and culture until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound (for agonist mode) or the test compound in the presence of a fixed concentration of AVP (e.g., EC₈₀) for antagonist mode.

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add the prepared compound dilutions to the appropriate wells. Include controls for basal response (medium only) and maximal response (saturating concentration of AVP).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 3-6 hours) to allow for receptor activation, downstream signaling, and reporter gene expression.

  • Signal Detection: Remove the plate from the incubator, add the detection reagent (e.g., luciferase substrate) according to the manufacturer's protocol, and measure the light output (luminescence) using a plate-reading luminometer.

  • Data Analysis:

    • Agonist Mode: Plot the luminescence signal against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

    • Antagonist Mode: Plot the luminescence signal against the log concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of the AVP-stimulated response).

Functional_Assay_Workflow Start Start Plate Seed Reporter Cells in 96-well Plate Start->Plate Culture Culture to Confluency Plate->Culture Prepare Prepare Compound Dilutions (Agonist or Antagonist Mode) Culture->Prepare Treat Add Compounds to Cells Prepare->Treat Incubate Incubate at 37°C (3-6 hours) Treat->Incubate Detect Add Detection Reagent & Read Signal (Luminescence) Incubate->Detect Analyze Data Analysis: Determine EC₅₀ (Agonist) or IC₅₀ (Antagonist) Detect->Analyze End End Analyze->End

Workflow for Cell-Based Functional Assay

Conclusion

This compound and its analogs represent invaluable tools for pharmacology. The substitution at position 3 dramatically alters the receptor affinity and functional activity profile, shifting the peptide from a highly selective OTR agonist towards a ligand with significant vasopressin-like properties. The data and protocols presented in this guide provide a framework for the continued investigation of these compounds, aiding in the rational design of new molecules with enhanced selectivity and desired therapeutic effects for a range of clinical applications, from obstetrics to central nervous system disorders.

References

An In-Depth Technical Guide to the In Vitro Effects of Oxypressin ([Lys⁸]-Vasopressin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of Oxypressin, also known as [Lys⁸]-Vasopressin (LVP) or Lypressin. This compound is an analogue of the human antidiuretic hormone Arginine Vasopressin (AVP), differing by the substitution of lysine (B10760008) for arginine at the eighth amino acid position.[1][2][3] This document details its receptor binding affinity, functional activity, cellular signaling pathways, and the experimental protocols used for its characterization.

Receptor Binding Profile and Functional Activity

This compound exerts its effects by binding to vasopressin receptors (V-receptors) and, to a lesser extent, oxytocin (B344502) receptors. The primary subtypes are the V1 (or V1a), V2, and V1b receptors. In vitro studies using Chinese hamster ovary (CHO) cells stably expressing human V1 and V2 receptors have quantified the binding affinity (Ki) and functional potency (EC₅₀) of this compound.[1][2]

LVP demonstrates a higher affinity for the V1 receptor compared to the V2 receptor.[1][2] Functionally, it acts as a full agonist at both V1 and V2 receptors, meaning it is capable of eliciting a maximal cellular response upon binding.[1]

Table 1: Binding Affinity (Ki) of Vasopressin Analogues at Human V1 & V2 Receptors

Compound Receptor Cell Line Binding Affinity (Ki) in M Citation
This compound (LVP) V1 CHO 1.8 x 10⁻⁹ [1][2]
V2 CHO 1.0 x 10⁻⁸ [1][2]
Arginine Vasopressin (AVP) V1 CHO 8.0 x 10⁻¹⁰ [1]

| | V2 | CHO | 8.5 x 10⁻¹⁰ |[1] |

Table 2: Functional Agonist Potency (EC₅₀) of Vasopressin Analogues at Human V1 & V2 Receptors

Compound Receptor Functional Assay Cell Line Agonist Potency (EC₅₀) in M Citation
This compound (LVP) V1 Calcium Mobilization CHO 1.4 x 10⁻⁹ [1]
V2 cAMP Production CHO 2.1 x 10⁻⁹ [1]
Arginine Vasopressin (AVP) V1 Calcium Mobilization CHO 4.8 x 10⁻¹⁰ [1]

| | V2 | cAMP Production | CHO | 3.5 x 10⁻¹⁰ |[1] |

Cellular Signaling Pathways

The functional effects of this compound are mediated by distinct G protein-coupled receptor (GPCR) signaling pathways, depending on the receptor subtype activated.

  • V1 Receptor Signaling: The V1 receptor, located on vascular smooth muscle among other tissues, primarily couples to G proteins of the Gq/11 family.[1] Activation by this compound initiates the phospholipase C (PLC) pathway. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[4] This sharp increase in cytosolic Ca²⁺ is a key event leading to cellular responses like smooth muscle contraction.[5]

  • V2 Receptor Signaling: The V2 receptor, found on the basolateral membrane of kidney collecting ducts, couples to the Gs protein.[1] this compound binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate the antidiuretic effects.

  • V1b Receptor and MAPK Pathway: Studies on d[Leu⁴, Lys⁸]VP, a selective V1b receptor agonist and a close analogue of this compound, have shown that it acts as a full agonist in both phospholipase C and Mitogen-Activated Protein Kinase (MAPK) assays.[6] This strongly suggests that this compound may also activate the MAPK/ERK signaling cascade, a crucial pathway regulating cell proliferation, differentiation, and apoptosis.[6][7]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare membrane homogenates (CHO cells expressing V1/V2 receptors) prep2 Prepare serial dilutions of this compound prep3 Prepare [³H]-AVP radioligand and controls assay1 Add membranes, this compound (or control), and [³H]-AVP to 96-well plate prep3->assay1 assay2 Incubate at 30°C for 60-90 min assay1->assay2 assay3 Filter through GF/C plate to separate bound/free ligand assay2->assay3 assay4 Wash filters with ice-cold buffer assay3->assay4 assay5 Dry filters and add scintillation cocktail assay4->assay5 analysis1 Measure radioactivity (CPM) in a scintillation counter assay5->analysis1 analysis2 Plot % specific binding vs. [this compound] analysis1->analysis2 analysis3 Calculate IC₅₀ via non-linear regression analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4 Calcium_Assay_Workflow cluster_prep Cell & Dye Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis prep1 Seed V1-CHO cells in a black, clear-bottom plate prep2 Culture overnight to confluence prep1->prep2 prep3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hr at 37°C prep2->prep3 assay1 Place cell and compound plates in fluorescence reader prep3->assay1 assay2 Record baseline fluorescence assay1->assay2 assay3 Inject this compound / Controls assay2->assay3 assay4 Record fluorescence change over 1-3 minutes assay3->assay4 analysis1 Calculate peak fluorescence response (ΔF/F₀) assay4->analysis1 analysis2 Plot response vs. log [this compound] analysis1->analysis2 analysis3 Determine EC₅₀ from dose-response curve analysis2->analysis3

References

A Technical Guide to Neurohypophyseal Hormone Analog Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core principles, experimental methodologies, and structure-activity relationships in the field of neurohypophyseal hormone analog research. It is designed to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics targeting the vasopressin and oxytocin (B344502) systems.

Introduction to Neurohypophyseal Hormones

The neurohypophyseal hormones, vasopressin (AVP) and oxytocin (OXT), are nonapeptides synthesized in the hypothalamus and released from the posterior pituitary. They are structurally similar, differing by only two amino acids, yet they mediate distinct physiological effects through their interaction with specific G-protein coupled receptors (GPCRs).[1][2] Vasopressin primarily regulates water balance, blood pressure, and coagulation, while oxytocin is crucial for uterine contraction during labor and lactation.[3][4]

The therapeutic potential of these hormones has driven extensive research into the development of synthetic analogs with improved pharmacological properties, such as enhanced receptor selectivity, increased duration of action, and novel routes of administration.[4][5] These efforts have led to the successful clinical application of several key analogs, including desmopressin (B549326), terlipressin (B549273), carbetocin (B549339), and atosiban.

Core Analogs in Clinical Use

Desmopressin (DDAVP)

Desmopressin is a synthetic analog of vasopressin characterized by deamination of the N-terminal cysteine and the substitution of D-arginine for L-arginine at position 8. This modification significantly increases its selectivity for the vasopressin V2 receptor (V2R) and prolongs its half-life by reducing susceptibility to enzymatic degradation.[6][7]

  • Mechanism of Action: Desmopressin is a selective V2R agonist.[8] Its binding to V2 receptors in the renal collecting ducts activates a Gs-protein signaling cascade, leading to increased cyclic AMP (cAMP) levels.[7][9] This cascade ultimately promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of tubular cells, increasing water reabsorption and reducing urine output.[10][11][12] It also stimulates the release of von Willebrand factor (vWF) and Factor VIII from endothelial cells.[6][10]

  • Therapeutic Applications: It is a primary treatment for central diabetes insipidus, nocturnal enuresis, and mild to moderate hemophilia A and von Willebrand's disease (Type I).[3][6][10]

Terlipressin

Terlipressin is a synthetic analog of lysine (B10760008) vasopressin, which acts as a prodrug, being converted to the active lysine vasopressin in the body. It exhibits a greater selectivity for the vasopressin V1 receptor (V1R) compared to the V2R.[13][14]

  • Mechanism of Action: Terlipressin's primary effect is potent vasoconstriction mediated by V1 receptors on vascular smooth muscle.[5][14] This action increases systemic vascular resistance and mean arterial pressure.

  • Therapeutic Applications: It is used in the management of septic shock refractory to conventional vasopressors and in the treatment of hepatorenal syndrome.[15][16]

Carbetocin

Carbetocin is a long-acting synthetic analog of oxytocin.[17] Structural modifications, including deamination at position 1 and a methyl group on the tyrosine at position 2, confer a significantly longer half-life compared to native oxytocin.[17]

  • Mechanism of Action: Carbetocin is an oxytocin receptor (OTR) agonist. Its binding to OTRs on the uterine myometrium initiates a Gq-protein signaling pathway, leading to increased intracellular calcium and uterine contractions.

  • Therapeutic Applications: It is primarily used for the prevention of postpartum hemorrhage (PPH) following cesarean section.[17][18] Studies have shown it can be more effective than oxytocin in reducing the need for additional therapeutic uterotonics.[18][19]

Atosiban

Atosiban is a synthetic nonapeptide analog of oxytocin that acts as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[20][21][22]

  • Mechanism of Action: Atosiban competitively inhibits the binding of oxytocin to its receptors on the myometrium.[23][24] This blockade prevents the oxytocin-mediated increase in intracellular calcium, leading to the suppression of uterine contractions and uterine quiescence.[20][21]

  • Therapeutic Applications: It is used as a tocolytic agent to delay imminent preterm labor.[20]

Quantitative Data Summary

The following tables summarize key quantitative parameters for prominent neurohypophyseal hormone analogs based on clinical and preclinical data.

Table 1: Comparative Efficacy of Carbetocin vs. Oxytocin for PPH Prevention

ParameterCarbetocinOxytocinCitation(s)
Dosage 100 µg (single IV injection)10 IU (infusion)[17]
Half-life ~40 minutes (4-10x longer)Shorter[17]
Need for Additional Uterotonics Significantly lowerHigher[17][19]
Diuresis (12h post-delivery) 1300 ml ± 450 ml1100 ml ± 250 ml[17]

Table 2: Terlipressin in the Management of Septic Shock

ParameterFindingCitation(s)
Typical IV Bolus Dose 1 - 2 mg[15][16]
Continuous Infusion Rate 20 - 160 µg/h[25][26]
28-Day Mortality vs. Norepinephrine (B1679862) No significant difference[25]
Serious Adverse Events vs. Norepinephrine More common (30% vs 12%)[13][25]

Signaling Pathways

Neurohypophyseal hormone analogs exert their effects by activating or blocking specific GPCR signaling cascades.

Vasopressin V2 Receptor (Gs-Coupled) Pathway

The antidiuretic effect of vasopressin and its V2R-agonist analogs like desmopressin is mediated by the Gs-protein coupled pathway in renal collecting duct cells.

V2R_Signaling V2R V2 Receptor Gs Gs Protein (α,β,γ) V2R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP AQP2_Vesicle AQP2 Vesicle AQP2_Channel Aquaporin-2 Channel AQP2_Vesicle->AQP2_Channel Gs->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->AQP2_Vesicle Phosphorylates Ligand Desmopressin (V2 Agonist) Ligand->V2R

Vasopressin V2 Receptor (Gs) Signaling Pathway.
Oxytocin Receptor (Gq-Coupled) Pathway

Uterine contraction stimulated by oxytocin or its agonists like carbetocin is driven by the Gq-protein coupled pathway, which increases intracellular calcium.

OTR_Signaling cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor Gq Gq Protein (α,β,γ) OTR->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Ca²⁺ Contraction Muscle Contraction Ca->Contraction Stimulates Ligand Oxytocin (OTR Agonist) Ligand->OTR

Oxytocin Receptor (Gq) Signaling Pathway.

Experimental Protocols & Workflows

Peptide Analog Synthesis

The synthesis of neurohypophyseal hormone analogs is predominantly achieved using Solid-Phase Peptide Synthesis (SPPS).[27][28] This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

SPPS_Workflow start Start: Select Resin attach 1. Attach C-terminal Fmoc-protected amino acid to resin start->attach wash1 Wash attach->wash1 deprotect 2. Deprotection: Remove Fmoc group (e.g., with piperidine) wash1->deprotect wash2 Wash deprotect->wash2 couple 3. Coupling: Add next Fmoc-protected amino acid + coupling reagent wash2->couple wash3 Wash couple->wash3 check Is peptide complete? wash3->check check->deprotect No cleave 4. Cleavage & Deprotection: Release peptide from resin and remove side-chain protecting groups check->cleave Yes purify 5. Purify Peptide (e.g., HPLC) cleave->purify end End Product: Purified Peptide Analog purify->end

Workflow for Solid-Phase Peptide Synthesis (SPPS).
Receptor Binding Assay

Determining the binding affinity of a novel analog to its target receptor is a critical step. A competitive radioligand binding assay is a standard method for this characterization.[29][30]

Protocol: Competitive Radioligand Binding Assay for OTR

  • Materials & Reagents:

    • Receptor Source: Membranes prepared from cells overexpressing the human Oxytocin Receptor (hOTR).[29]

    • Radioligand: A tritiated ligand with high affinity for the receptor, e.g., [³H]Oxytocin.[29]

    • Test Compound: The unlabeled neurohypophyseal hormone analog.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[29]

    • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[29]

    • Instrumentation: Scintillation counter, 96-well filter plates.

  • Procedure:

    • Preparation: Prepare serial dilutions of the unlabeled test compound. Dilute the receptor membranes and radioligand in assay buffer.

    • Assay Setup (in a 96-well plate):

      • Total Binding: Add receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of unlabeled native hormone (e.g., 1 µM Oxytocin).[29]

      • Competition: Add receptor membranes, radioligand, and the serial dilutions of the test compound.

    • Incubation: Incubate the plate (e.g., 60-90 minutes at room temperature) to allow binding to reach equilibrium.

    • Termination: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from unbound radioligand.[29]

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[29]

Binding_Assay_Workflow prep 1. Prepare Reagents: Receptor Membranes, Radioligand, Serial Dilutions of Test Analog setup 2. Set up 96-well Plate (Total, NSB, Competition wells) prep->setup incubate 3. Incubate to Equilibrium setup->incubate filter 4. Filter & Wash (Separate bound/unbound) incubate->filter detect 5. Add Scintillant & Count Radioactivity (CPM) filter->detect analyze 6. Data Analysis detect->analyze results Calculate IC₅₀ and Ki values analyze->results

Workflow for a Radioligand Binding Assay.

Structure-Activity Relationships (SAR)

The biological activity of neurohypophyseal hormone analogs is highly dependent on their primary structure. SAR studies guide the rational design of new molecules with desired pharmacological profiles.[31][32]

  • C-Terminal Tripeptide: The C-terminal tail (Pro-Arg-Gly-NH₂) is critical for activity. Modifications in this region can dramatically alter receptor affinity and selectivity. For instance, replacing this entire tail with a simple alkyldiamine or (aminoalkyl)guanidine can retain antagonist activity, suggesting that a basic functional group at an optimal distance from the core ring is a key requirement.[31][32]

  • Hexapeptide Ring: The cyclic hexapeptide core is essential for binding. Some modifications within the ring are tolerated, while others, like altering the disulfide bridge, can decrease activity.[31]

  • Position 8: The amino acid at position 8 is a major determinant of receptor selectivity. An arginine (as in vasopressin) favors V1/V2 activity, while a leucine (B10760876) (as in oxytocin) favors OTR activity. Substituting L-Arg with D-Arg in desmopressin significantly reduces vasopressor (V1) activity and enhances antidiuretic (V2) activity.[6]

  • N-Terminus: Deamination of the N-terminal cysteine (position 1), as seen in desmopressin and carbetocin, protects the molecule from aminopeptidases, thereby increasing its duration of action.[6][17]

SAR_Logic cluster_mods Structural Modifications cluster_effects Pharmacological Effects Core Core Peptide Structure (e.g., Vasopressin) Mod1 N-Terminal Deamination (Position 1) Mod2 Ring Substitution (e.g., Position 2, 4) Mod3 Basic Residue Change (Position 8) Mod4 C-Terminal Tail Alteration Effect1 Increased Half-Life Mod1->Effect1 Leads to Effect3 Change in Potency (Agonist / Antagonist) Mod2->Effect3 Can lead to Effect2 Altered Receptor Selectivity (V1 / V2 / OT) Mod3->Effect2 Strongly influences Effect4 Reduced Vasopressor Activity Mod3->Effect4 e.g., L-Arg to D-Arg Mod4->Effect3 Can determine

Structure-Activity Relationship Logic Diagram.

References

The Structure-Activity Relationship of Oxypressin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Oxytocin (B344502) Analog for Drug Development Professionals

Introduction

Oxypressin, also known as [Phe³]-Oxytocin, is a synthetic analog of the neurohypophyseal hormone oxytocin. Its structure, characterized by the substitution of isoleucine with phenylalanine at position 3, has been a subject of extensive research to understand the intricate relationship between its chemical architecture and biological function. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its synthesis, receptor binding, signaling pathways, and physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of oxytocin and vasopressin analogs and their therapeutic potential.

Chemical Structure of this compound

Oxytocin is a nonapeptide with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂.[1] this compound, or [Phe³]-Oxytocin, differs from oxytocin by the substitution of the aliphatic amino acid Isoleucine at position 3 with the aromatic amino acid Phenylalanine.[2][3] The complete amino acid sequence of this compound is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ .[3] This single amino acid substitution significantly influences its interaction with oxytocin and vasopressin receptors, thereby altering its biological activity profile.

The presence of the bulky aromatic side chain of phenylalanine at position 3 in this compound, in contrast to the smaller, aliphatic side chain of isoleucine in oxytocin, is a key determinant of its pharmacological properties. It is hypothesized that this structural change alters the conformation of the peptide, particularly affecting the orientation of the adjacent tyrosine residue at position 2, which is crucial for receptor interaction.[2]

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs is primarily achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for producing peptides.[4] The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

This protocol outlines the general steps for the manual synthesis of this compound on a Rink Amide resin, which yields a C-terminally amidated peptide.

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5 and then 15 minutes.

  • Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and isopropanol (B130326) to remove excess piperidine and by-products.

2. Amino Acid Coupling:

  • Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours with agitation.

  • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test (beads remain colorless) indicates complete coupling.

  • Wash the resin extensively with DMF.

3. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt)). Side chains of Cysteine, Asparagine, Glutamine, and Tyrosine are protected with trityl (Trt) and tert-butyl (tBu) groups, respectively, to prevent side reactions.

4. Cleavage and Deprotection:

  • After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

5. Cyclization (Disulfide Bond Formation):

  • Precipitate the cleaved peptide in cold diethyl ether and collect the crude linear peptide by centrifugation.

  • Dissolve the linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) at a pH of approximately 8.

  • Oxidize the thiol groups of the two cysteine residues to form the intramolecular disulfide bridge. This can be achieved by stirring the solution in the presence of air or by using an oxidizing agent like potassium ferricyanide.

6. Purification and Analysis:

  • Purify the crude cyclized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Structure-Activity Relationship of this compound and its Analogs

The biological activity of this compound is a result of its interaction with oxytocin receptors (OTR) and vasopressin receptors (V1a, V1b, and V2). The substitution at position 3 significantly impacts its affinity and efficacy at these receptors compared to the native hormones.

Receptor Binding and Functional Activity

Studies have shown that this compound exhibits a lower affinity for the oxytocin receptor and a decreased maximal response (efficacy) in uterine contraction assays compared to oxytocin.[2] This suggests that the phenylalanine residue at position 3 is not optimal for OTR binding and activation. The aromatic side chain at this position is thought to cause a reorientation of the tyrosine side chain at position 2, moving the crucial phenolic hydroxyl group away from its optimal position for receptor interaction.[2]

In contrast to its reduced oxytocic activity, this compound retains significant vasopressor activity, acting as an agonist at vasopressin V1a receptors. This dual activity profile, with both oxytocic and vasopressor effects, makes the study of this compound and its analogs crucial for the development of selective receptor agonists and antagonists.

Quantitative Data on this compound and Related Analogs

The following tables summarize the available quantitative data on the biological activity of this compound and related analogs. This data is crucial for understanding the subtle structural modifications that govern receptor selectivity and potency.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/pA2)Reference
OxytocinOTR4.28EC50 = 5.47 nM (hyperplasia)[5][6]
V1aR495.2-[5]
Arginine Vasopressin (AVP)V1aR4.70-[5]
OTR36.1EC50 = 1190 nM (hyperplasia)[5][6]
This compound ([Phe³]-Oxytocin)OTRLower affinity than OxytocinDecreased maximal response[2]
[β-cyclohexylalanine³]-OxytocinOTRLower affinity than this compoundSame maximal response as Oxytocin[2]
[Thr⁴,Gly⁷]-OxytocinOTR-High oxytocic activity[7]
[dOT]metaOTR50EC50 = 34 nM[8]
[dOT]orthoOTR220EC50 = 294 nM[8]
V1aR69EC50 = 35 nM[8]

EC50 and pA2 values represent measures of potency for agonists and antagonists, respectively.

Experimental Protocols for Biological Evaluation

To elucidate the SAR of this compound and its analogs, a series of in vitro and in vivo assays are employed. These assays provide quantitative measures of receptor binding, functional potency, and physiological effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the receptor of interest (e.g., rat uterus for OTR, rat liver for V1aR) in a cold buffer containing protease inhibitors.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Competition Binding Assay:

  • Incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Uterine Contraction Assay

This assay measures the oxytocic (uterotonic) activity of a compound.

1. Tissue Preparation:

  • Isolate uterine horns from female rats in estrus or from pregnant rats.

  • Cut the uterine horns into longitudinal strips of a consistent size.

  • Mount the uterine strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

2. Contraction Measurement:

  • Connect the uterine strips to an isometric force transducer to record contractile activity.

  • Allow the tissue to equilibrate and establish a stable baseline of spontaneous contractions.

  • Add increasing concentrations of the test compound (e.g., this compound) to the organ bath in a cumulative manner.

  • Record the changes in the force and frequency of uterine contractions.

3. Data Analysis:

  • Quantify the contractile response (e.g., increase in force or integral of contractile activity) at each concentration of the test compound.

  • Plot the response against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximal effect (Emax).

In Vivo Vasopressor Assay

This assay measures the effect of a compound on blood pressure in an animal model.

1. Animal Preparation:

  • Anesthetize a male rat (e.g., with urethane).

  • Cannulate the trachea to ensure a clear airway.

  • Insert a cannula into a carotid artery and connect it to a pressure transducer to continuously monitor blood pressure.

  • Insert a cannula into a jugular vein for intravenous administration of the test compounds.

2. Blood Pressure Measurement:

  • Allow the animal's blood pressure to stabilize.

  • Administer a bolus injection of the test compound (e.g., this compound) through the jugular vein cannula.

  • Record the change in mean arterial pressure.

3. Data Analysis:

  • Determine the dose-response relationship by administering a range of doses of the test compound.

  • Calculate the pressor activity, often expressed in international units per milligram (IU/mg) by comparing the response to that of a standard vasopressin preparation.

Signaling Pathways of Oxytocin and Vasopressin Receptors

Oxytocin and vasopressin receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary signaling pathway for both OTR and V1aR involves the Gq/11 family of G proteins.

Oxytocin Receptor (OTR) and Vasopressin V1a Receptor (V1aR) Signaling

Activation of OTR and V1aR by their respective agonists leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor OTR / V1aR G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction stimulates Ca Ca²⁺ ER->Ca releases Ca->Contraction stimulates Ligand This compound Ligand->Receptor binds

Gq-coupled signaling pathway for OTR and V1aR.

Experimental and Logical Workflows

The investigation of the SAR of this compound follows a logical workflow, from synthesis to comprehensive biological evaluation.

SAR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Cyclization Oxidative Cyclization Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Analysis Mass Spec & HPLC Analysis Purification->Analysis Binding Receptor Binding Assay (Ki determination) Analysis->Binding Functional Functional Assay (e.g., Uterine Contraction) (EC50/pA2 determination) Analysis->Functional Pressor Vasopressor Assay Analysis->Pressor SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR Other Other Physiological Assays Pressor->Other Pressor->SAR

Workflow for SAR studies of this compound.

Conclusion

The structure-activity relationship of this compound is a compelling example of how subtle changes in peptide structure can lead to significant alterations in biological activity. The substitution of isoleucine with phenylalanine at position 3 reduces its affinity and efficacy at the oxytocin receptor while maintaining potent vasopressor activity. This dual-activity profile underscores the complexity of ligand-receptor interactions within the oxytocin/vasopressin family. Further synthesis and evaluation of this compound analogs, particularly with systematic modifications at position 3 and other key residues, will continue to provide valuable insights for the rational design of novel, selective, and potent ligands for the oxytocin and vasopressin receptors, with potential therapeutic applications in obstetrics, cardiovascular disease, and beyond.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Oxypressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypressin, also known as [Phe³]-Oxytocin, is a synthetic analogue of the neurohypophyseal hormone oxytocin (B344502). It is a nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Leu-Gly-NH₂. The key difference from oxytocin is the substitution of isoleucine at position 3 with phenylalanine. This modification influences its biological activity, making it a subject of interest in pharmacological research. This document provides a detailed protocol for the chemical synthesis of this compound utilizing Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted and efficient method for producing peptides.[1][2]

Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support (resin).[1] The process consists of repeated cycles of deprotection and coupling, followed by final cleavage of the peptide from the resin and removal of side-chain protecting groups. On-resin cyclization is a key step for peptides like this compound to form the intramolecular disulfide bridge.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of oxytocin, a closely related peptide. These values can be considered as a benchmark for the synthesis of this compound, as the methodologies are analogous.

ParameterTypical ValueReference
Crude Peptide Purity (post-cleavage) 92%[3]
Overall Yield (crude) 85%[3]
Final Purity (after HPLC purification) > 99%[3]
Biological Activity (Oxytocin) 588 IU/mg[3]

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin (e.g., Rink Amide MBHA resin)

  • Fmoc-protected Amino Acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a DIC (N,N'-diisopropylcarbodiimide)/Oxyma Pure (ethyl cyanohydroxyiminoacetate) mixture.

  • Activation Base: DIPEA (N,N-diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide) or 20% piperazine (B1678402) in DMF.[3]

  • Washing Solvents: DMF, DCM (dichloromethane), Methanol (B129727)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)

  • On-resin Cyclization Reagent: Iodine (I₂) in DMF

  • Purification Solvents: Acetonitrile (B52724) (ACN) and water with 0.1% TFA

Protocol for Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation and First Amino Acid Loading:

  • Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Couple the first amino acid, Fmoc-Gly-OH. Dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF and add to the resin. Agitate for 2 hours.

  • Wash the resin with DMF (5 times) and DCM (3 times).

2. Chain Elongation (Stepwise Amino Acid Coupling):

Repeat the following steps for each subsequent amino acid in the this compound sequence (Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt)):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

3. On-Resin Cyclization (Disulfide Bridge Formation):

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF.

  • Remove the trityl (Trt) protecting groups from the two cysteine residues. This can be achieved by washing the resin with a solution of TFA/TIS/DCM (1:5:94 v/v/v) multiple times until the yellow color of the trityl cation is no longer observed.

  • Wash the resin thoroughly with DCM and then DMF.

  • Add a solution of iodine (I₂) (5 eq.) in DMF to the resin and agitate for 1-2 hours. The solution will turn from brown to colorless upon completion of the reaction.

  • Wash the resin with DMF until the washings are colorless, followed by washes with methanol and DCM.

4. Cleavage and Global Deprotection:

  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

5. Purification and Characterization:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

This compound Synthesis Workflow

Oxypressin_Synthesis_Workflow cluster_coupling_cycle Amino Acid Coupling Cycles (8x) Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprot_Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprot_Initial Load_Gly Couple Fmoc-Gly-OH Fmoc_Deprot_Initial->Load_Gly Fmoc_Deprot_Cycle Fmoc Deprotection Load_Gly->Fmoc_Deprot_Cycle Wash1 Wash (DMF, DCM) Fmoc_Deprot_Cycle->Wash1 Couple_AA Couple Next Fmoc-AA-OH Wash1->Couple_AA Wash2 Wash (DMF, DCM) Couple_AA->Wash2 Wash2->Fmoc_Deprot_Cycle On_Resin_Cyclization On-Resin Cyclization (Iodine/DMF) Wash2->On_Resin_Cyclization Cleavage Cleavage from Resin & Global Deprotection (TFA/TIS/H2O) On_Resin_Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (HPLC, MS) Purification->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

Signaling Pathway (General for Oxytocin Receptors)

As a close analogue, this compound is expected to interact with oxytocin receptors, which are G-protein coupled receptors (GPCRs). The binding of the ligand initiates a signaling cascade.

Oxytocin_Signaling_Pathway This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR Binds G_Protein Gq/11 Protein OTR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: General signaling pathway of the Oxytocin receptor.

References

Application Notes and Protocols for Oxypressin in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxypressin

This compound, also known as [Phe(3)]-Oxytocin, is a synthetic analog of the neuropeptide hormone Oxytocin (B344502). In this analog, the tyrosine residue at position 3 of the Oxytocin molecule is replaced by a phenylalanine residue. This modification, while seemingly minor, can significantly alter the peptide's binding affinity, efficacy, and selectivity for its receptors, primarily the Oxytocin Receptor (OTR) and, to a lesser extent, the Vasopressin V1a Receptor (V1aR). Understanding the specific pharmacological profile of this compound is crucial for its application in laboratory research, particularly in studies related to social behavior, uterine contractility, and cardiovascular regulation.

These application notes provide a comprehensive guide for the use of this compound in a laboratory setting, including its signaling pathways, protocols for key experiments, and a framework for data presentation.

Data Presentation: Pharmacological Profile

A critical aspect of utilizing any compound in research is a thorough understanding of its pharmacological characteristics. While comprehensive quantitative data for this compound is not extensively available in publicly accessible literature, the following tables provide a template for how such data should be compiled and presented. For comparative purposes, data for the parent molecule, Oxytocin, and another well-characterized analog are included where available. Researchers generating novel data for this compound are encouraged to populate these tables to build a comprehensive profile of the compound.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundHuman OTRRat OTRHuman V1aRRat V1aRCitation
This compound Data not availableLower than OxytocinData not availableData not available[1]
Oxytocin ~0.75~1.21~495~27.3[2][3]
Atosiban (Antagonist) ~0.47Data not available~69.3Data not available

Table 2: In Vitro Functional Activity (EC50 / IC50 in nM)

AssayCell Line / TissueParameterThis compoundOxytocinCitation
Calcium MobilizationCHO-K1 / hOTREC50Data not available~5.47
Uterine ContractionIsolated Rat UterusEC50Decreased efficacyData not available[1]
Aortic VasoconstrictionRat Aortic RingsIC50Data not availableData not available

Table 3: In Vivo Behavioral Activity

Animal ModelBehavioral TestEffective DoseRoute of AdministrationObserved EffectCitation
MouseSocial RecognitionData not availablee.g., i.p., i.c.v.Data not available

Signaling Pathways

This compound is expected to exert its biological effects primarily through the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR). The canonical signaling pathway activated by OTR agonism is the Gq/11 pathway, leading to an increase in intracellular calcium.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq->PLC Activates This compound This compound This compound->OTR Binds to IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) PKC->Cellular_Response Phosphorylates targets CaM Ca²⁺/Calmodulin Complex CaM->PKC Activates CaM->Cellular_Response Modulates activity ER Ca²⁺ Store ER->CaM Ca²⁺ Release IP3R->ER Opens channel

Caption: this compound Signaling Pathway via the Oxytocin Receptor.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These are based on established methods for Oxytocin and its analogs and should be optimized for specific laboratory conditions.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of this compound for the Oxytocin and Vasopressin V1a receptors.

Materials:

  • HEK293 cells transiently or stably expressing human or rodent OTR or V1aR.

  • Cell culture reagents.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Radioligand: [3H]-Oxytocin or a selective OTR radiolabeled antagonist.

  • Unlabeled Oxytocin (for non-specific binding determination).

  • This compound stock solution.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture and harvest cells expressing the receptor of interest.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and repeat centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of a high concentration of unlabeled Oxytocin (e.g., 1 µM) for non-specific binding.

      • 50 µL of serial dilutions of this compound.

    • Add 50 µL of the radioligand at a concentration near its Kd value to all wells.

    • Add 100 µL of the membrane preparation to all wells.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Plate_Setup 96-well Plate Setup (Total, Non-specific, Competition) Membrane_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Radioligand, Buffers, This compound) Reagent_Prep->Plate_Setup Incubation Incubation Plate_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Data Processing (Calculate Specific Binding) Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Calculate Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for a Radioligand Binding Assay.
In Vitro Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate intracellular calcium release, providing an EC50 value.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human OTR.

  • Cell culture reagents.

  • Black-walled, clear-bottom 96-well plates.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (B1678239) (to prevent dye leakage).

  • This compound stock solution.

  • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Seed the OTR-expressing cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer containing probenecid for 45-60 minutes at 37°C.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading for each well.

    • Inject serial dilutions of this compound into the wells and immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak fluorescence (or change in fluorescence) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Ex Vivo Aortic Ring Vasoconstriction Assay

This assay assesses the ability of this compound to induce or inhibit vasoconstriction in isolated aortic rings.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g).

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose).

  • Phenylephrine (B352888) (vasoconstrictor).

  • Acetylcholine (B1216132) (vasodilator for viability check).

  • This compound stock solution.

  • Organ bath system with force transducers.

  • Data acquisition system.

Protocol:

  • Aortic Ring Preparation:

    • Euthanize the rat and excise the thoracic aorta.

    • Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.

    • Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g.

    • Contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability.

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM) to confirm endothelial integrity (relaxation should occur).

  • Vasoconstriction/Vasodilation Assay:

    • To test for vasoconstrictor effects: Add cumulative concentrations of this compound to the bath and record the increase in tension.

    • To test for vasorelaxant effects: Pre-contract the rings with phenylephrine and then add cumulative concentrations of this compound to measure the degree of relaxation.

  • Data Analysis:

    • For vasoconstriction, express the response as a percentage of the maximal contraction induced by KCl.

    • For vasodilation, express the response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the response against the log concentration of this compound to determine the EC50 (for contraction) or IC50 (for relaxation).

In Vivo Social Recognition Test

This behavioral test evaluates the effect of this compound on social memory in rodents.

Materials:

  • Adult male mice.

  • Juvenile male mice (as social stimuli).

  • Test arena (e.g., a clean standard mouse cage).

  • This compound solution for injection.

  • Vehicle control solution.

  • Video recording and analysis software.

Protocol:

  • Habituation:

    • Habituate the adult test mice to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or intracerebroventricular, i.c.v.) at a predetermined time before the test.

  • Trial 1 (Social Exposure):

    • Place the adult test mouse in the test arena.

    • After a brief habituation period (e.g., 5 minutes), introduce a juvenile mouse into the arena.

    • Record the total time the adult mouse spends actively investigating (e.g., sniffing) the juvenile mouse for a set period (e.g., 5 minutes).

    • Remove the juvenile mouse.

  • Inter-Trial Interval:

    • Return the adult mouse to its home cage for a specific interval (e.g., 30-60 minutes).

  • Trial 2 (Social Recognition Test):

    • Return the adult mouse to the same test arena.

    • Re-introduce the same juvenile mouse from Trial 1.

    • Record the investigation time as in Trial 1.

  • Data Analysis:

    • A significant reduction in investigation time from Trial 1 to Trial 2 indicates social recognition.

    • Compare the recognition memory (the difference or ratio of investigation times between the two trials) between the this compound-treated and vehicle-treated groups. An enhancement of this difference by this compound would suggest a pro-social memory effect.

Conclusion

This compound represents an important tool for dissecting the specific roles of the oxytocinergic system. The substitution of phenylalanine for tyrosine at position 3 provides a unique pharmacological profile that can help elucidate the structure-activity relationships of oxytocin receptor ligands. The protocols and frameworks provided here offer a comprehensive starting point for researchers to investigate the binding, functional activity, and behavioral effects of this compound. Consistent and detailed reporting of quantitative data, as outlined in the data presentation tables, will be invaluable for advancing our understanding of this and other oxytocin analogs.

References

Experimental Design for Oxypressin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypressin, also known as [Phe²]-Oxytocin, is a synthetic nonapeptide analog of both oxytocin (B344502) and vasopressin. It differs from oxytocin by the substitution of isoleucine with phenylalanine at position 2. This structural modification results in a pharmacological profile that combines the activities of both parent hormones, making it a subject of interest in various research fields. This compound has been described as an equipotent analog of oxytocin and vasopressin, exhibiting both uterotonic and vasopressor activities.

This document provides detailed application notes and protocols for the experimental design of this compound studies. It is intended to guide researchers in the systematic evaluation of this compound's pharmacological properties, including its binding affinity and functional potency at the relevant G-protein coupled receptors (GPCRs): the oxytocin receptor (OTR) and the vasopressin receptors (V1a, V1b, and V2).

Target Receptors and Signaling Pathways

This compound is expected to exert its effects through the following receptors and their primary signaling pathways:

  • Oxytocin Receptor (OTR): Primarily couples to Gαq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Vasopressin V1a Receptor (V1aR): Similar to the OTR, the V1aR couples to Gαq/11, leading to the PLC-IP₃-Ca²⁺ and DAG-PKC signaling cascades. This pathway is responsible for its vasopressor effects.

  • Vasopressin V1b Receptor (V1bR): Also couples to Gαq/11 and activates the PLC pathway. It is primarily found in the anterior pituitary and is involved in the regulation of adrenocorticotropic hormone (ACTH) release.

  • Vasopressin V2 Receptor (V2R): Couples to Gαs proteins. Activation of the V2R stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway mediates the antidiuretic effects of vasopressin.

Oxytocin and V1a/V1b Receptor Signaling Pathway

This compound This compound Receptor OTR / V1aR / V1bR (GPCR) This compound->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Gαq/11 signaling cascade for OTR, V1aR, and V1bR.

Vasopressin V2 Receptor Signaling Pathway

Oxypressin_V2 This compound V2R V2 Receptor (GPCR) Oxypressin_V2->V2R Binds Gs_protein Gαs V2R->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Activates ATP ATP AC->ATP Converts cAMP cyclic AMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_V2 Cellular Response (e.g., Aquaporin Insertion) PKA->Cellular_Response_V2

Figure 2: Gαs signaling cascade for the V2 receptor.

Data Presentation: Quantitative Analysis of Receptor Interactions

Table 1: Comparative Binding Affinities (Ki, nM) of Oxytocin and Arginine Vasopressin

LigandReceptorHuman Ki (nM)Rat Ki (nM)Reference(s)
Oxytocin OTR0.75 ± 0.08~1[1]
V1aR495.2~27[2]
V1bR---
V2R---
Arginine Vasopressin (AVP) OTR2.99 ± 0.39~1.7[1]
V1aR0.390.23
V1bR0.250.4
V2R1.21-

Table 2: Comparative Functional Potencies (EC₅₀, nM) of Oxytocin and Arginine Vasopressin

LigandReceptorAssay TypeHuman EC₅₀ (nM)Rat EC₅₀ (nM)Reference(s)
Oxytocin OTRIntracellular Ca²⁺ Increase5.47-[1]
V1aRVasoconstriction-25 ± 3.1
Arginine Vasopressin (AVP) V1aRIntracellular Ca²⁺ Increase1.13-
V1bRIntracellular Ca²⁺ Increase0.90-
V2RcAMP Accumulation2.22-

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays to characterize the pharmacological profile of this compound.

Experimental Workflow for In Vitro Characterization

cluster_0 Receptor Binding Assays cluster_1 Functional Assays Binding_Assay Radioligand Binding Assay (Determine Ki) OTR_bind OTR Binding_Assay->OTR_bind V1aR_bind V1aR Binding_Assay->V1aR_bind V1bR_bind V1bR Binding_Assay->V1bR_bind V2R_bind V2R Binding_Assay->V2R_bind Data_Analysis Data Analysis and Pharmacological Profile Generation OTR_bind->Data_Analysis V1aR_bind->Data_Analysis V1bR_bind->Data_Analysis V2R_bind->Data_Analysis IP1_Assay Inositol Phosphate (IP1) Accumulation Assay (Determine EC₅₀ for Gq coupling) OTR_func OTR IP1_Assay->OTR_func V1aR_func V1aR IP1_Assay->V1aR_func V1bR_func V1bR IP1_Assay->V1bR_func cAMP_Assay cAMP Accumulation Assay (Determine EC₅₀ for Gs coupling) V2R_func V2R cAMP_Assay->V2R_func OTR_func->Data_Analysis V1aR_func->Data_Analysis V1bR_func->Data_Analysis V2R_func->Data_Analysis Start Start: Synthesize/Obtain this compound Start->Binding_Assay Start->IP1_Assay Start->cAMP_Assay

Figure 3: Workflow for in vitro characterization of this compound.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for OTR, V1aR, V1bR, and V2R.

Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand for binding to the receptor of interest expressed in a cell membrane preparation.

Materials:

  • Cell membranes expressing the human or rat receptor of interest (OTR, V1aR, V1bR, or V2R)

  • Radioligand: [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR, V1bR, and V2R

  • This compound

  • Unlabeled Oxytocin and Arginine Vasopressin (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a solution of the radioligand in Assay Buffer at a concentration close to its Kd.

    • Prepare a high concentration solution of the corresponding unlabeled ligand (1 µM) for determining non-specific binding.

  • Assay Setup (in a 96-well filter plate):

    • Total Binding: 50 µL Assay Buffer + 50 µL radioligand solution + 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL unlabeled ligand solution + 50 µL radioligand solution + 100 µL membrane preparation.

    • Competition: 50 µL of each this compound dilution + 50 µL radioligand solution + 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash each well three times with 200 µL of ice-cold Wash Buffer.

  • Drying and Counting:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Inositol Phosphate (IP1) Accumulation Assay (for OTR, V1aR, V1bR)

Objective: To determine the functional potency (EC₅₀) of this compound in activating Gq-coupled receptors.

Principle: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP₃ signaling cascade, upon receptor activation.

Materials:

  • Cells expressing the receptor of interest (e.g., CHO or HEK293 cells)

  • IP1 accumulation assay kit (e.g., HTRF-based)

  • This compound

  • Assay Buffer (as per kit instructions, often containing LiCl to inhibit IP1 degradation)

  • 384-well white microplate

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the dilutions to the respective wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to stimulate IP1 production.

  • Detection:

    • Add the detection reagents (e.g., IP1-d2 and anti-IP1 cryptate) to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and normalize the data.

    • Plot the response against the log concentration of this compound.

    • Determine the EC₅₀ value from the dose-response curve.

Protocol 3: cAMP Accumulation Assay (for V2R)

Objective: To determine the functional potency (EC₅₀) of this compound in activating Gs-coupled V2 receptors.

Principle: This assay measures the increase in intracellular cyclic AMP (cAMP) levels following receptor activation.

Materials:

  • Cells expressing the V2 receptor

  • cAMP accumulation assay kit (e.g., HTRF or AlphaScreen-based)

  • This compound

  • Forskolin (as a positive control to directly activate adenylyl cyclase)

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • Assay Buffer

  • Microplate reader compatible with the chosen assay format

Procedure:

  • Cell Seeding: Seed cells into a suitable microplate and incubate overnight.

  • Pre-incubation: Pre-incubate cells with IBMX in Assay Buffer for 30 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add the dilutions to the wells.

  • Incubation: Incubate for 30 minutes at 37°C to stimulate cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells and add the detection reagents according to the kit manufacturer's protocol.

    • Incubate as required.

  • Measurement: Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the sample readings to cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of this compound and determine the EC₅₀ value.

Protocol 4: In Vivo Vasopressor and Uterine Response Assays in Rats

Objective: To evaluate the in vivo pressor and uterotonic activity of this compound.

Principle: Anesthetized rats are used to measure changes in blood pressure (vasopressor response) and uterine contractions (uterotonic response) following intravenous administration of this compound.

Materials:

  • Male or female rats (estrus stage for uterine assays)

  • Anesthetic (e.g., urethane)

  • Catheters for intravenous administration and blood pressure monitoring

  • Pressure transducer and recording system

  • Uterine contractility recording system

  • This compound

  • Saline solution

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Insert a catheter into the jugular vein for drug administration.

    • Insert a catheter into the carotid artery and connect it to a pressure transducer for blood pressure recording.

    • For uterine response, expose the uterus and attach a force-displacement transducer to record contractions.

  • Drug Administration:

    • Administer increasing doses of this compound intravenously.

    • Record the changes in blood pressure and uterine contractility.

  • Data Analysis:

    • Measure the peak change in mean arterial pressure for the vasopressor response.

    • Measure the amplitude and frequency of uterine contractions for the uterotonic response.

    • Construct dose-response curves and determine the effective dose (ED₅₀) for each response.

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for the pharmacological characterization of this compound. By systematically evaluating its binding affinities and functional potencies at the oxytocin and vasopressin receptors, researchers can elucidate its mechanism of action and potential therapeutic applications. The provided comparative data for oxytocin and vasopressin will serve as a valuable reference for these studies.

References

Application Notes and Protocols for Oxypressin Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypressin, a synthetic analogue of the neuropeptide hormone oxytocin (B344502), is a critical molecule in pharmacological research due to its potential therapeutic applications. Understanding its dose-response relationship is fundamental for characterizing its biological activity, potency, and efficacy. These application notes provide a comprehensive guide to analyzing the dose-response curve of this compound, including detailed protocols for key experiments and an overview of its signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, the data for the closely related peptide, oxytocin, serves as a valuable proxy and is used throughout this document for illustrative purposes.

Data Presentation: Quantitative Analysis of Oxytocin Receptor Interactions

The following tables summarize key quantitative parameters for oxytocin binding and functional response at its receptor. These values provide a benchmark for interpreting dose-response data for this compound.

Table 1: Oxytocin Receptor Binding Affinities (Kd)

Cell/Tissue TypeSpeciesKd (nM)Measurement MethodReference
MyometriumHuman1.6Radioligand Binding[1][2]
HEK293T cellsHuman0.56Radioligand Binding[1]
Myometrial cells (M11)Human1.62 ± 0.65[³H]OT Binding Assay[3]
Myometrial cells (hTERT-C3)Human1.76 ± 0.3[³H]OT Binding Assay[3]
BrainSyrian Hamster4.28Competition Binding Assay[4]
MyometriumRat1.21Radioligand Binding[1]
MyometriumRat9.32Binding Isotherm Analysis[1]

Kd (dissociation constant) represents the concentration of a ligand that occupies 50% of the receptors at equilibrium. A lower Kd value indicates a higher binding affinity.

Table 2: Oxytocin Functional Response (EC50/ED50/ED90)

Assay TypeCell/Tissue TypeParameterValueReference
Uterine ContractionHuman Myometrial CellsEC50 (logarithmic)-10.47 ± 0.258[3]
ERK1/2 PhosphorylationHuman Myometrial CellsMarked Increase0.1 nM[3]
Uterine Atony PreventionObese Cesarean PatientsED50 (infusion)11.0 IU/h[5][6]
Uterine Atony PreventionObese Cesarean PatientsED90 (infusion)19.1 IU/h[5][6]
Uterine Tone MaintenanceElderly ParturientsED50 (infusion)14.6 IU/h[7]
Uterine Tone MaintenanceElderly ParturientsED90 (infusion)27.7 IU/h[7]

EC50 (half maximal effective concentration) and ED50 (median effective dose) are the concentrations or doses of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. ED90 (90% effective dose) is the dose required to produce the desired effect in 90% of the population.

Signaling Pathways

This compound is expected to act via the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by receptor activation is through the Gαq/11 protein.[8] This leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[11] This increase in intracellular calcium is a key event leading to various cellular responses, including smooth muscle contraction.[10][11]

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (Sarcoplasmic Reticulum) IP3->Ca_Store Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Intracellular [Ca²⁺] Ca_Store->Ca_Cytosol Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Cytosol->Cellular_Response Leads to PKC->Cellular_Response Contributes to

This compound Signaling Pathway

Experimental Protocols

The following protocols are standard methods for characterizing the interaction of ligands like this compound with the oxytocin receptor.

Radioligand Binding Assay

This protocol determines the binding affinity (Kd) of this compound for the oxytocin receptor through competition with a radiolabeled ligand (e.g., [³H]Oxytocin).

Materials:

  • Cell membranes expressing the oxytocin receptor

  • [³H]Oxytocin (Radioligand)

  • Unlabeled this compound (Competitor)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of unlabeled this compound in Assay Buffer.

    • Dilute [³H]Oxytocin in Assay Buffer to a final concentration near its Kd.

    • Homogenize cell membranes in ice-cold Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]Oxytocin + 100 µL cell membrane suspension.

    • Non-specific Binding (NSB): 50 µL high concentration of unlabeled oxytocin (e.g., 1 µM) + 50 µL [³H]Oxytocin + 100 µL cell membrane suspension.

    • Competition: 50 µL of each this compound dilution + 50 µL [³H]Oxytocin + 100 µL cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[3]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash each well three times with 200 µL of ice-cold Wash Buffer.[12]

  • Scintillation Counting:

    • Dry the filter plate.

    • Add 50 µL of scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 (concentration of this compound that inhibits 50% of specific [³H]Oxytocin binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Prep Prepare Reagents (Membranes, Radioligand, this compound) Setup Set up Assay Plate (Total, NSB, Competition) Prep->Setup Incubate Incubate (e.g., 60 min at 30°C) Setup->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC₅₀ and Kᵢ determination) Count->Analyze

Radioligand Binding Assay Workflow
Functional Assay: In Vitro Uterine Contraction

This bioassay measures the functional response to this compound by quantifying the contraction of isolated uterine tissue.[13][14]

Materials:

  • Female rat or guinea pig pre-treated with estrogen (e.g., estradiol (B170435) benzoate).[13]

  • Isolated uterine horn

  • Physiological Salt Solution (PSS), e.g., Tyrode's solution, maintained at 32-37°C and aerated with 95% O₂ / 5% CO₂.[13]

  • Organ bath with an isometric force transducer

  • Data acquisition system

  • This compound standard solutions

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the estrogen-primed animal.

    • Isolate a uterine horn and place it in PSS.

    • Mount the uterine tissue in the organ bath containing aerated PSS.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing with fresh PSS, until a stable baseline tension is achieved.

  • Dose-Response Curve Generation:

    • Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

    • Allow the tissue to respond to each concentration until a plateau is reached before adding the next dose (for cumulative) or after a wash-out period (for non-cumulative).

    • Record the contractile force generated at each concentration.

  • Data Analysis:

    • Normalize the response at each concentration to the maximum response observed.

    • Plot the normalized response against the log concentration of this compound.

    • Fit a sigmoidal dose-response curve to the data to determine the EC50 and the maximum effect (Emax).

Functional Assay: Reporter Gene Assay

This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a response element that is activated by the oxytocin receptor signaling pathway (e.g., NFAT response element for calcium signaling).[15][16]

Materials:

  • Host cells engineered to express the human oxytocin receptor and the reporter gene construct.

  • Cell culture medium and reagents.

  • This compound solutions of varying concentrations.

  • Luciferase detection reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells in a 96-well plate and culture overnight.

  • Compound Addition: Replace the culture medium with medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Reporter Gene Measurement:

    • Lyse the cells.

    • Add the luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of this compound.

    • Fit a sigmoidal dose-response curve to determine the EC50 and Emax.

Functional_Assay_Workflow cluster_tissue Tissue-Based Assay cluster_cell Cell-Based Reporter Assay Tissue_Prep Prepare & Mount Tissue Tissue_Equilibrate Equilibrate Tissue Tissue_Prep->Tissue_Equilibrate Tissue_Dose Add Cumulative Doses of this compound Tissue_Equilibrate->Tissue_Dose Tissue_Record Record Contraction Tissue_Dose->Tissue_Record Analyze Data Analysis (EC₅₀ and Eₘₐₓ determination) Tissue_Record->Analyze Cell_Plate Plate Reporter Cells Cell_Add Add this compound Dilutions Cell_Plate->Cell_Add Cell_Incubate Incubate Cell_Add->Cell_Incubate Cell_Measure Measure Reporter Signal Cell_Incubate->Cell_Measure Cell_Measure->Analyze

Functional Assay Workflow Comparison

Conclusion

The analysis of this compound's dose-response curve is a multifaceted process that provides critical insights into its pharmacological properties. By employing the detailed protocols for radioligand binding and functional assays outlined in these application notes, researchers can effectively determine the binding affinity, potency, and efficacy of this compound. The provided quantitative data for oxytocin serves as a valuable reference point for these investigations. A thorough understanding of the dose-response relationship is essential for the continued development and potential clinical application of this compound and its analogues.

References

Application Notes and Protocols for Measuring Oxypressin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin (B344502) and Vasopressin, structurally similar neuropeptides, play crucial roles in a wide array of physiological and behavioral processes, including social bonding, parturition, lactation, and cardiovascular regulation.[1][2][3] Their receptors, the Oxytocin Receptor (OTR) and Vasopressin Receptors (V1a, V1b, and V2), are members of the G protein-coupled receptor (GPCR) superfamily.[2][4] Accurate and reliable measurement of the activity of these peptides and their interaction with their receptors is paramount for advancing our understanding of their functions and for the development of novel therapeutics.

This document provides a detailed overview of various techniques for measuring Oxytocin and Vasopressin activity, complete with experimental protocols and data presentation guidelines.

I. Ligand Binding Assays

Ligand binding assays are fundamental for determining the affinity of ligands (including Oxytocin, Vasopressin, and synthetic analogs) for their receptors. These assays typically involve the use of a radioactively or fluorescently labeled ligand.

A. Radioligand Binding Assays

Principle: Radioligand binding assays measure the direct interaction of a radioactively labeled ligand with its receptor.[4] By competing with a known radioligand, the affinity (Ki) of an unlabeled test compound can be determined. Saturation binding experiments are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.

Key Experiments & Protocols:

1. Membrane Preparation:

  • Objective: To isolate cell membranes containing the receptors of interest.

  • Protocol:

    • Culture cells expressing the human OTR, V1a, V1b, or V2 receptor to confluency.

    • Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in homogenization buffer and repeating the centrifugation.

    • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

    • Store membrane preparations at -80°C until use.

2. Saturation Binding Assay:

  • Objective: To determine the receptor density (Bmax) and the affinity of the radioligand (Kd).

  • Protocol:

    • In a 96-well plate, add increasing concentrations of a suitable radioligand (e.g., [3H]Vasopressin or a specific [3H]Oxytocin analog).

    • To determine non-specific binding, add a high concentration of an unlabeled competing ligand to a parallel set of wells.

    • Add the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine Bmax and Kd values.

3. Competition Binding Assay:

  • Objective: To determine the affinity (Ki) of an unlabeled test compound.

  • Protocol:

    • In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value).

    • Add increasing concentrations of the unlabeled test compound.

    • Add the prepared cell membranes to each well.

    • Follow steps 4-7 of the saturation binding assay protocol.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptorRadioligandKi (nM)
OxytocinOTR[³H]Oxytocin1.2
VasopressinV1aR[³H]Vasopressin0.8
Compound XOTR[³H]Oxytocin15.7
Compound XV1aR[³H]Vasopressin250.3
B. Fluorescence-Based Binding Assays

Principle: These assays utilize fluorescently labeled ligands. Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer alternatives to radioligand assays, avoiding the need for radioactive materials.[5][6]

1. Fluorescence Polarization (FP) Assay:

  • Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to its receptor. A small, rapidly rotating fluorescent ligand has low polarization. When bound to a larger receptor molecule, its rotation slows, and polarization increases.

  • Protocol:

    • In a black 96-well or 384-well plate, add a fixed concentration of the fluorescently labeled ligand.

    • Add increasing concentrations of the unlabeled test compound.

    • Add the prepared cell membranes or purified receptor.

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Analyze the data to determine the IC50 and subsequently the Ki of the test compound.

2. Time-Resolved FRET (TR-FRET) Assay:

  • Principle: TR-FRET is a competition assay where a fluorescently labeled ligand competes with an unlabeled test compound for binding to a receptor that is labeled with a FRET donor (e.g., a lanthanide). When the fluorescent ligand (acceptor) is bound to the receptor (donor), excitation of the donor leads to energy transfer and emission from the acceptor. Unlabeled compounds displace the fluorescent ligand, leading to a decrease in the FRET signal.[5][6]

  • Protocol:

    • Prepare cell membranes expressing a tagged receptor (e.g., His-tagged or SNAP-tagged).

    • In a suitable microplate, add the tagged receptor membranes, a lanthanide-labeled antibody or binding partner for the tag (donor), and a fluorescently labeled ligand (acceptor).

    • Add increasing concentrations of the unlabeled test compound.

    • Incubate to allow for binding.

    • Measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths using a TR-FRET enabled plate reader.

    • Calculate the TR-FRET ratio and analyze the data to determine the IC50 and Ki of the test compound.

Data Presentation:

Assay TypeCompoundReceptorIC50 (nM)Ki (nM)
FPCompound YOTR55.227.6
TR-FRETCompound ZV1aR12.86.4

II. Immunoassays

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are used to quantify the concentration of Oxytocin and Vasopressin in biological samples like plasma, saliva, and cerebrospinal fluid.[7][8][9][10]

Important Consideration: A significant issue with immunoassays for Oxytocin and Vasopressin is the discrepancy in measured values, which can differ by orders of magnitude between different methods, particularly when samples are not properly extracted.[7][8][9][10] High molecular weight factors in unextracted plasma can interfere with antibody binding, leading to erroneously high readings.[7][8] Therefore, sample extraction is a critical step for obtaining accurate results with immunoassays. [7][8]

A. Radioimmunoassay (RIA)

Principle: RIA is a competitive binding assay where a known quantity of radioactively labeled antigen (e.g., 125I-Oxytocin) competes with the unlabeled antigen in the sample for binding to a limited amount of specific antibody. The amount of radioactivity in the antigen-antibody complex is inversely proportional to the concentration of the antigen in the sample.

Protocol:

  • Sample Extraction: Extract Oxytocin or Vasopressin from the biological sample using a method like solid-phase extraction to remove interfering substances.

  • Assay Procedure:

    • In assay tubes, add a standard or extracted sample.

    • Add a specific primary antibody against Oxytocin or Vasopressin.

    • Add a known amount of radioactively labeled Oxytocin or Vasopressin.

    • Incubate to allow for competitive binding.

    • Add a secondary antibody that binds to the primary antibody, causing the antigen-antibody complexes to precipitate.

    • Centrifuge to pellet the precipitate.

    • Measure the radioactivity in the pellet using a gamma counter.

    • Generate a standard curve using known concentrations of the peptide and determine the concentration in the samples by interpolation.

B. Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides. In a competitive ELISA for Oxytocin or Vasopressin, the antigen in the sample competes with a known amount of enzyme-labeled antigen for binding to a limited number of antibody-coated wells. The amount of color produced by the enzyme-substrate reaction is inversely proportional to the concentration of the antigen in the sample.

Protocol:

  • Sample Extraction: As with RIA, extraction of the sample is crucial for accuracy.

  • Assay Procedure:

    • Add standards or extracted samples to the wells of a microplate pre-coated with a specific antibody.

    • Add a known amount of enzyme-conjugated Oxytocin or Vasopressin.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate for the enzyme, which will generate a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

    • Generate a standard curve and determine the sample concentrations.

Data Presentation:

Sample IDMethodConcentration (pg/mL)
Plasma 1RIA (extracted)2.5
Plasma 1ELISA (unextracted)150.8
CSF 1RIA (extracted)0.8

III. Cell-Based Functional Assays

Cell-based functional assays are essential for characterizing the activity of compounds as agonists, antagonists, or allosteric modulators at Oxytocin and Vasopressin receptors. These assays measure the downstream signaling events that occur upon receptor activation.

A. Calcium Mobilization Assays

Principle: OTR, V1aR, and V1bR are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.[11][12]

Protocol:

  • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Dye Loading: Plate the cells in a 96-well or 384-well black, clear-bottom plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercially available calcium assay kit) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to add the test compound to the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Determine the EC50 for agonists (concentration that produces 50% of the maximal response) or the IC50 for antagonists (concentration that inhibits 50% of the response to a known agonist).

Data Presentation:

CompoundReceptorAssayEC50/IC50 (nM)
OxytocinOTRCalcium Mobilization1.5[13][14]
VasopressinOTRCalcium Mobilization12.1[13][14]
Antagonist XV1aRCalcium Mobilization25.3
B. Reporter Gene Assays

Principle: These assays utilize engineered cell lines that express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the receptor's signaling pathway. For Gq-coupled receptors, this is often a response element for transcription factors like NFAT (Nuclear Factor of Activated T-cells), which is activated by calcium signaling.[12][15]

Protocol:

  • Cell Culture: Use a commercially available reporter cell line or a lab-developed one.

  • Compound Treatment: Plate the cells and treat them with the test compounds for a specified period (typically several hours).

  • Lysis and Substrate Addition: Lyse the cells and add the appropriate substrate for the reporter enzyme.

  • Signal Detection: Measure the light output (for luciferase) or color change (for β-galactosidase) using a luminometer or spectrophotometer.

  • Data Analysis: Determine the EC50 or IC50 values.

C. Resonance Energy Transfer (RET) Assays: FRET and BRET

Principle: Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for monitoring protein-protein interactions and conformational changes in real-time in living cells.[16][17][18] They can be used to study various aspects of receptor activity, including ligand binding, G protein activation, and β-arrestin recruitment.[16][19]

1. β-Arrestin Recruitment Assay (BRET/FRET):

  • Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. By tagging the receptor with a donor fluorophore/luciferase and β-arrestin with an acceptor fluorophore, their interaction can be measured as an increase in the FRET or BRET signal.[19]

  • Protocol:

    • Co-transfect cells with plasmids encoding the receptor fused to a BRET/FRET donor (e.g., Renilla luciferase (Rluc) for BRET, or a fluorescent protein like CFP for FRET) and β-arrestin fused to a BRET/FRET acceptor (e.g., YFP).

    • Plate the transfected cells.

    • For BRET, add the luciferase substrate (e.g., coelenterazine (B1669285) h).

    • Add the test compound.

    • Measure the light emission at the donor and acceptor wavelengths using a plate reader capable of detecting BRET or FRET signals.

    • Calculate the BRET or FRET ratio and analyze the dose-response data.

2. G Protein Activation Assay (BRET/FRET):

  • Principle: Similar to β-arrestin recruitment, the interaction between the activated receptor and its G protein can be monitored. Alternatively, the dissociation of the G protein subunits (Gα from Gβγ) upon activation can be measured.

  • Protocol: This follows a similar procedure to the β-arrestin assay, but with the G protein subunits tagged with the donor and acceptor molecules.

Data Presentation:

CompoundReceptorAssayEC50 (nM)Emax (%)
OxytocinOTRβ-Arrestin BRET5.2100
Compound AOTRβ-Arrestin BRET23.185
Compound BOTRG Protein BRET18.595

IV. In Vivo and Ex Vivo Techniques

A. Microdialysis

Principle: Microdialysis is an in vivo technique used to sample the extracellular fluid in a specific brain region or peripheral tissue of a living animal.[20][21] The collected samples (dialysates) can then be analyzed to measure the concentration of Oxytocin and Vasopressin using highly sensitive methods like LC-MS/MS or RIA.[20][22]

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the target tissue.

  • Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) or a similar physiological solution at a slow, constant flow rate.

  • Sample Collection: Collect the dialysate fractions over time.

  • Analysis: Analyze the concentration of the neuropeptides in the dialysate using a suitable analytical method.

B. "Sniffer" Cell Assays

Principle: This is an ex vivo technique where engineered "sniffer" cells that express the receptor of interest and a fluorescent reporter (e.g., a calcium indicator) are placed on top of a brain slice. When the endogenous peptide is released from the tissue, it activates the sniffer cells, leading to a detectable fluorescent signal.[13][14]

Protocol:

  • Prepare Brain Slices: Prepare acute brain slices from the region of interest.

  • Prepare Sniffer Cells: Culture and prepare the engineered reporter cells.

  • Apply Sniffer Cells: Gently place the sniffer cells onto the surface of the brain slice.

  • Stimulate Release: Use electrical or optogenetic stimulation to evoke the release of the endogenous neuropeptide.

  • Image Fluorescence: Use fluorescence microscopy to image the change in fluorescence in the sniffer cells.

Visualizations

Oxytocin/Vasopressin Signaling Pathway

G Ligand Oxytocin / Vasopressin Receptor OTR / V1R Ligand->Receptor Binds to Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Gq-coupled signaling pathway for Oxytocin and Vasopressin receptors.

Experimental Workflow for a Competition Binding Assay

G start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes add_membranes Add Membranes to Assay Plate prep_membranes->add_membranes add_radioligand Add Fixed Concentration of Radioligand add_radioligand->add_membranes add_competitor Add Increasing Concentrations of Unlabeled Competitor add_competitor->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration and Washing incubate->filter count Measure Radioactivity filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Logical Relationship of Assay Types

G main_topic Measuring Oxypressin Activity binding_assays Binding Assays (Affinity) main_topic->binding_assays functional_assays Functional Assays (Efficacy) main_topic->functional_assays quantification_assays Quantification Assays (Concentration) main_topic->quantification_assays radioligand Radioligand Binding binding_assays->radioligand fluorescence Fluorescence Binding (FP, TR-FRET) binding_assays->fluorescence calcium Calcium Mobilization functional_assays->calcium reporter Reporter Gene functional_assays->reporter ret BRET / FRET functional_assays->ret immuno Immunoassays (RIA, ELISA) quantification_assays->immuno lcms LC-MS/MS quantification_assays->lcms

Caption: Classification of assays for this compound activity measurement.

References

Application Note: Utilizing Oxypressin in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for utilizing Oxypressin, a synthetic analog of vasopressin, in smooth muscle contraction assays. It outlines the mechanism of action, provides comprehensive experimental protocols for isolated tissue bath assays, and presents quantitative data to facilitate experimental design and data interpretation. This application note is intended to be a valuable resource for researchers investigating smooth muscle physiology, vascular tone, and related drug discovery efforts.

Introduction

This compound, also known as [Phe2, Orn8]-vasopressin, is a potent synthetic analog of the neurohypophysial hormone arginine vasopressin (AVP). Like AVP, this compound exerts its physiological effects, including the contraction of smooth muscle, primarily through the activation of V1a vasopressin receptors.[1][2][3] These receptors are G protein-coupled receptors (GPCRs) predominantly found on vascular smooth muscle cells, where they play a crucial role in regulating vascular tone and blood pressure.[2][4] The study of this compound in in vitro smooth muscle contraction assays, such as the isolated organ bath technique, allows for the precise characterization of its pharmacological properties (e.g., potency and efficacy) and the investigation of the cellular mechanisms underlying smooth muscle contractility.[5][6]

Mechanism of Action: V1a Receptor Signaling

This compound induces smooth muscle contraction by activating the V1a receptor signaling cascade. The binding of this compound to the V1a receptor on the smooth muscle cell membrane initiates a conformational change, leading to the activation of a coupled heterotrimeric G-protein, specifically Gαq.[2][7] This activation sets off a downstream signaling pathway that culminates in an increase in intracellular calcium (Ca2+) concentration, the primary trigger for muscle contraction.[1][7]

The key steps are:

  • Gαq Activation : The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[2]

  • Second Messenger Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][8]

  • Calcium Release : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytosol.[2][7]

  • Calcium-Calmodulin Activation : The elevated cytosolic Ca2+ binds to the protein calmodulin.

  • MLCK Activation : The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[1]

  • Muscle Contraction : MLCK phosphorylates the regulatory light chain of myosin, enabling the cross-bridge cycling between actin and myosin filaments, which results in smooth muscle contraction.[9]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OXY This compound V1aR V1a Receptor OXY->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3_gen IP3 PIP2->IP3_gen DAG_gen DAG PIP2->DAG_gen IP3_Receptor IP3 Receptor IP3_gen->IP3_Receptor Binds Ca_ion Ca2+ IP3_Receptor->Ca_ion Releases CaM Calmodulin (CaM) MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Contraction Myosin_P->Contraction SR Sarcoplasmic Reticulum (SR) Ca2+ Store Ca_ion->CaM Binds

Caption: this compound-induced smooth muscle contraction signaling pathway.

Experimental Application: Isolated Organ Bath Assay

The isolated organ/tissue bath is a standard in vitro method used to investigate the contractility of smooth muscle tissues like arteries, veins, trachea, or myometrium.[5][6] The tissue is suspended in a chamber containing a physiological salt solution, and changes in muscle tension are recorded isometrically in response to pharmacological agents.[6][10]

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Smooth Muscle Tissue (e.g., Aortic Ring) A2 Mount Tissue in Organ Bath Chamber A1->A2 A3 Set Optimal Resting Tension A2->A3 B1 Equilibrate Tissue (60-90 min) A3->B1 B2 Assess Viability (e.g., with KCl) B1->B2 B3 Wash and Return to Baseline B2->B3 B4 Generate Cumulative Concentration-Response Curve to this compound B3->B4 C1 Record Tension Data B4->C1 C2 Normalize to Max KCl Response C1->C2 C3 Plot Concentration- Response Curve C2->C3 C4 Calculate EC50 and Emax Values C3->C4

Caption: General workflow for an isolated organ bath experiment.

Detailed Experimental Protocol

This protocol describes a general procedure for assessing this compound-induced contraction in isolated rat aortic rings. It can be adapted for other smooth muscle preparations.

Materials and Reagents
  • Tissue : Thoracic aorta from a rat (or other appropriate species).

  • Instruments : Isolated organ bath system with isometric force-displacement transducers, data acquisition system, dissecting microscope, surgical instruments.[11]

  • Solutions :

    • Krebs-Henseleit Buffer (mM) : 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose.

    • High Potassium Chloride (KCl) Solution : Krebs buffer with equimolar substitution of NaCl with KCl (e.g., 80 mM KCl).

    • This compound Stock Solution : Prepare a high-concentration stock (e.g., 1 mM) in distilled water and make serial dilutions.

  • Gases : Carbogen (B8564812) (95% O2, 5% CO2).

Tissue Preparation
  • Humanely euthanize the animal according to approved institutional guidelines.

  • Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width. Take care not to stretch or damage the endothelium.

  • Suspend the aortic rings between two L-shaped stainless-steel hooks in the organ bath chambers filled with Krebs-Henseleit buffer.[12]

Apparatus Setup and Equilibration
  • Maintain the organ bath chambers at 37°C and continuously bubble with carbogen to maintain a pH of ~7.4.[13]

  • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Apply an optimal resting tension to the aortic rings (e.g., 1.5-2.0 grams for rat aorta) and allow the tissue to equilibrate for 60-90 minutes.

  • During equilibration, wash the tissues by replacing the buffer in the chambers every 15-20 minutes.[13]

Experimental Procedure
  • Viability Check : After equilibration, contract the tissues by adding a high-KCl solution (e.g., 80 mM) to the bath. This depolarizes the cell membrane and provides a reference for maximal contraction.[12]

  • Once a stable plateau is reached, wash the tissues with fresh Krebs buffer until the tension returns to the baseline.

  • Concentration-Response Curve : Once the baseline is stable, add this compound to the bath in a cumulative manner. Start with a low concentration (e.g., 10⁻¹² M) and increase it stepwise (e.g., by half-log increments) after the response to the previous concentration has stabilized.

  • Continue until a maximal contraction is achieved and subsequent additions produce no further increase in tension.

Data Analysis
  • Record the tension generated at each concentration of this compound.

  • Express the contraction as a percentage of the maximal contraction induced by the high-KCl solution.

  • Plot the percentage contraction against the logarithm of the this compound concentration to generate a sigmoidal concentration-response curve.

  • From this curve, determine the key pharmacological parameters:

    • Emax : The maximum contractile response produced by this compound.

    • EC50 : The molar concentration of this compound that produces 50% of the maximal response. This value is a measure of the drug's potency.

Data Presentation

The potency and efficacy of this compound can be compared with other vasoactive peptides. The table below summarizes representative pharmacological data for vasopressin analogs in various smooth muscle preparations. Note that potencies can vary significantly depending on the tissue type and species.[14]

CompoundTissue PreparationSpeciesPotency (EC50 or Threshold Conc.)Reference
Arginine VasopressinVascular Smooth Muscle CellsVarious10⁻¹² - 10⁻¹⁰ M (Threshold)[14]
Arginine VasopressinHuman Uterine Smooth MuscleHuman1190 nM (EC50)[8]
Oxytocin (B344502)Vascular Smooth MuscleVarious10⁻⁷ - 10⁻⁵ M (Threshold)[14]
OxytocinHuman Uterine Smooth MuscleHuman5.47 nM (EC50)[8]
VasopressinFeline Gastric Longitudinal MuscleFeline1.5 x 10⁻⁹ - 2.1 x 10⁻⁷ M (Range)[15]

Note: Specific EC50 values for this compound are not broadly cited in the initial literature search and may need to be determined empirically. Its potency is expected to be in a range similar to that of Arginine Vasopressin at the V1a receptor.

Troubleshooting and Considerations

  • Tissue Viability : If tissues do not respond robustly to KCl, they may have been damaged during preparation. Ensure careful dissection and handling.

  • Tachyphylaxis : Some GPCRs, including vasopressin receptors, can exhibit tachyphylaxis (rapid desensitization) upon repeated stimulation.[10] Ensure adequate washout periods between drug additions if performing multiple curves on the same tissue.

  • Endothelium Integrity : The endothelium can release relaxing factors (like nitric oxide). Its presence or absence can modulate contractile responses. Endothelial integrity can be tested with acetylcholine (B1216132) after pre-constriction with another agent (e.g., phenylephrine).

  • Reproducibility : Use tissues from the same region of the vessel and from animals of the same strain, age, and sex to minimize variability.

References

Application of Oxypressin in Receptor Binding Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypressin, a synthetic analogue of the neurohypophyseal hormones oxytocin (B344502) and vasopressin, serves as a critical tool in the study of their respective receptor systems. Its structural similarity to these endogenous ligands allows it to interact with oxytocin receptors (OTR) and vasopressin receptor subtypes (V1a, V1b, and V2), making it a valuable probe for elucidating the pharmacological and physiological roles of these receptors. This document provides detailed application notes and protocols for the use of this compound in receptor binding studies, offering a framework for researchers to investigate its binding characteristics and functional consequences.

The vasopressin and oxytocin receptors are a subfamily of G-protein coupled receptors (GPCRs) that mediate a wide array of physiological processes.[1] Vasopressin receptors are categorized into V1a, V1b, and V2 subtypes, which are involved in vasoconstriction, glycogenolysis, platelet adhesion (V1a), pituitary corticotrophin release (V1b), and water reabsorption in the kidneys (V2).[1] Oxytocin receptors are primarily known for their role in uterine contractions and lactation but are also implicated in various social behaviors.[1] Given the significant therapeutic potential of modulating these systems, understanding the binding profiles of ligands like this compound is of paramount importance.

Data Presentation: Comparative Binding Affinities

Due to the limited availability of specific binding affinity data for this compound across all receptor subtypes in publicly accessible literature, the following table presents a comparative summary of the binding affinities (Ki in nM) for the endogenous ligands, oxytocin and arginine vasopressin (AVP), at their respective receptors. This data provides a crucial benchmark for interpreting the results of binding assays with this compound and for designing experiments to determine its receptor selectivity profile.

LigandReceptor SubtypeReported Ki (nM)Species
Oxytocin (OT)Oxytocin (OTR)4.28Hamster
Arginine Vasopressin (AVP)Oxytocin (OTR)36.1Hamster
Oxytocin (OT)Vasopressin V1a (V1aR)495.2Hamster
Arginine Vasopressin (AVP)Vasopressin V1a (V1aR)4.70Hamster

Data sourced from competitive binding assays performed on hamster brain tissue.[1][2]

Experimental Protocols

Detailed methodologies for saturation and competitive binding assays are provided below. These protocols are fundamental to characterizing the interaction of this compound with its target receptors.

Protocol 1: Saturation Radioligand Binding Assay

This assay is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled form of this compound (e.g., [³H]-Oxypressin) or a related radioligand.

Materials:

  • Membrane preparations from cells expressing the target receptor (OTR, V1aR, V1bR, or V2R) or from tissue homogenates.

  • Radiolabeled ligand (e.g., [³H]-Oxypressin or a subtype-selective radiolabeled antagonist).

  • Unlabeled this compound (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare membrane fractions from receptor-expressing cells or tissues by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of varying concentrations of radiolabeled ligand, and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of varying concentrations of radiolabeled ligand, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the assay by rapid filtration of the well contents through glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration.

    • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

Protocol 2: Competitive Radioligand Binding Assay

This assay is used to determine the inhibition constant (Ki) of unlabeled this compound by measuring its ability to compete with a fixed concentration of a known radioligand for binding to the target receptor.

Materials:

  • Same as for the Saturation Binding Assay.

  • A fixed concentration of a suitable radioligand (ideally a subtype-selective antagonist with high affinity, used at a concentration close to its Kd).

  • Serial dilutions of unlabeled this compound.

Procedure:

  • Membrane Preparation: As described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of the fixed concentration of radioligand, and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of a suitable unlabeled ligand (e.g., 10 µM of the same radioligand unlabeled), 50 µL of the fixed concentration of radioligand, and 100 µL of the membrane suspension.

    • Competition: 50 µL of varying concentrations of unlabeled this compound, 50 µL of the fixed concentration of radioligand, and 100 µL of the membrane suspension.

  • Incubation: As described in Protocol 1.

  • Filtration: As described in Protocol 1.

  • Radioactivity Measurement: As described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-AVP) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (this compound Dilutions) Competitor_Prep->Incubation Filtration Filtration & Washing (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for determining the binding affinity (Ki) of this compound using a competitive radioligand binding assay.

Signaling Pathways of Vasopressin and Oxytocin Receptors

Oxytocin and vasopressin receptors (V1a and V1b) are primarily coupled to Gq/11 proteins, which activate the phospholipase C (PLC) signaling cascade. The V2 receptor, on the other hand, is mainly coupled to Gs, leading to the activation of adenylyl cyclase.

Signaling_Pathways cluster_receptor Receptor Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors This compound This compound OTR OTR This compound->OTR V1aR_V1bR V1aR / V1bR This compound->V1aR_V1bR V2R V2R This compound->V2R Gq11 Gq/11 OTR->Gq11 V1aR_V1bR->Gq11 Gs Gs V2R->Gs PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: Simplified signaling pathways for vasopressin and oxytocin receptors upon activation by this compound.

References

Application Notes and Protocols for Radiolabeling Oxypressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypressin, also known as [Phe²,Lys⁸]-vasopressin, is a synthetic analog of the neurohypophysial hormone vasopressin. It exhibits a unique pharmacological profile, interacting with both vasopressin and oxytocin (B344502) receptors. To facilitate research into its binding characteristics, receptor occupancy, and in vivo pharmacokinetics, radiolabeling of this compound is an essential technique. This document provides detailed protocols for the radiolabeling of this compound with Iodine-125 (B85253) ([¹²⁵I]) and Tritium (B154650) ([³H]), including methods for purification and quality control. Additionally, it outlines a typical receptor binding assay and illustrates the relevant signaling pathways.

Data Presentation: Quantitative Parameters of Radiolabeled Peptides

The following table summarizes typical quantitative data obtained from the radiolabeling of vasopressin analogs. These values can be considered as benchmarks for the successful radiolabeling of this compound.

RadioisotopeLabeling MethodPeptideSpecific Activity (Ci/mmol)Radiochemical Yield (%)Radiochemical Purity (%)Reference
Iodine-125 Chloramine-Tc(RGDyK)1,70070-90>95[1]
Iodine-125 Organotin PrecursorcRGD peptide45 GBq/µmol (~1216 Ci/mmol)72 ± 6>99[2]
Tritium Catalytic ReductionVasopressin AnalogsHighNot Specified>98 (post-HPLC)[3]
¹¹C ¹¹C-CH₃ITASP699 (V1BR antagonist)1017.1 ± 465.0 GBq/µmol (~27,489 Ci/mmol)24 ± 697 ± 2[4]

Experimental Protocols

Protocol 1: Radioiodination of this compound with Iodine-125 using the Chloramine-T Method

This protocol describes the direct radioiodination of the tyrosine residue (Tyr) in this compound.

Materials:

  • This compound (to be labeled)

  • Na[¹²⁵I] (carrier-free)

  • Chloramine-T solution (1 mg/mL in 0.5 M phosphate (B84403) buffer, pH 7.5)

  • Sodium metabisulfite (B1197395) solution (2 mg/mL in 0.5 M phosphate buffer, pH 7.5)

  • Phosphate buffer (0.5 M, pH 7.5)

  • Bovine Serum Albumin (BSA) solution (0.1% w/v in phosphate buffer)

  • Sephadex G-25 column

  • Reaction vial (e.g., 1.5 mL polypropylene (B1209903) tube)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Preparation: In a shielded fume hood, add the following to a reaction vial in order:

    • 10 µL of 0.5 M phosphate buffer (pH 7.5).

    • 5 µg of this compound (dissolved in a small volume of buffer).

    • 0.5-1.0 mCi of Na[¹²⁵I].

  • Initiation of Iodination: Add 10 µL of Chloramine-T solution to the reaction vial. Gently vortex the mixture for 60 seconds at room temperature.[5] The Chloramine-T acts as an oxidizing agent to convert iodide to a reactive iodine species.[6]

  • Quenching the Reaction: To stop the iodination reaction, add 20 µL of sodium metabisulfite solution.[5] This reduces the excess oxidizing agent.

  • Addition of Carrier: Add 100 µL of 0.1% BSA solution to the vial. This helps to prevent non-specific adsorption of the radiolabeled peptide to surfaces.[5]

  • Purification - Size Exclusion Chromatography (Initial):

    • Equilibrate a Sephadex G-25 column with 0.1% BSA in phosphate buffer.[5]

    • Apply the reaction mixture to the top of the column.

    • Elute with the same buffer and collect fractions.

    • Monitor the radioactivity of the fractions to separate the [¹²⁵I]-Oxypressin (eluting in the void volume) from unreacted [¹²⁵I].

  • Purification - RP-HPLC (Final):

    • Pool the radioactive fractions from the Sephadex G-25 column.

    • Inject the pooled sample onto a C18 RP-HPLC column.

    • Use a gradient elution system, for example:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the eluate with both a UV detector (at 220 or 280 nm) and a radioactivity detector.

    • Collect the fraction corresponding to the radioactive peak of [¹²⁵I]-Oxypressin.

  • Quality Control:

    • Radiochemical Purity: Re-inject a small aliquot of the purified [¹²⁵I]-Oxypressin onto the RP-HPLC system to confirm a single radioactive peak. Purity should be >95%.

    • Specific Activity: Calculate the specific activity by measuring the total radioactivity and the mass of the peptide in the purified fraction.

Protocol 2: Tritiation of an this compound Precursor

This protocol outlines a general method for the catalytic reduction of a halogenated precursor of this compound with tritium gas to produce [³H]-Oxypressin.

Materials:

  • Halogenated (e.g., diiodo-tyrosine) this compound precursor.

  • Tritium (³H₂) gas.

  • Palladium catalyst (e.g., 10% Pd on charcoal).

  • Solvent (e.g., Dimethylformamide - DMF).

  • RP-HPLC system.

Procedure:

Caution: This procedure must be performed in a specialized radiochemistry facility equipped for handling high levels of tritium gas.

  • Preparation:

    • Dissolve the halogenated this compound precursor in a suitable solvent like DMF in a reaction vessel designed for catalytic hydrogenation.

    • Add the palladium catalyst to the solution.

  • Tritiation Reaction:

    • Connect the reaction vessel to a tritium gas manifold.

    • Evacuate the vessel and then introduce tritium gas to the desired pressure.

    • Stir the reaction mixture at room temperature for a specified time (e.g., several hours). The progress of the reaction can be monitored by analyzing small aliquots.

  • Removal of Labile Tritium:

    • After the reaction, carefully vent the excess tritium gas.

    • Remove the catalyst by filtration.

    • Evaporate the solvent.

    • To remove labile tritium, dissolve the residue in a suitable solvent (e.g., methanol) and evaporate to dryness. Repeat this step several times.

  • Purification by RP-HPLC:

    • Purify the tritiated peptide using an RP-HPLC system as described in Protocol 1.[3]

    • Collect the fraction corresponding to [³H]-Oxypressin.

  • Quality Control:

    • Radiochemical Purity: Assess by RP-HPLC with a radioactivity detector.

    • Specific Activity: Determine by measuring the radioactivity and quantifying the peptide mass.

Application: Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled compounds for the vasopressin/oxytocin receptors using radiolabeled this compound.

Materials:

  • Cell membranes or tissue homogenates expressing vasopressin or oxytocin receptors.

  • [¹²⁵I]-Oxypressin or [³H]-Oxypressin.

  • Unlabeled this compound or other competitor compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Gamma or liquid scintillation counter.

Procedure:

  • Assay Setup: In test tubes, combine:

    • Binding buffer.

    • A fixed concentration of radiolabeled this compound (e.g., at a concentration close to its K_d).

    • Varying concentrations of the unlabeled competitor compound.

    • For determination of non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM).

  • Initiation of Binding: Add the cell membranes or tissue homogenate to each tube to start the binding reaction.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in vials and measure the bound radioactivity using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the competitor concentration.

    • Analyze the data using non-linear regression to determine the IC₅₀ value of the competitor.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow for Radioiodination

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control prep Combine this compound, Na[¹²⁵I], and Buffer initiation Add Chloramine-T (Initiate Iodination) prep->initiation quenching Add Sodium Metabisulfite (Stop Reaction) initiation->quenching 60 sec sec Size Exclusion Chromatography (Sephadex G-25) quenching->sec hplc Reverse-Phase HPLC (C18 Column) sec->hplc purity Radiochemical Purity (>95%) hplc->purity activity Specific Activity (Ci/mmol) hplc->activity

Caption: Workflow for the radioiodination of this compound.

Oxytocin/Vasopressin Receptor Signaling Pathway

G ligand This compound receptor Oxytocin/Vasopressin Receptor (GPCR) ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ (intracellular) er->ca2 releases ca2->pkc activates response Cellular Responses: - Contraction - Proliferation - Gene Expression ca2->response mapk MAPK Cascade (e.g., ERK1/2) pkc->mapk activates mapk->response

Caption: Gq-coupled signaling pathway for Oxytocin and Vasopressin receptors.

References

Application Notes and Protocols for Oxypressin Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of oxypressin solutions for research and development purposes. Due to the limited specific data available for this compound, the following guidelines are based on best practices for the closely related and structurally similar peptide, oxytocin (B344502). It is recommended to perform small-scale pilot studies to determine the optimal conditions for your specific application.

Introduction to this compound

This compound is a synthetic nonapeptide amide with a disulfide bond. Its structure is closely related to that of oxytocin, suggesting similar biological activities and handling requirements. It is typically supplied as a lyophilized powder and requires reconstitution before use in various in vitro and in vivo studies, such as receptor binding assays and signal transduction studies.

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C46H64N12O12S2
Molecular Weight 1041.2 g/mol [1]
Appearance White lyophilized powder
Solubility Soluble in sterile water, dilute acetic acid, and common biological buffers.[2]

Solution Preparation Protocols

Proper reconstitution of lyophilized this compound is crucial for maintaining its biological activity and ensuring experimental reproducibility. The following protocols outline the recommended procedures.

Materials and Equipment
  • Lyophilized this compound

  • Sterile, pyrogen-free water for injection (WFI) or bacteriostatic water[3][4]

  • 0.9% Sodium Chloride (Normal Saline)

  • Ringer's Lactate (B86563) Solution

  • Dilute acetic acid (e.g., 1%)

  • Sterile, low-protein binding polypropylene (B1209903) or glass vials

  • Sterile pipette tips

  • Vortex mixer (use with caution)

  • pH meter

Reconstitution Protocol
  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection: Choose a suitable solvent based on the experimental requirements. For most applications, sterile WFI is recommended. For enhanced stability, bacteriostatic water containing 0.9% benzyl (B1604629) alcohol can be used, which allows for multiple uses over approximately 28 days.[4]

  • Reconstitution:

    • Using aseptic technique, slowly add the desired volume of the chosen solvent to the vial.

    • Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide.[2]

    • If the peptide is difficult to dissolve, sonication in a water bath for a short period may be helpful.

  • Concentration Calculation: Calculate the final concentration of the this compound solution based on the amount of peptide and the volume of solvent added.

  • pH Adjustment: If necessary, adjust the pH of the solution. Oxytocin solutions are most stable in a slightly acidic pH range (3.8-4.4).[5]

  • Sterile Filtration: For critical applications, the reconstituted solution can be sterile-filtered through a 0.22 µm low-protein binding filter.

Preparation of Working Solutions

For experimental use, the stock solution of this compound is typically diluted with a suitable buffer or medium, such as normal saline or Ringer's lactate solution.[6]

Storage and Stability

The stability of this compound solutions is dependent on the storage conditions.

Lyophilized Powder
  • Short-term storage: Lyophilized this compound is stable at room temperature for several days to weeks.[7]

  • Long-term storage: For long-term storage, keep the lyophilized powder at -20°C or -80°C.[7][8]

Reconstituted Solutions

Reconstituted peptide solutions are less stable than the lyophilized powder.[7]

Storage ConditionDurationNotes
2-8°C (Refrigerated) Up to 30 days[3]Protect from light.[9] This is the recommended storage condition for reconstituted solutions.
-20°C (Frozen) Up to 30 days[6]Aliquot to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][8]
Room Temperature (20-25°C) Up to 24 hours in some IV solutions[6]Stability at room temperature is limited. Use freshly prepared solutions whenever possible.[2]

Note: The stability of oxytocin, and likely this compound, can be affected by the diluent. Studies have shown that oxytocin is stable for at least 30 days under frozen and refrigerated conditions when diluted in normal saline.[6]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and its proposed signaling pathway.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis Reconstitution Reconstitute Lyophilized This compound Dilution Prepare Working Solutions Reconstitution->Dilution Treatment Treat with This compound Solution Dilution->Treatment Cell_Culture Cell Culture/ Tissue Preparation Cell_Culture->Treatment Assay Perform Assay (e.g., Ca2+ imaging, Western Blot) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: Experimental workflow for this compound studies.

oxypressin_signaling This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR Binds to G_protein Gq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Proposed this compound signaling pathway.

The binding of oxytocin (and presumably this compound) to its G protein-coupled receptor (GPCR) activates the Gq/11 protein.[10] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium.[11][12] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), ultimately resulting in various cellular responses.[10]

References

Application Notes and Protocols for the Analytical Quantification of Oxypressin (Arginine Vasopressin)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxypressin, also known as Arginine Vasopressin (AVP) or Antidiuretic Hormone (ADH), is a nonapeptide hormone crucial in regulating water balance, blood pressure, and various social behaviors.[1][2] It is synthesized in the hypothalamus and released from the posterior pituitary gland in response to stimuli such as hyperosmolality and hypovolemia.[2][3] Accurate quantification of this compound in biological matrices is essential for both clinical diagnostics and research in areas like diabetes insipidus, the syndrome of inappropriate antidiuretic hormone secretion (SIADH), and cardiovascular disorders.[4][5] This document provides detailed application notes and protocols for the principal analytical methods used for this compound quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA).

I. Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and cost. Each method presents a unique set of advantages and disadvantages.

MethodPrincipleTypical LLOQAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.[6][7]~50 ng/mL[6][8]Cost-effective, good for purity assessment of bulk drug substance.[9][10]Lower sensitivity, not suitable for endogenous levels in biological fluids.[6]
LC-MS/MS Chromatographic separation coupled with highly selective mass spectrometric detection.[3][11]0.2 - 1.0 pg/mL[3][12]High sensitivity and specificity, considered the gold standard.[12]High instrument cost, complex method development.
ELISA Antigen-antibody reaction with enzymatic signal amplification.[13][14]~3.67 pg/mL[14]High throughput, relatively simple procedure, no radioactive materials.[15][16]Potential for cross-reactivity, results can differ from LC-MS/MS.[12]
RIA Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibodies.[4][17]0.5 pg/mL[4][5]High sensitivity.[18][19]Use of radioactive materials, requires specialized handling and disposal.[17]

II. Experimental Protocols

A. Sample Collection and Preparation

Proper sample handling is critical for accurate this compound measurement due to its instability.

  • Blood Collection : Collect whole blood into chilled tubes containing EDTA as an anticoagulant.[20][21]

  • Plasma Separation : Centrifuge the blood at 4°C as soon as possible to separate the plasma.[20]

  • Storage : Immediately freeze plasma samples at -20°C or lower until analysis. For long-term storage, -40°C or -80°C is recommended to minimize degradation.[17][22] this compound in plasma is reported to be stable for only 4 weeks at -20°C but for up to 6 months after extraction.[17]

  • Urine Collection : For urine samples, a 24-hour collection can be performed. Aliquots should be stored frozen at -20°C if not analyzed immediately.[17]

B. Solid-Phase Extraction (SPE) for LC-MS/MS

SPE is a common and effective method for extracting and concentrating this compound from complex biological matrices like plasma and urine prior to LC-MS/MS analysis.[3][11][23]

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution start Plasma/Urine Sample (200-800 µL) acidify Acidify Sample (e.g., with Phosphoric Acid) start->acidify load Load Pre-treated Sample acidify->load condition Condition Cartridge (e.g., Methanol (B129727), Water) equilibrate Equilibrate Cartridge (e.g., with Equilibration Buffer) condition->equilibrate equilibrate->load wash Wash Cartridge (e.g., with Acetic Acid, Methanol/Water) load->wash elute Elute this compound (e.g., with Methanol/Ammonium (B1175870) Hydroxide) wash->elute dry Evaporate to Dryness (under Nitrogen) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Solid-Phase Extraction (SPE) Workflow for this compound.

Protocol:

  • Cartridge : Use a weak cation exchange SPE plate or cartridge.[11][24]

  • Conditioning : Condition the SPE cartridge sequentially with methanol and then water.

  • Equilibration : Equilibrate the cartridge with an appropriate buffer.

  • Sample Loading : Acidify the plasma or urine sample (e.g., 200 µL) and load it onto the cartridge.[3]

  • Washing : Wash the cartridge to remove interfering substances. A typical wash may involve an acidic solution followed by a methanol/water mixture.

  • Elution : Elute this compound using a basic methanolic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Dry-down and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial LC mobile phase for injection.

C. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for quantifying this compound in pharmaceutical preparations.[6][25]

Protocol:

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6][25]

  • Mobile Phase : An isocratic mobile phase consisting of a mixture of methanol and 0.1% aqueous trifluoroacetic acid (TFA) in a 30:70 ratio.[6][7]

  • Flow Rate : 1.0 - 1.5 mL/min.[6][25]

  • Detection : UV detection at 220 nm.[6][25]

  • Column Temperature : 35-40°C.[6][25]

  • Injection Volume : 20-100 µL.[6][25]

  • Quantification : Based on a standard calibration curve with concentrations ranging from approximately 1.6 to 50 µg/mL.[6]

D. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for quantifying low endogenous levels of this compound in biological fluids due to its high sensitivity and specificity.[3][12]

Protocol:

  • Sample Preparation : Perform Solid-Phase Extraction as described in section II.B.

  • LC System : UPLC or HPLC system.

  • Column : C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).[3]

  • Mobile Phase :

    • A: 0.02% aqueous acetic acid or 0.1% formic acid in water.[3]

    • B: Methanol or acetonitrile.[3]

  • Gradient : A gradient elution is typically used to separate this compound from matrix components.

  • Flow Rate : ~0.55 mL/min.[3]

  • Mass Spectrometer : A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.[3][11]

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification. A common transition for this compound is from the parent ion (m/z 542.8 [M+2H]²⁺) to a product ion (m/z 328.3).[11][24]

  • LLOQ : The lower limit of quantification can reach as low as 0.2-1.0 pg/mL in plasma and urine.[3][24]

Quantitative Performance of a Validated LC-MS/MS Method [3][24]

ParameterPlasmaUrine
Linear Range 1.0 - 40 pg/mL1.0 - 40 pg/mL
LLOQ 1.0 pg/mL1.0 pg/mL
Intra-day Precision (%RSD) < 8%< 8%
Inter-day Precision (%RSD) < 8%< 8%
Intra-day Accuracy 91.9 - 100.6%89.2 - 95.9%
Inter-day Accuracy 92.3 - 104.8%89.3 - 91.3%
Extraction Recovery > 70%> 70%
E. Radioimmunoassay (RIA)

RIA is a highly sensitive immunoassay that uses a competitive binding principle.[4][17]

Workflow for Radioimmunoassay (RIA)

RIA_Workflow cluster_reagents Reaction Mixture cluster_steps Assay Steps sample Sample or Standard (Unlabeled AVP) mix Incubate Reagents (Competitive Binding Occurs) sample->mix antibody Anti-AVP Antibody (Limited Amount) antibody->mix tracer 125I-labeled AVP (Tracer) tracer->mix separate Separate Bound & Free AVP (e.g., Second Antibody Precipitation) mix->separate measure Measure Radioactivity of Bound Fraction (Gamma Counter) separate->measure calculate Calculate Concentration (vs. Standard Curve) measure->calculate

General Workflow for this compound (AVP) Radioimmunoassay.

Protocol:

  • Sample Preparation : Plasma samples typically require an extraction step (e.g., acetone (B3395972) extraction or SPE) to remove interfering substances.[4][26] Urine can sometimes be assayed directly or after dilution.[17]

  • Assay Procedure :

    • Pipette standards, controls, and extracted samples into assay tubes.

    • Add a specific rabbit anti-vasopressin antiserum.

    • Add ¹²⁵I-labeled vasopressin tracer.

    • Incubate to allow competitive binding between the labeled and unlabeled vasopressin for the antibody.

    • Separate the antibody-bound fraction from the free fraction using a second antibody precipitation method.[17]

    • Centrifuge to pellet the bound fraction.

  • Measurement : Measure the radioactivity of the pellet using a gamma counter.

  • Calculation : Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. The concentration of this compound in the samples is inversely proportional to the measured radioactivity and is determined from the standard curve.[17]

Quantitative Performance of a Validated RIA Method [4][18]

ParameterValue
Sensitivity 0.4 - 0.5 pg/mL
Recovery from Plasma 65 - 94%
Intra-assay CV 8.7%
Inter-assay CV 11.3%
F. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a non-radioactive immunoassay alternative, commonly available in kit form. The competitive ELISA is the typical format for small molecules like this compound.[13][14]

Protocol (based on a typical competitive ELISA kit): [14][15][16]

  • Sample Preparation : Samples may require extraction as recommended by the kit manufacturer.[13]

  • Assay Procedure :

    • Add standards, controls, and samples to the wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

    • Add an enzyme-conjugated this compound (e.g., peroxidase conjugate) and a polyclonal antibody specific for this compound.

    • Incubate the plate (e.g., overnight at 4°C or for a few hours at room temperature) to allow competition between the sample/standard this compound and the enzyme-conjugated this compound for binding to the primary antibody.[13]

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB). The enzyme converts the substrate into a colored product.

    • Stop the reaction with a stop solution.

  • Measurement : Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Calculation : The intensity of the color is inversely proportional to the concentration of this compound in the sample. Calculate concentrations based on a standard curve.[14]

Quantitative Performance of a Commercial ELISA Kit [14]

ParameterValue
Assay Range 4.1 - 1,000 pg/mL
Analytical Sensitivity 3.67 pg/mL
Intra-assay CV < 9%
Inter-assay CV < 9%

III. This compound (Vasopressin) Signaling Pathway

This compound exerts its physiological effects by binding to three main types of G protein-coupled receptors (GPCRs): V1a, V1b, and V2.[1] The activation of these receptors triggers distinct intracellular signaling cascades.

  • V1a Receptor : Primarily located on smooth muscle cells, V1a receptor activation leads to vasoconstriction via the Gq/11-phospholipase C (PLC) pathway, which increases intracellular calcium.[1]

  • V2 Receptor : Located on the basolateral membrane of renal collecting duct cells, the V2 receptor is coupled to the Gs-adenylyl cyclase pathway. Its activation increases cyclic AMP (cAMP) levels, leading to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, which enhances water reabsorption.[1][27]

Vasopressin_Signaling cluster_V1a V1a Receptor Pathway (e.g., Smooth Muscle) cluster_V2 V2 Receptor Pathway (e.g., Kidney Collecting Duct) AVP This compound (AVP) V1aR V1a Receptor AVP->V1aR V2R V2 Receptor AVP->V2R Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Vaso Vasoconstriction Ca->Vaso PKC->Vaso Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP ↑ cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 AQP2 Vesicle Translocation PKA->AQP2 phosphorylates Water Water Reabsorption AQP2->Water

Simplified this compound (AVP) Signaling Pathways.

References

Troubleshooting & Optimization

Technical Support Center: Oxypressin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of oxypressin.

I. Troubleshooting Guides

This section addresses common problems encountered during the synthesis and purification of this compound, offering step-by-step solutions.

Synthesis Phase: Solid-Phase Peptide Synthesis (SPPS)

Problem: Low Yield of Crude Peptide

  • Possible Cause 1: Incomplete Amino Acid Coupling.

    • Troubleshooting:

      • Monitor Coupling Reactions: Use a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of each coupling step before proceeding to the next.

      • Double Coupling: For sterically hindered amino acids like Phenylalanine (Phe) at position 3, perform a second coupling step.

      • Optimize Coupling Reagents: Increase the equivalents of the amino acid and coupling reagents (e.g., HBTU, HATU) or switch to a more efficient activation method.[1]

      • Extend Reaction Time: Increase the coupling reaction time to ensure completion.

  • Possible Cause 2: Peptide Aggregation on Resin.

    • Troubleshooting:

      • Change Solvent: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[2]

      • Incorporate Chaotropic Salts: Add salts like LiCl to the coupling and deprotection solutions to disrupt secondary structure formation.[2]

      • Microwave-Assisted Synthesis: Utilize microwave energy to reduce aggregation and accelerate coupling reactions.[3]

  • Possible Cause 3: Premature Cleavage from Resin.

    • Troubleshooting:

      • Resin Choice: For acid-sensitive sequences, consider using a more stable resin linker.

      • Avoid Highly Acidic Conditions: If using acid-labile resins like 2-chlorotrityl chloride, be aware that some coupling reagents can cause premature cleavage, especially at elevated temperatures. Adding a base like N,N-diisopropylethylamine (DIEA) can mitigate this.[4]

Problem: Poor Purity of Crude Peptide

  • Possible Cause 1: Presence of Deletion and Truncated Sequences.

    • Troubleshooting:

      • Ensure Complete Coupling: As with low yield, confirm the completion of each coupling step.

      • Capping: After each coupling step, "cap" any unreacted amino groups using acetic anhydride (B1165640) to prevent the formation of deletion sequences.

  • Possible Cause 2: Side Reactions.

    • Troubleshooting:

      • Aspartimide Formation: For the Asn-Cys sequence, aspartimide formation can occur. Adding HOBt to the piperidine (B6355638) solution during Fmoc deprotection can minimize this side reaction.[5]

      • Oxidation of Tyrosine: The phenol (B47542) side chain of Tyrosine can be sensitive to oxidation. Use of appropriate scavengers during cleavage is crucial.

      • Racemization: Cysteine residues are prone to racemization, especially at elevated temperatures. Couple Cys residues at a lower temperature (e.g., 50°C) if using microwave-assisted synthesis.[6]

Cleavage and Deprotection Phase

Problem: Inefficient Cleavage from Resin

  • Possible Cause 1: Suboptimal Cleavage Cocktail.

    • Troubleshooting:

      • Scavenger Composition: Ensure the trifluoroacetic acid (TFA) cleavage cocktail contains the appropriate scavengers to protect sensitive residues. For this compound, which contains Tyr, Cys, and Asn, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[6]

      • Protecting Group Compatibility: Verify that the cleavage cocktail is strong enough to remove all side-chain protecting groups (e.g., Trt for Cys and Asn, tBu for Tyr).

  • Possible Cause 2: Insufficient Cleavage Time.

    • Troubleshooting:

      • Extend Reaction Time: Increase the cleavage time from the standard 1-2 hours to 3-4 hours to ensure complete removal of the peptide and protecting groups.[7]

Problem: Peptide Precipitation on Resin

  • Troubleshooting:

    • Multiple Washes: After collecting the initial filtrate, wash the resin multiple times with the cleavage cocktail or pure TFA to recover any precipitated peptide.

    • Solubility Test: Test the solubility of the peptide in different solvents to find a suitable one for washing the resin.

Disulfide Bond Formation (Cyclization)

Problem: Low Yield of Monomeric Cyclic Peptide

  • Possible Cause 1: Formation of Dimers and Oligomers.

    • Troubleshooting:

      • High Dilution: Perform the oxidation/cyclization reaction under high dilution conditions (typically 0.1 mg/mL) to favor intramolecular cyclization over intermolecular reactions.

      • On-Resin Cyclization: Consider forming the disulfide bond while the peptide is still attached to the resin. The "pseudo-dilution" effect of the solid support can minimize the formation of dimers and other polymers.[6]

  • Possible Cause 2: Inefficient Oxidation.

    • Troubleshooting:

      • Choice of Oxidizing Agent: Common methods include air oxidation at a slightly basic pH, iodine, or potassium ferricyanide. Optimize the oxidizing agent and its concentration.

      • pH Control: Maintain the pH of the solution during oxidation, as it can significantly affect the reaction rate and the formation of side products.

Purification Phase: HPLC

Problem: Poor Resolution of Peaks in HPLC

  • Possible Cause 1: Co-elution of Impurities.

    • Troubleshooting:

      • Optimize Gradient: Adjust the gradient of the mobile phase (typically acetonitrile (B52724) in water with a TFA or formic acid modifier) to improve the separation of the target peptide from closely eluting impurities. A shallower gradient can often improve resolution.

      • Change Stationary Phase: If resolution is still poor, consider using a different HPLC column with a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column).

      • pH of Mobile Phase: Modulating the pH of the mobile phase can alter the retention times of the peptide and its impurities, potentially improving separation.[6]

Problem: Peptide Aggregation During Purification

  • Troubleshooting:

    • Lower Concentration: Load a lower concentration of the crude peptide onto the HPLC column.

    • Modify Mobile Phase: Add organic modifiers or chaotropic agents to the mobile phase to disrupt aggregation.

    • Temperature Control: Running the purification at a lower or higher temperature might improve solubility and reduce aggregation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: Common impurities are similar to those found in other synthetic peptides and include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling.

  • Truncated Sequences: Shorter peptides resulting from incomplete synthesis.

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their side chains.

  • Oxidized Forms: Particularly oxidation of the tyrosine residue.

  • Diastereomers: Resulting from racemization of amino acids during synthesis.

  • Dimers and Oligomers: Formed during disulfide bond formation.

  • Products of Side Reactions: Such as aspartimide formation at the Asn-Cys junction.[8]

Q2: What is a typical yield and purity for this compound synthesis?

A2: While specific data for this compound is not widely published, yields and purity for the closely related peptide, oxytocin (B344502), can be used as a benchmark. Crude purity after cleavage is often in the range of 60-80%. After purification by preparative HPLC, a final purity of >95% is typically achieved. The overall yield of the purified peptide can vary significantly based on the synthesis scale and efficiency of the purification, but yields in the range of 20-40% (based on the initial resin loading) are common. One study on an improved oxytocin synthesis reported a crude purity of 92% and a final purity of 99.3% with an overall yield of 85%.[1]

Q3: How can I confirm the correct formation of the disulfide bridge?

A3: The formation of the disulfide bridge can be confirmed using mass spectrometry. The molecular weight of the cyclized monomer will be 2 Da less than the linear, reduced form due to the loss of two hydrogen atoms. Ellman's test can also be used to detect the absence of free thiol groups in the final product, indicating that the cysteine residues have formed a disulfide bond.

Q4: My purified this compound has low solubility. What can I do?

A4: Poor solubility can be due to several factors:

  • Aggregation: Even purified peptides can aggregate, especially at high concentrations. Try dissolving the peptide in a different buffer system or at a different pH. Adding a small amount of an organic solvent like acetonitrile or DMSO can sometimes aid dissolution.

  • Residual Salts: Lyophilization from a buffer containing non-volatile salts can result in a product that is difficult to dissolve. Ensure the final lyophilization is from a volatile buffer system (e.g., water/acetonitrile with acetic acid or ammonium (B1175870) bicarbonate).

  • Incorrect pH: The solubility of peptides is often pH-dependent. Experiment with different pH values to find the optimal condition for your peptide.

III. Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its synthesis. Data for oxytocin is used as a proxy where this compound-specific data is unavailable.

Table 1: Physicochemical Properties of this compound

Property Value
Sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ (Disulfide bridge: Cys1-Cys6)
Molecular Formula C₄₆H₆₄N₁₂O₁₂S₂
Molecular Weight 1041.2 g/mol
Typical Purity (Post-HPLC) > 95%

| Appearance | Lyophilized white powder |

Table 2: Typical HPLC Purification Parameters for Oxytocin Analogs

Parameter Setting Reference
Column Preparative C18 reversed-phase [5]
Mobile Phase A 0.1% TFA in water [5]
Mobile Phase B 0.1% TFA in acetonitrile [5]
Gradient Linear gradient (e.g., 10-40% B over 30-60 min) [5]
Flow Rate Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column) [5]

| Detection | UV at 220 nm and 280 nm |[5] |

IV. Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

This protocol outlines the manual synthesis of the linear this compound peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-amino acid (Fmoc-Gly-OH, 3 equivalents to resin substitution), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt).

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF, then Dichloromethane (DCM), and finally Methanol. Dry the resin under vacuum.

Cleavage and Global Deprotection
  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Disulfide Bond Formation (Air Oxidation)
  • Dissolve Peptide: Dissolve the crude linear peptide in a large volume of 0.1 M ammonium bicarbonate buffer (pH ~8.0) to a final concentration of approximately 0.1 mg/mL.

  • Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours.

  • Monitor Reaction: Monitor the progress of the cyclization by taking aliquots and analyzing them by analytical HPLC-MS. The reaction is complete when the peak corresponding to the linear peptide is no longer observed.

  • Lyophilization: Once the reaction is complete, freeze the solution and lyophilize to obtain the crude cyclized this compound.

Preparative RP-HPLC Purification
  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A. Filter the sample through a 0.45 µm filter.

  • Purification: Inject the sample onto a preparative C18 reversed-phase HPLC column. Elute the peptide using a linear gradient of Mobile Phase B (see Table 2 for typical parameters).

  • Fraction Collection: Collect fractions corresponding to the main peptide peak based on the UV chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide as a white powder.

V. Visualizations

Experimental Workflow for this compound Synthesis and Purification

Oxypressin_Workflow start Start: Rink Amide Resin spps Fmoc-SPPS (Chain Elongation) start->spps cleavage Cleavage & Deprotection (TFA Cocktail) spps->cleavage linear_peptide Crude Linear Peptide cleavage->linear_peptide cyclization Disulfide Bond Formation (Air Oxidation) linear_peptide->cyclization crude_cyclic Crude Cyclic Peptide cyclization->crude_cyclic hplc Preparative RP-HPLC crude_cyclic->hplc pure_peptide Purified this compound (>95% Purity) hplc->pure_peptide lyophilization Lyophilization pure_peptide->lyophilization final_product Final Product: Lyophilized Powder lyophilization->final_product

Caption: Workflow for the synthesis and purification of this compound.

This compound Signaling Pathway

This compound is an analog of both oxytocin and vasopressin and is expected to interact with their respective receptors, primarily the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR). Both are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.

Oxypressin_Signaling ligand This compound receptor OTR / V1aR (GPCR) ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Activates cellular_response Cellular Responses (e.g., Smooth Muscle Contraction, Gene Transcription) ca_release->cellular_response mapk MAPK Pathway (e.g., ERK1/2) pkc->mapk Activates mapk->cellular_response

Caption: this compound receptor signaling cascade.

References

Technical Support Center: Synthesis of [3-Phenylalanine]Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of [3-phenylalanine]oxytocin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of [3-phenylalanine]oxytocin synthesis?

A1: The overall yield is influenced by several factors, including the choice of solid support (resin), the efficiency of the coupling reactions, the selection of protecting groups, the method of disulfide bond formation (cyclization), and the final cleavage and purification strategies. Optimizing each of these steps is crucial for maximizing the final product yield.

Q2: Which resin is most suitable for the solid-phase synthesis of [3-phenylalanine]oxytocin?

A2: Rink Amide resins are commonly used for the synthesis of peptide amides like oxytocin (B344502) and its analogs.[1] For instance, Rink Amide ChemMatrix® resin has been successfully used in automated microwave-assisted peptide synthesis of oxytocin.[2] The choice of resin can impact the overall yield, with studies on oxytocin synthesis showing that polystyrene-1%-crosslinked with divinylbenzene (B73037) resins can provide better yields (73-95%) for the linear protected peptide compared to 2%-crosslinked resins (10-56%).[3]

Q3: What are the recommended coupling reagents for incorporating Phenylalanine at position 3?

A3: For sterically hindered amino acids like phenylalanine, highly reactive coupling reagents are recommended to ensure efficient peptide bond formation.[4] Reagents such as HATU, HBTU, and DIC/Oxyma are commonly used.[2][4][5] In an optimized automated synthesis of oxytocin, DIC/Oxyma was used for all amino acid couplings.[2] Another study on oxytocin synthesis utilized HBTU as the coupling reagent.[5] The choice can affect reaction time and efficiency, with HATU often being suitable for sterically hindered couplings due to its high reactivity and low racemization risk.[4]

Q4: What is the preferred method for disulfide bond formation (cyclization) to improve yield?

A4: On-resin cyclization is an attractive strategy as it utilizes a pseudo-dilution environment, which limits intermolecular side reactions and favors the desired intramolecular disulfide bond formation.[2] This method can lead to higher yields of the cyclic peptide compared to solution-phase cyclization.[6] Oxidizing agents such as N-chlorosuccinimide (NCS)[2] and iodine[5] have been effectively used for on-resin oxidation.

Q5: What are common side reactions during the synthesis of peptides containing phenylalanine?

A5: Peptides containing phenylalanine can be prone to certain side reactions. During cleavage from the resin using strong acids like TFA, the aromatic ring of phenylalanine can be susceptible to alkylation by carbocations generated from protecting groups.[7] Therefore, using a scavenger cocktail during cleavage is crucial. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[2]

Troubleshooting Guide

Low Coupling Efficiency (Positive Kaiser Test after coupling Phenylalanine)
Symptom Possible Cause Recommended Solution
Blue or purple beads after coupling Fmoc-Phe-OH.Steric Hindrance: The bulky side chain of phenylalanine can hinder the coupling reaction.Optimize Coupling Chemistry: • Switch to a more potent coupling reagent like HATU.[4] • Increase the equivalents of the activated amino acid and coupling reagent (e.g., from 3 to 5 equivalents). • Extend the coupling time (e.g., from 1-2 hours to 2-4 hours).[8] • Perform a "double coupling" by repeating the coupling step with fresh reagents.[8]
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.Modify Synthesis Conditions: • Use a resin with a higher swelling capacity, such as ChemMatrix®.[2] • Incorporate a chaotropic agent like LiCl in the DMF. • Perform the coupling at a higher temperature (e.g., 50°C), especially for difficult couplings, but be mindful of potential racemization.[2]
Poor Yield after Cyclization
Symptom Possible Cause Recommended Solution
Low percentage of the desired cyclic peptide in the crude product.Inefficient On-Resin Cyclization: The conditions for disulfide bond formation are not optimal.Optimize On-Resin Oxidation:Oxidizing Agent: If using NCS, ensure the correct stoichiometry (e.g., 1 equivalent) and optimize the reaction time and temperature (e.g., 5 minutes at 50°C).[2] If using iodine, ensure complete removal of the cysteine protecting groups first.[5] • Solvent: Ensure the peptide is well-solvated during cyclization. DMF is a common solvent.
Intermolecular Dimerization: High concentration of peptide chains on the resin can lead to the formation of dimers instead of the intramolecular cyclized product.Utilize Pseudo-Dilution: • Use a resin with a lower loading capacity to increase the distance between peptide chains. • Ensure the on-resin cyclization is performed under conditions that favor intramolecular reactions.[2]
Presence of Impurities in the Final Product
Symptom Possible Cause Recommended Solution
Multiple peaks in the HPLC chromatogram of the crude product.Incomplete Deprotection: Residual protecting groups on the side chains of amino acids.Optimize Cleavage: • Ensure a sufficient cleavage cocktail volume and reaction time (e.g., TFA/H₂O/TIS 95:2.5:2.5 for 2 hours).[2] • Use a scavenger cocktail appropriate for the protecting groups used.
Side-Chain Alkylation: Modification of the phenylalanine aromatic ring during cleavage.Effective Scavenging: • Always use a scavenger cocktail during TFA cleavage. A common mixture is TFA/water/TIS.[2]
Oxidation of Tyrosine: The tyrosine residue is susceptible to oxidation.Protect from Oxidation: • Degas all solvents. • Minimize exposure to air and light during synthesis and purification.

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-Solid Phase Peptide Synthesis

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Issues
HATU Uronium/AminiumVery HighHighly efficient, especially for sterically hindered couplings; low racemization risk.[4]Higher cost.
HBTU Uronium/AminiumHighGood balance of reactivity and stability; cost-effective for routine synthesis.[4][5]Can lead to guanidinylation of the N-terminal amine if used in large excess.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighCost-effective; byproducts are generally soluble and easily removed.[2][4]Can be less effective for very difficult couplings.
PyBOP PhosphoniumHighByproducts are non-carcinogenic; avoids guanidinylation side products.[4]Generally lower reactivity than HATU/HCTU.

Table 2: Reported Yields for Oxytocin Synthesis Using Different Strategies

Synthesis StrategyResinCoupling ReagentCyclization MethodCrude PurityOverall YieldReference
Automated Microwave-Assisted SPPSRink Amide ChemMatrix®DIC/OxymaOn-resin (NCS)>95% (linear)86% (linear)[2]
Improved Fmoc-SPPSRink-AmideHBTUOn-resin (Iodine)92%85%[1][5]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of [3-Phenylalanine]Oxytocin

This protocol is adapted from an optimized synthesis of oxytocin and can be applied to [3-phenylalanine]oxytocin.[2]

1. Peptide Elongation:

  • Resin: Rink Amide ChemMatrix® resin.

  • Synthesizer: Automated microwave-assisted peptide synthesizer.

  • Fmoc Removal: Treat the resin twice with 20% 4-methylpiperidine (B120128) in DMF (first for 3 minutes, then for 10 minutes) at room temperature.

  • Coupling: Use 4 equivalents of Fmoc-amino acid, 4 equivalents of DIC, and 4 equivalents of Oxyma Pure. Perform couplings at 75°C for 5 minutes for all amino acids except Cysteine. For Cysteine, couple at 50°C for 5 minutes to prevent racemization. The coupling order is: Gly, Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Mmt).

2. On-Resin Cyclization:

  • Mmt Removal: After synthesis of the linear peptide, wash the resin with DCM. Treat the resin with 1% TFA in DCM containing 5% TIS. Repeat this treatment four times for 20 minutes each to selectively remove the Mmt group from the N-terminal Cysteine.

  • Disulfide Bond Formation: Wash the resin with DMF. Add 1 equivalent of N-chlorosuccinimide (NCS) in DMF and heat at 50°C for 5 minutes.

3. Cleavage and Deprotection:

  • Wash the resin with DMF and then DCM. Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2 hours at room temperature.

  • Filter the resin and concentrate the filtrate.

  • Precipitate the crude peptide with cold diethyl ether and lyophilize.

4. Purification:

  • Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analyze fractions by analytical HPLC and mass spectrometry to identify the correct product.

  • Pool the pure fractions and lyophilize to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_downstream Downstream Processing start Start: Rink Amide Resin elongation 1. Chain Elongation (Fmoc-AA, DIC/Oxyma) start->elongation Automated Synthesizer mmt_removal 2. Selective Mmt Deprotection (1% TFA) elongation->mmt_removal cyclization 3. On-Resin Cyclization (NCS) mmt_removal->cyclization cleavage 4. Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) cyclization->cleavage purification 5. RP-HPLC Purification cleavage->purification analysis 6. Analysis (HPLC, MS) purification->analysis product Final Product: [3-Phe]Oxytocin analysis->product

Caption: Workflow for the solid-phase synthesis of [3-phenylalanine]oxytocin.

troubleshooting_low_yield cluster_coupling Coupling Issues cluster_cyclization Cyclization Issues cluster_cleavage Cleavage/Purification Issues start Low Yield of [3-Phe]Oxytocin incomplete_coupling Incomplete Coupling (Positive Kaiser Test) start->incomplete_coupling poor_cyclization Poor Cyclization Efficiency start->poor_cyclization impurities High Impurity Profile start->impurities steric_hindrance Steric Hindrance incomplete_coupling->steric_hindrance Cause aggregation Peptide Aggregation incomplete_coupling->aggregation Cause solution1 Use Stronger Coupling Reagent (HATU) Double Couple / Extend Time incomplete_coupling->solution1 dimerization Dimer Formation poor_cyclization->dimerization Leads to solution2 Optimize On-Resin Oxidation (NCS) Use Low-Loading Resin poor_cyclization->solution2 side_reactions Side Reactions (e.g., Alkylation) impurities->side_reactions Cause solution3 Use Scavenger Cocktail (TIS) Optimize Cleavage Time impurities->solution3

Caption: Troubleshooting logic for low yield in [3-phenylalanine]oxytocin synthesis.

References

Technical Support Center: Oxytocin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxytocin (B344502) receptor (OTR) binding assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during OTR binding experiments.

Issue 1: High Non-Specific Binding

  • Question: I am observing high non-specific binding (NSB) in my radioligand binding assay. What are the potential causes and solutions?

  • Answer: High non-specific binding can obscure your specific binding signal, leading to inaccurate affinity measurements. Here are common causes and troubleshooting steps:

    Potential CauseTroubleshooting Step
    Suboptimal Buffer Composition Optimize the binding buffer. Test different pH values (typically 7.2-7.6) and ionic strengths. The addition of a carrier protein like 0.1-1% Bovine Serum Albumin (BSA) can help reduce non-specific binding by blocking non-specific sites on assay components.[1][2] Increasing the salt concentration to 100-150 mM NaCl can also help shield ionic interactions that contribute to NSB.[1]
    Radioligand Concentration Too High Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor.[1] This minimizes binding to low-affinity, non-specific sites.
    Inadequate Washing Steps Increase the number and/or volume of washes to effectively remove unbound radioligand.[2] Ensure the wash buffer is ice-cold to minimize the dissociation of specifically bound ligand during the wash steps.[2]
    Filter Binding Issues If using a filtration assay, pre-soak the filter plates (e.g., Whatman GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[1][3]
    Lipophilicity of Compound/Ligand Highly lipophilic compounds can non-specifically associate with cell membranes and filters. Consider adding a detergent like 0.01% Triton X-100 to the wash buffer, but be cautious as this may also disrupt specific binding.

Issue 2: Low or No Specific Binding Signal

  • Question: My specific binding signal is very low or undetectable. What could be the reason?

  • Answer: A low signal can make it difficult to obtain reliable data. Consider the following possibilities:

    Potential CauseTroubleshooting Step
    Low Receptor Expression Verify the expression levels of the Oxytocin receptor in your cell line or tissue preparation using methods like Western blot or ELISA.[4] If possible, use a cell line known to express high levels of OTR or tissues with high receptor density, such as the uterus or mammary gland.[2]
    Inactive Ligand or Radioligand Prepare fresh agonist and radioligand solutions.[4] Store peptide stocks at -80°C in aliquots to avoid repeated freeze-thaw cycles.[4] Always check the expiration date and storage conditions of your radioligand.[2]
    Degradation of Peptides Include protease inhibitors in your assay buffer, especially when working with cell or tissue homogenates, to prevent the degradation of peptide ligands and receptors.[1]
    Incorrect Assay Conditions Ensure the incubation time is sufficient to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.[5] Also, verify that the incubation temperature is appropriate (e.g., 30°C).[1]
    Suboptimal Protein Concentration The amount of membrane protein in the assay is critical. Too little will result in a low signal, while too much can lead to high non-specific binding.[6] Optimize the protein concentration for your specific assay.

Issue 3: High Variability Between Replicates

  • Question: I am seeing a lot of variability between my experimental replicates. How can I improve consistency?

  • Answer: Inconsistent results can undermine the reliability of your findings. Here are some tips to improve reproducibility:

    Potential CauseTroubleshooting Step
    Inadequate Mixing or Pipetting Ensure all reagents are thoroughly mixed before and during the assay setup.[1] Use calibrated pipettes and consistent pipetting techniques. For cell-based assays, ensure a single-cell suspension before plating to achieve uniform cell seeding.[4]
    Inconsistent Washing Steps Optimize and standardize your wash protocol to ensure consistent removal of unbound radioligand without dissociating the specifically bound ligand.[1]
    Cell Health and Confluency Ensure cells are healthy and not overgrown. Perform assays on cells at an optimal confluency, typically 80-90%.[4]
    Instability of Compounds Prepare fresh dilutions of your test compounds for each experiment. Store stock solutions appropriately to prevent degradation.[2]

Frequently Asked Questions (FAQs)

  • Question: What is a typical Kd value for Oxytocin binding to its receptor?

  • Answer: The equilibrium dissociation constant (Kd) for Oxytocin binding to the OTR can vary depending on the cell type, species, and assay conditions. Reported Kd values generally range from 0.56 nM to 9.32 nM.[7][8] For example, in human uterine smooth muscle cells, a Kd of 0.76 nM has been reported.[9] In HEK293T cells, Kd values of 0.56 nM and 1.4 nM have been observed, while in human myometrial cells, a Kd of 1.6 nM is often cited.[7]

  • Question: What concentration of radiolabeled Oxytocin should I use in my binding assay?

  • Answer: For competitive binding assays, it is recommended to use a concentration of the radioligand at or below its Kd value.[1] This ensures that the binding is sensitive to competition from your unlabeled test compound. A common concentration for [³H]Oxytocin is in the range of 0.8 to 4 nM.[10][11]

  • Question: How do I determine non-specific binding?

  • Answer: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competing ligand.[9][10] This concentration should be high enough to saturate all specific binding sites (typically 100- to 1000-fold higher than the Kd of the unlabeled ligand). For Oxytocin, a concentration of 1 µM is commonly used to define non-specific binding.[9][12]

  • Question: What are the primary signaling pathways activated by the Oxytocin receptor?

  • Answer: The Oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq and Gαi proteins.[12] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[12] OTR activation can also modulate the MAPK and CaMK pathways.[7]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Oxytocin Receptor

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the Oxytocin receptor using a radiolabeled ligand.

1. Reagents and Materials:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[1][12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Radioligand: [³H]Oxytocin (or other suitable radioligand) diluted in Assay Buffer to a final concentration at or near its Kd (e.g., 1-2 nM).

  • Unlabeled Ligand (for NSB): Unlabeled Oxytocin at a high concentration (e.g., 1 µM).[12]

  • Test Compound: Serial dilutions of the compound of interest in Assay Buffer.

  • Receptor Source: Membrane preparations from cells (e.g., HEK293 or CHO) or tissues known to express the Oxytocin receptor.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine.[1]

  • Scintillation Cocktail

  • Scintillation Counter

2. Assay Procedure:

  • In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL Assay Buffer

    • Non-Specific Binding (NSB): 50 µL of 1 µM unlabeled Oxytocin

    • Competition: 50 µL of each dilution of the test compound

  • Add 50 µL of the diluted radioligand to all wells.

  • Add 100 µL of the receptor membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.

  • Wash the filters three to four times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[1][3]

  • Dry the filter mat completely.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the average counts per minute (CPM) for each condition.

  • Determine specific binding by subtracting the average NSB CPM from the average total binding CPM.

  • For the competition assay, calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Visualizations

OTR_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds Gq Gαq OTR->Gq Activates Gi Gαi OTR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates CaMK CaMK Pathway Ca2->CaMK Activates MAPK MAPK Pathway PKC->MAPK Activates cAMP ↓ cAMP AC->cAMP Produces Downstream Cellular Responses (e.g., Contraction, Neurotransmission) MAPK->Downstream CaMK->Downstream

Caption: Oxytocin Receptor Signaling Pathway.

Troubleshooting_Workflow Start Assay Problem Identified HighNSB High Non-Specific Binding? Start->HighNSB LowSignal Low Specific Binding Signal? HighNSB->LowSignal No OptimizeBuffer Optimize Buffer (pH, BSA, Salt) HighNSB->OptimizeBuffer Yes HighVariability High Variability Between Replicates? LowSignal->HighVariability No CheckReceptor Verify Receptor Expression LowSignal->CheckReceptor Yes ReviewPipetting Review Pipetting & Mixing Technique HighVariability->ReviewPipetting Yes End Re-run Assay HighVariability->End No CheckLigandConc Check Radioligand Concentration OptimizeBuffer->CheckLigandConc ImproveWash Improve Washing Steps CheckLigandConc->ImproveWash ImproveWash->End CheckLigandActivity Check Ligand Activity/Integrity CheckReceptor->CheckLigandActivity OptimizeConditions Optimize Assay Conditions (Time, Temp) CheckLigandActivity->OptimizeConditions OptimizeConditions->End StandardizeWash Standardize Wash Protocol ReviewPipetting->StandardizeWash CheckCells Check Cell Health & Confluency StandardizeWash->CheckCells CheckCells->End

Caption: Troubleshooting Decision Tree.

Experimental_Workflow PrepReagents 1. Prepare Reagents (Buffers, Ligands, Membranes) PlateSetup 2. Set up 96-well Plate (Total, NSB, Competition) PrepReagents->PlateSetup AddRadioligand 3. Add Radioligand PlateSetup->AddRadioligand AddMembranes 4. Add Receptor Membranes AddRadioligand->AddMembranes Incubate 5. Incubate (e.g., 60-90 min at 30°C) AddMembranes->Incubate FilterWash 6. Rapid Filtration & Washing Incubate->FilterWash Count 7. Scintillation Counting FilterWash->Count Analyze 8. Data Analysis (IC50, Ki Calculation) Count->Analyze

Caption: Radioligand Binding Assay Workflow.

References

Technical Support Center: Overcoming Low Solubility of Oxypressin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of Oxypressin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as [Phe3]oxytocin, is a synthetic analog of the neuropeptide hormone oxytocin (B344502). Its structure contains hydrophobic amino acid residues, which can lead to low solubility in aqueous solutions. This poor solubility can result in inaccurate concentrations in stock solutions, precipitation during experiments, and ultimately, unreliable experimental outcomes.

Q2: What is the first step I should take when trying to dissolve a new batch of lyophilized this compound?

A2: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot first.[1] This will help you determine the optimal solvent and conditions without risking your entire peptide stock. Always allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture absorption.

Q3: My this compound precipitated out of solution after I diluted my organic stock with an aqueous buffer. What should I do?

A3: This is a common issue when working with hydrophobic peptides. Precipitation upon dilution into an aqueous buffer suggests that the peptide's solubility limit in the final solvent mixture has been exceeded. Here are some steps you can take:

  • Slow Dilution: Add the organic stock solution dropwise into the aqueous buffer while vigorously stirring. This helps to prevent localized high concentrations of the peptide that can lead to aggregation.

  • Sonication: A brief sonication in a water bath can help to break up aggregates and improve dissolution.[1]

  • Gentle Warming: Gently warming the solution to around 37°C may increase solubility, but be cautious as excessive heat can degrade the peptide.[1]

  • Adjust pH: Ensure the final pH of your solution is at least one unit away from the isoelectric point (pI) of this compound. For basic peptides, an acidic buffer may be more suitable, and for acidic peptides, a basic buffer may be required.[1]

Q4: Can I use DMSO to dissolve this compound for cell-based assays?

A4: Yes, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides for use in cellular assays.[1] However, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 1% (v/v), as higher concentrations can be toxic to cells.[1]

Q5: Are there any alternatives to DMSO if it interferes with my experiment?

A5: Yes, other organic solvents like Dimethyl Formamide (DMF), ethanol, or acetonitrile (B52724) can also be used to dissolve hydrophobic peptides.[1][2] The choice of solvent will depend on the compatibility with your specific experimental setup.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Lyophilized this compound powder will not dissolve in water or buffer. High hydrophobicity of the peptide.1. Try dissolving in a small amount of an organic solvent like DMSO or DMF first.[1][2]2. Once dissolved, slowly add the aqueous buffer to the desired concentration.[1]3. Use sonication or gentle warming to aid dissolution.[1]
The this compound solution is cloudy or contains visible particles. The peptide is suspended, not fully dissolved, or has aggregated.1. Centrifuge the solution to pellet any undissolved material before use.[1]2. Filter the solution through a 0.22 µm filter.3. Re-evaluate your solubilization protocol; a different solvent or pH may be necessary.
Inconsistent results between experiments. Inaccurate concentration of the this compound stock solution due to incomplete dissolution.1. Always ensure the peptide is fully dissolved before making further dilutions.2. Perform a small-scale solubility test with each new batch of peptide.[1]3. Consider quantifying the peptide concentration in your stock solution using a method like UV spectroscopy.
Loss of peptide activity over time in solution. Peptide degradation or aggregation in the storage buffer.1. Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.2. Store aliquots at -20°C or -80°C.3. For aqueous solutions, it is often recommended to use them within a day.[3]

Quantitative Solubility Data

Solvent Approximate Solubility of Oxytocin (mg/mL) Reference
Water1[4]
PBS (pH 7.2)5[3][5]
Ethanol5[3][5]
DMSO14[3][5]
Dimethyl Formamide (DMF)30[3][5]

Experimental Protocols

Protocol 1: Solubilization of Lyophilized this compound

This protocol provides a general procedure for dissolving hydrophobic peptides like this compound.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity water

  • Organic solvents (e.g., DMSO, DMF)

  • Aqueous buffer (e.g., PBS, Tris)

  • Vortex mixer

  • Sonicator water bath

  • Microcentrifuge

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Initial Dissolution (Organic Solvent):

    • Add a small, precise volume of an appropriate organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly for 1-2 minutes.

    • If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.

  • Dilution (Aqueous Buffer):

    • Slowly add the desired aqueous buffer to the concentrated organic stock solution dropwise while gently vortexing.

    • Continue to add the buffer until the final desired concentration is reached.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, the peptide is dissolved.

    • If precipitation occurs, you may need to try a lower final concentration or a different co-solvent mixture.

    • Before use in an experiment, it is good practice to centrifuge the final solution to pellet any minor, undissolved aggregates.[1]

Protocol 2: GPCR Ligand Binding Assay (Competition Assay)

This protocol outlines a competition binding assay to determine the binding affinity (Ki) of this compound for the oxytocin receptor (OTR).

Materials:

  • Cell membranes expressing the oxytocin receptor.

  • Radiolabeled ligand with known affinity for the OTR (e.g., [³H]-Oxytocin).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well plates.

  • Scintillation counter and vials.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the OTR using standard cell lysis and centrifugation methods. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A serial dilution of unlabeled this compound.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6]

Visualizations

G cluster_solubilization This compound Solubilization Workflow start Lyophilized this compound test_solubility Test small aliquot in H2O/Buffer start->test_solubility dissolved_aqueous Fully Dissolved test_solubility->dissolved_aqueous Yes try_organic Use minimal organic solvent (e.g., DMSO, DMF) test_solubility->try_organic No sonicate_warm Sonication / Gentle Warming try_organic->sonicate_warm dissolved_organic Fully Dissolved in Organic sonicate_warm->dissolved_organic Yes troubleshoot Troubleshoot: - Lower concentration - Adjust pH - Change co-solvent sonicate_warm->troubleshoot No slow_dilution Slowly add aqueous buffer dissolved_organic->slow_dilution final_solution Final Soluble Solution slow_dilution->final_solution No Precipitation precipitation Precipitation Occurs slow_dilution->precipitation Precipitation precipitation->troubleshoot

Caption: A workflow for troubleshooting the low solubility of this compound.

G cluster_pathway This compound (Oxytocin Receptor) Signaling Pathway This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR Binds to Gq_protein Gq/11 Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: A simplified diagram of the Oxytocin Receptor signaling pathway activated by this compound.

G cluster_workflow Experimental Workflow: GPCR Competition Binding Assay start Prepare Reagents: - OTR Membranes - Radiolabeled Ligand - this compound Dilutions assay_setup Set up 96-well Plate: Buffer + this compound + Radioligand + Membranes start->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end Binding Affinity Determined analysis->end

Caption: A step-by-step workflow for a GPCR competition binding assay with this compound.

References

Optimizing Oxypressin Dosage for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Oxypressin dosage for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: For initial experiments, a concentration range of 1 pM to 1 µM is recommended.[1][2] This range is based on typical effective concentrations of the closely related peptide, oxytocin (B344502), in various cell-based assays, such as cell proliferation and calcium mobilization studies.[1][2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.[4][5][6]

Q2: How should I prepare and store this compound for in vitro use?

A2: Lyophilized this compound should be stored at -20°C or -80°C. To prepare a stock solution, reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer appropriate for your experiment (e.g., PBS or serum-free media). To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[7]

Q3: What are the primary signaling pathways activated by this compound?

A3: this compound is an analog of oxytocin and is expected to primarily act through the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR). Both are G-protein coupled receptors (GPCRs).[8][9] The V1a receptor predominantly couples to the Gq/11 family of G proteins.[8][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.[8][11][12]

Q4: Can I use serum in my cell culture medium when treating with this compound?

A4: The presence of serum can interfere with the activity of peptide hormones like this compound. Serum contains proteases that can degrade the peptide, potentially reducing its effective concentration.[13] Furthermore, endogenous components in the serum may interact with the receptors or signaling pathways under investigation.[14] It is recommended to perform initial experiments in serum-free or low-serum conditions. If serum is required for cell viability, a pilot study should be conducted to assess its impact on the this compound dose-response.

Troubleshooting Guide

Problem Potential Causes Solutions
Low or no cellular response to this compound 1. Peptide Degradation: Improper storage or handling.[7] 2. Suboptimal Concentration: The concentration used may be too low for the specific cell type. 3. Low Receptor Expression: The cell line may not express sufficient levels of OTR or V1aR. 4. Serum Interference: Degradation of this compound by serum proteases.[13]1. Ensure proper storage of lyophilized peptide and reconstituted aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles.[7] 2. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 1 µM).[1][2] 3. Verify receptor expression using techniques like RT-PCR or Western blotting. 4. Conduct experiments in serum-free or reduced-serum media. If serum is necessary, determine the stability of this compound in the media over the experimental time course.[13]
High variability between experimental replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.[15] 2. Peptide Adsorption: The peptide may adsorb to plasticware, reducing its effective concentration. 3. Inaccurate Pipetting: Especially with small volumes of concentrated stock solutions.1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.[15] 2. Consider using low-adhesion plasticware. Pre-incubating pipette tips and tubes with a blocking agent like BSA may also help. 3. Use calibrated pipettes and perform serial dilutions to achieve the final desired concentrations.
Unexpected or off-target effects 1. Cross-reactivity with other receptors: this compound may bind to other related GPCRs at high concentrations. 2. Contaminants in the peptide preparation: Impurities from synthesis could have biological activity.1. Use the lowest effective concentration determined from your dose-response curve. Consider using specific antagonists for other potential receptors to confirm the specificity of the observed effect. 2. Ensure the use of high-purity (e.g., >95%) this compound.

Experimental Protocols & Methodologies

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[16]

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free or complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1 pM to 1 µM). Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to generate a dose-response curve.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator like Fluo-4 AM.

  • Cell Culture and Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 to 80,000 cells per well). Incubate overnight to allow for attachment.[17]

  • Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS). Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.[17]

  • Wash: Gently wash the cells twice with the assay buffer to remove excess dye.

  • Baseline Fluorescence Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

  • This compound Stimulation: Add different concentrations of this compound to the wells and immediately begin kinetic fluorescence readings for 60-120 seconds to capture the peak calcium response.[17]

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against the this compound concentration to generate a dose-response curve.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeKey Considerations
Cell Proliferation1 pM - 1 µM[1]Incubation times are typically long (24-72 hours). Peptide stability in the medium should be considered.
Calcium Mobilization100 pM - 1 µM[2]This is a rapid assay (seconds to minutes). Higher concentrations may be needed to elicit a robust and immediate response.
Receptor Binding0.1 nM - 100 nMThe concentration range should bracket the expected dissociation constant (Kd) of this compound for its receptor.

Visualizations

Signaling Pathway of this compound via V1a Receptor

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound V1aR V1a Receptor This compound->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets

Caption: this compound activates the V1a receptor, leading to a Gq-mediated signaling cascade.

Experimental Workflow for Determining Optimal this compound Dosage

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_validation Validation start Start: Define Experimental Goal (e.g., Proliferation, Signaling) cell_culture Cell Culture: Select appropriate cell line expressing OTR/V1aR start->cell_culture reagent_prep Reagent Preparation: Reconstitute this compound, prepare serial dilutions cell_culture->reagent_prep dose_response Dose-Response Experiment: Treat cells with a wide range of this compound concentrations reagent_prep->dose_response assay Perform Assay: (e.g., MTT, Calcium Imaging) dose_response->assay data_collection Data Collection: Measure assay endpoint (e.g., Absorbance, Fluorescence) assay->data_collection curve_fitting Curve Fitting: Plot dose vs. response, determine EC50 data_collection->curve_fitting optimization Dosage Optimization: Select optimal concentration for subsequent experiments curve_fitting->optimization confirmation Confirmatory Experiments: Repeat key experiments with optimized dosage optimization->confirmation end End: Proceed with further investigations confirmation->end

Caption: A stepwise workflow for optimizing this compound dosage in in vitro experiments.

References

Technical Support Center: Ensuring the Stability of Oxypressin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of Oxypressin in solution. Given that this compound is a close structural analog of Oxytocin (B344502), much of the stability data and degradation pathways are inferred from extensive studies on Oxytocin. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound solutions during your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: The main factors contributing to the degradation of this compound in aqueous solutions are pH, temperature, and exposure to light. Like other peptides containing a disulfide bond, this compound is susceptible to chemical modifications under suboptimal conditions.

Q2: What are the common degradation pathways for this compound?

A2: Based on studies of the analogous peptide, Oxytocin, the primary degradation pathways for this compound likely include:

  • Deamidation: The loss of an amide group from the asparagine (Asn) or glutamine (Gln) residues, or the C-terminal glycinamide. This is particularly prevalent at acidic and alkaline pH.[1][2]

  • Disulfide Exchange/Scrambling: The disulfide bridge between the cysteine residues is crucial for biological activity. This bond can undergo cleavage and reformation, leading to the formation of multimers (dimers, trimers) and loss of potency.

  • Oxidation: The methionine residue (if present) and cysteine residues are susceptible to oxidation, which can be accelerated by exposure to oxygen and certain metal ions.

  • β-elimination: This process can occur at the disulfide bond, leading to the formation of dehydroalanine (B155165) and S-thiocysteine intermediates, which can then lead to further degradation products.[3][4]

  • Aggregation: Peptides can self-associate to form larger aggregates, which can lead to precipitation and loss of the active compound.

Q3: What is the optimal pH for storing this compound solutions?

A3: For its analogue Oxytocin, the greatest stability is observed in the pH range of 3.0 to 5.0.[1][4] It is strongly recommended to maintain this compound solutions within this acidic pH range to minimize degradation. Degradation accelerates significantly at neutral and alkaline pH.[1][2]

Q4: How does temperature affect the stability of this compound solutions?

A4: Higher temperatures significantly accelerate the degradation of this compound. For long-term storage, it is recommended to store solutions at refrigerated temperatures (2-8°C).[5] For its analogue Oxytocin, storage at room temperature (22-25°C) leads to a more rapid loss of potency, and exposure to elevated temperatures (e.g., 40°C) can cause significant degradation in a short period.[5][6][7]

Q5: Are there any excipients that can help stabilize my this compound solution?

A5: Yes, several excipients can enhance the stability of peptide solutions:

  • Buffers: Acetate (B1210297) and citrate (B86180) buffers are commonly used to maintain the optimal pH.[8]

  • Tonicity-adjusting agents: Mannitol or sodium chloride can be used to make the solution isotonic.[8]

  • Antioxidants: If oxidation is a concern, antioxidants like ascorbic acid or acetylcysteine may be considered.[8]

  • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can help prevent aggregation and surface adsorption, though their use should be carefully evaluated for compatibility.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my assay. Degradation of this compound due to improper storage conditions.Verify the pH of your stock solution and adjust to the optimal range (pH 3.0-5.0). Ensure solutions are stored at 2-8°C and protected from light. Prepare fresh solutions if degradation is suspected.
Precipitate or cloudiness observed in the solution. Aggregation of this compound or precipitation of excipients. The use of Lactated Ringer's solution has been associated with microprecipitate formation with Oxytocin after extended storage.[9]Prepare solutions in 5% dextrose or 0.9% sodium chloride injection, which have shown good compatibility with Oxytocin.[9][10] If aggregation is suspected, consider adding a non-ionic surfactant like Polysorbate 20 at a low concentration (e.g., 0.01-0.1%), after verifying its compatibility with your experimental setup.
Inconsistent results between experiments. Inconsistent preparation of this compound solutions or use of degraded stock solutions.Standardize your solution preparation protocol. Always use freshly prepared dilutions from a properly stored stock solution for each experiment. Perform regular quality control checks on your stock solution using a stability-indicating method like HPLC.
Discoloration of the solution. Chemical degradation, possibly oxidation.Protect the solution from light.[5] Consider preparing solutions in deoxygenated buffers if oxidation is a significant concern. The addition of a suitable antioxidant could also be explored.

Data Presentation

Table 1: Effect of pH on the Stability of Oxytocin (a structural analog of this compound) at 70°C

pHObserved Degradation Rate Constant (k_obs) (day⁻¹)Half-life (t₁/₂) (days)
2.00.631.1
4.50.391.8
7.01.250.6
9.02.500.3

Data adapted from studies on Oxytocin. The degradation of this compound is expected to follow a similar trend.[1]

Table 2: Recommended Storage Conditions for Oxytocin Solutions (Applicable to this compound)

Storage ConditionRecommended Duration
Frozen (-20°C)≥ 30 days
Refrigerated (2-8°C)Up to 30 days
Room Temperature (22-25°C)Up to 21 days

Based on stability studies of Oxytocin in normal saline.[6][7]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a 1 mg/mL this compound stock solution with enhanced stability.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile water for injection

  • 0.1 M Acetate buffer, pH 4.5 (prepared with sterile, high-purity water)

  • Sterile, low-protein binding microcentrifuge tubes or vials

  • Calibrated pH meter

Procedure:

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the this compound powder with a small volume of 0.1 M acetate buffer (pH 4.5) to achieve a concentration slightly higher than 1 mg/mL. Gently swirl the vial to dissolve the peptide completely. Do not vortex, as this can cause aggregation.

  • Adjust the final volume with the acetate buffer to reach the target concentration of 1 mg/mL.

  • Verify the pH of the final solution and adjust to pH 4.5 if necessary using dilute acetic acid or sodium hydroxide.

  • Aliquot the stock solution into sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles.

  • For short-term storage (up to 30 days), store the aliquots at 2-8°C. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C.

  • Protect all solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Protocol 2: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of an this compound solution over time by quantifying the remaining intact peptide.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound solution for analysis

  • Reference standard of this compound

Procedure:

  • Sample Preparation: At each time point of your stability study, withdraw an aliquot of the this compound solution and dilute it to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 65% A, 35% B

      • 25-30 min: Gradient to 95% A, 5% B

      • 30-35 min: Re-equilibration at 95% A, 5% B

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Integrate the peak area of the intact this compound.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

Degradation_Pathways cluster_degradation Degradation Products This compound Intact this compound (in solution) Deamidated Deamidated this compound This compound->Deamidated pH (Acidic/Alkaline) Oxidized Oxidized this compound This compound->Oxidized Oxygen, Metal Ions Aggregates Aggregates/Dimers This compound->Aggregates Concentration, Temperature BetaElimination β-elimination Products This compound->BetaElimination Temperature Troubleshooting_Workflow start Experiment Fails/ Inconsistent Results check_solution Is the this compound solution clear? start->check_solution check_storage Were storage conditions (pH, Temp, Light) optimal? check_solution->check_storage Yes prepare_fresh Prepare fresh solution using proper protocol check_solution->prepare_fresh No (Precipitate) check_storage->prepare_fresh No troubleshoot_assay Troubleshoot other experimental parameters check_storage->troubleshoot_assay Yes analyze_hplc Analyze for degradation products via HPLC prepare_fresh->analyze_hplc

References

Oxypressin Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Oxypressin. The following information is primarily based on stability data for Oxytocin (B344502), a closely related nonapeptide, due to the limited availability of specific stability studies on this compound. Given the structural similarity, this compound is expected to have a comparable stability profile.

Frequently Asked Questions (FAQs)

Q1: How should lyophilized this compound be stored?

Lyophilized this compound is stable for extended periods when stored under appropriate conditions. For optimal stability, the lyophilized powder should be stored at 2-8°C. Some suppliers may recommend storage at -20°C to -80°C upon receipt for long-term preservation.[1] While it can be shipped at ambient temperatures for short durations without significant degradation, it is crucial to transfer it to the recommended storage temperature upon arrival.[2]

Q2: What is the recommended procedure for reconstituting lyophilized this compound?

To reconstitute lyophilized this compound, it is recommended to first centrifuge the vial to ensure all the powder is at the bottom.[1] Use sterile, pyrogen-free water or a suitable sterile buffer to dissolve the peptide.[3] A common recommendation is to add sterile distilled water to a concentration of not less than 100 µg/mL.[1] Gentle swirling or inversion is preferred to dissolve the powder; avoid vigorous shaking to prevent aggregation.

Q3: How should reconstituted this compound solutions be stored?

Once reconstituted, the stability of this compound in solution is significantly influenced by temperature. For short-term storage (up to one week), the solution can be kept at 2-8°C.[1] For longer-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C to -80°C.[1] The addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), can enhance long-term stability in solution.[1]

Q4: What factors can lead to the degradation of this compound in solution?

Several factors can contribute to the degradation of this compound in an aqueous solution:

  • Temperature: Higher temperatures accelerate degradation.[4]

  • pH: The stability of the peptide is pH-dependent, with the optimal stability observed around pH 4.5.[5][6]

  • Oxidation: Although a minor pathway for Oxytocin, oxidation can occur.[5]

  • Disulfide Exchange: The disulfide bond between the cysteine residues is susceptible to cleavage and exchange reactions, which is a primary degradation pathway.[5][7]

  • Deamidation: The asparagine and glutamine residues can undergo deamidation.[5][6]

Troubleshooting Guide

Issue: I am observing a loss of biological activity in my this compound experiments.

This is a common issue that can often be traced back to improper storage or handling of the peptide. Follow this troubleshooting workflow to identify the potential cause:

G start Loss of Biological Activity Observed check_storage Review Storage Conditions of Lyophilized Powder start->check_storage improper_lyo_storage Was it stored at the correct temperature (2-8°C or -20°C)? check_storage->improper_lyo_storage check_reconstitution Examine Reconstitution Protocol improper_recon Was sterile, appropriate solvent used? Was it gently mixed? check_reconstitution->improper_recon check_solution_storage Assess Storage of Reconstituted Solution improper_sol_storage Stored at 2-8°C (short-term) or -20°C/-80°C in aliquots (long-term)? check_solution_storage->improper_sol_storage check_handling Evaluate Experimental Handling improper_handling Were multiple freeze-thaw cycles avoided? Was it protected from light? check_handling->improper_handling improper_lyo_storage->check_reconstitution Yes outcome_storage Order new vial and store correctly. improper_lyo_storage->outcome_storage No improper_recon->check_solution_storage Yes outcome_recon Re-reconstitute new vial with proper technique. improper_recon->outcome_recon No improper_sol_storage->check_handling Yes outcome_sol_storage Prepare fresh aliquots and store appropriately. improper_sol_storage->outcome_sol_storage No outcome_handling Implement stricter handling protocols. improper_handling->outcome_handling No l1 If all steps are correct, consider other experimental variables. improper_handling->l1 Yes

Caption: Troubleshooting workflow for loss of this compound activity.

Quantitative Data Summary

Table 1: Stability of Oxytocin in Solution at Various Temperatures

TemperatureConcentrationDiluentStability (Retention >90%)Reference
-20°C0.02 U/mLNormal SalineAt least 30 days[8]
2-6°C0.02 U/mLNormal SalineAt least 30 days[8]
2-8°CNot specifiedAqueous solutionNo loss of activity after 48 months
21°CNot specifiedAqueous solutionSlight loss of activity (~1.5% per year)
22-25°C0.02 U/mLNormal SalineAt least 21 days[8]
30°CNot specifiedAqueous solutionMarked loss of activity (~10% per year)

Table 2: Recommended Storage Conditions for Oxytocin/Oxypressin

FormConditionTemperatureDurationReference
Lyophilized PowderLong-term2-8°C or -20°C to -80°CSeveral weeks to months[1][2]
Reconstituted SolutionShort-term2-8°CUp to 1 week[1]
Reconstituted SolutionLong-term-20°C to -80°CSeveral weeks to months[1]

Experimental Protocols

Protocol: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general method for assessing the stability of this compound in solution, adapted from published methods for Oxytocin.[8][9][10]

Objective: To quantify the amount of intact this compound over time under specific storage conditions and to detect the presence of degradation products.

Materials:

  • This compound solution to be tested

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., Phenomenex C18 Hypersil, 5 µm, 4.6 mm x 150 mm)

  • Mobile Phase A: Acetonitrile (B52724)

  • Mobile Phase B: Phosphate (B84403) buffer (pH 5, 0.08 M)

  • Reference standard of this compound

Methodology:

  • Sample Preparation:

    • Prepare this compound solutions at the desired concentration in the relevant buffer or diluent.

    • Divide the solution into multiple vials for storage under different conditions (e.g., -20°C, 4°C, 25°C, 40°C).

    • At specified time points (e.g., Day 0, 7, 14, 30), withdraw a sample for analysis.

  • HPLC Analysis:

    • Column: Phenomenex C18 Hypersil, 5 µm packing, 4.6 mm x 150 mm[9]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v) at a pH of 5.[9]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm[9][10]

    • Injection Volume: 20 µL

    • Run Time: Approximately 16 minutes[9]

  • Data Analysis:

    • Integrate the peak area of the intact this compound.

    • Compare the peak area at each time point to the initial (Day 0) peak area to determine the percentage of remaining this compound.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis at Time Points cluster_data Data Interpretation prep1 Prepare this compound solution prep2 Aliquot into vials prep1->prep2 prep3 Store at various conditions (-20°C, 4°C, 25°C, 40°C) prep2->prep3 analysis1 Withdraw sample prep3->analysis1 analysis2 Inject into HPLC system analysis1->analysis2 analysis3 Run isocratic elution (C18 column, Acetonitrile/Buffer) analysis2->analysis3 analysis4 Detect at 220 nm analysis3->analysis4 data1 Integrate peak area of intact peptide analysis4->data1 data2 Calculate % remaining vs. Day 0 data1->data2 data3 Identify new peaks (degradants) data1->data3

Caption: Experimental workflow for HPLC-based stability testing.

Degradation Pathway

The primary degradation pathway for Oxytocin, and likely this compound, in aqueous solution involves the disulfide bond.[5][7] The process is initiated by a β-elimination of the disulfide linkage.

G This compound Intact this compound (Cyclic nonapeptide with disulfide bond) Intermediate Linear Intermediate (with S-thiocysteine and dehydroalanine) This compound->Intermediate β-elimination of disulfide bond Trisulfide This compound Trisulfide and Higher Polysulfides Intermediate->Trisulfide Donates sulfur to intact this compound Pyruvoylated Linear N-pyruvoylated Octapeptide Intermediate->Pyruvoylated Hydrolysis of dehydroalanine Dimer Degradation Dimers Pyruvoylated->Dimer Dimerization

Caption: Proposed degradation pathway for this compound in solution.[7]

References

Technical Support Center: Refining HPLC Purification of Oxypressin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address specific issues encountered during the HPLC purification of Oxypressin.

Troubleshooting Guide

This guide addresses common problems observed during the HPLC purification of peptides like this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Peak Shape (Broadening, Tailing, or Fronting)

  • Question: Why are my this compound peaks broad or showing significant tailing/fronting?

  • Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or sample preparation.

    • Column Issues: The column may be overloaded, contaminated, or degraded. High-purity silica (B1680970) columns are recommended to achieve good peak shape, especially when using low concentrations of ion-pairing reagents like trifluoroacetic acid (TFA)[1]. If the column frit is plugged, it can also cause peak distortion[2].

    • Mobile Phase Mismatch: The injection solvent should be of lower strength than the mobile phase[3]. Dissolving the sample in a solvent stronger than the initial mobile phase (e.g., high percentage of acetonitrile) can lead to peak distortion. Whenever possible, dissolve the sample in the starting mobile phase[3].

    • Secondary Interactions: Peptides can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to tailing. The addition of an ion-pairing reagent like TFA helps to mask these silanols and improve peak shape[1][].

    • Sample Overload: Injecting too much sample can saturate the column, leading to broad or fronting peaks. Reduce the sample concentration or injection volume[2].

Issue 2: Split or Double Peaks

  • Question: What causes my single this compound peak to appear as a split or double peak?

  • Answer: Split peaks are often due to issues at the point of injection or the column inlet.

    • Partially Plugged Column Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample to flow unevenly onto the stationary phase[2].

    • Column Void or Channeling: A void at the column inlet or channeling within the packing material can create different flow paths for the analyte, resulting in split peaks. This can happen from pressure shocks or operating at an inappropriate pH[2].

    • Injection Solvent Effects: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause peak splitting[3]. Ensure the sample solvent is weaker than or matches the initial mobile phase composition[3].

Issue 3: Baseline Noise or Drift

  • Question: I'm observing significant baseline noise or a drifting baseline during my gradient elution. What could be the cause?

  • Answer: Baseline issues are common in gradient HPLC and can often be traced to the mobile phase or the detector.

    • Mobile Phase Absorbance: Using a gradient with a mobile phase additive that absorbs UV light, like TFA, can cause the baseline to drift as the mobile phase composition changes[]. This is particularly noticeable at low wavelengths (210-220 nm)[]. To compensate, you can add a slightly lower concentration of TFA to solvent A (aqueous) than to solvent B (organic)[].

    • Contaminated Solvents: Impurities in the mobile phase solvents or additives can contribute to baseline noise. Always use high-purity (HPLC-grade) solvents and reagents[2].

    • Pump Malfunction: Issues with the pump, such as air bubbles or faulty check valves, can cause pressure fluctuations that manifest as a noisy baseline[3]. Degassing the mobile phase is crucial.

    • Column Contamination: A contaminated column can slowly bleed impurities, leading to a noisy or drifting baseline. Flushing the column with a strong solvent may help[2].

Issue 4: Poor Resolution and Co-eluting Impurities

  • Question: How can I improve the separation between this compound and closely related impurities?

  • Answer: Optimizing the separation requires adjusting several chromatographic parameters to enhance selectivity.

    • Gradient Slope: A shallower gradient (e.g., a slower rate of increase in organic solvent) provides more time for components to interact with the stationary phase, often improving resolution between closely eluting peaks[5][6].

    • Mobile Phase pH: The pH of the mobile phase can significantly alter the retention and selectivity of peptides by changing their net charge. Experimenting with different pH values (while staying within the column's stable range) can dramatically improve separation. For silica-based columns, the typical pH range is 2.0–8.0[7].

    • Ion-Pairing Reagent: While TFA is common, other ion-pairing reagents like formic acid (FA) or heptafluorobutyric acid (HFBA) can offer different selectivity[][8]. FA is often preferred for LC/MS applications as it causes less ion suppression than TFA[8].

    • Temperature: Increasing the column temperature can improve peak shape and sometimes alter selectivity, which may enhance resolution. It also reduces mobile phase viscosity, lowering backpressure.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound purification?

A1: Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for peptide purification[9][10]. A C18-modified silica column is the standard choice[10]. Key parameters to consider are:

  • Pore Size: For peptides like this compound, a pore size of 100 Å or 300 Å is recommended to allow the molecule to access the stationary phase surface without restriction[8].

  • Particle Size: Smaller particles (e.g., 3-5 µm) provide higher efficiency and better resolution for analytical separations. Larger particles (e.g., 10 µm) are often used for preparative chromatography to reduce backpressure.

  • Column Chemistry: While C18 is standard, C8 or Phenyl-Hexyl columns can offer different selectivity and may be beneficial for optimizing a specific separation[11].

Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?

A2: TFA serves two primary roles in peptide RP-HPLC[][10]:

  • Ion-Pairing Reagent: It forms an ion pair with the positively charged residues on the peptide, neutralizing the charge and increasing its hydrophobicity. This enhances retention on the reversed-phase column and improves peak shape.

  • pH Modifier: A concentration of 0.1% TFA in the mobile phase lowers the pH to around 2, which protonates acidic residues (Asp, Glu) and silanol groups on the silica support, reducing undesirable secondary interactions and improving peak symmetry[].

Q3: How do I scale up my analytical method to a preparative purification?

A3: Scaling up from an analytical to a preparative method requires careful adjustment of parameters to maintain separation while increasing the load capacity. The key is to first optimize the separation on an analytical column with the same packing material as the larger preparative column[5].

  • Adjust Flow Rate: The flow rate should be increased proportionally to the cross-sectional area of the preparative column.

  • Increase Sample Load: The amount of sample injected can be increased significantly. The maximum load will depend on the column dimensions and the resolution between the target peptide and impurities.

  • Maintain Gradient Profile: The gradient time should be kept constant, but the solvent volumes will increase with the higher flow rate.

Q4: My this compound appears to be degrading during purification. What can I do?

A4: Peptide stability is a critical concern. Oxytocin (B344502), a close analog, shows pH and temperature-dependent degradation[12][13].

  • pH Control: Oxytocin is most stable around pH 4.5. Degradation is faster at alkaline pH (7.0 and 9.0) and also occurs at highly acidic pH (2.0)[12][13]. Maintaining the mobile phase pH in the optimal range can minimize degradation.

  • Temperature: Keep the purification process at a controlled, and if necessary, reduced temperature. However, higher temperatures can sometimes be used to improve solubility and peak shape for hydrophobic peptides.

  • Minimize Time in Solution: Peptides are generally more stable as lyophilized powders. Once fractions are collected and purity is confirmed, they should be lyophilized as quickly as possible, as peptides can deteriorate rapidly in solution[5].

Data and Parameter Tables

Table 1: Typical Analytical RP-HPLC Parameters for this compound

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 3-5 µm, 100-300 Å Standard for peptide separations, offering good resolution.
Mobile Phase A 0.1% TFA in Water Acidic modifier and ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN) Organic solvent for elution.
Gradient 5-60% B over 30 minutes A shallow gradient is often required to resolve peptide impurities[5].
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID analytical column.
Detection UV at 214-220 nm Wavelength for detecting the peptide backbone[10].

| Column Temp. | 25-40 °C | Temperature can be optimized to improve peak shape and selectivity. |

Table 2: Influence of Mobile Phase pH on Oxytocin Stability

pH Relative Degradation Rate Primary Degradation Products
2.0 Moderate Deamidation of Gln⁴, Asn⁵, and Gly⁹-NH₂[12][13].
4.5 Lowest (Most Stable) Formation of disulfide-linked dimers, tri/tetrasulfides[12][13].
7.0 High Similar to pH 4.5, but faster rate of aggregation[12][13].

| 9.0 | Highest (Least Stable) | Rapid formation of dimers and aggregates; deamidation also occurs[12][13]. |

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment of Crude this compound

  • Sample Preparation:

    • Dissolve the lyophilized crude this compound powder in Mobile Phase A (0.1% TFA in water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • HPLC Method Setup:

    • Use the parameters outlined in Table 1 .

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Run the gradient method and collect the data.

    • Integrate the peaks in the resulting chromatogram to determine the retention time of the main peak (this compound) and calculate the percentage purity based on the relative peak areas.

Protocol 2: Preparative RP-HPLC for Purification of this compound

  • Method Development and Loading Study:

    • Using the optimized analytical method, perform loading studies on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. This information is used to calculate the load for the preparative column.

  • Sample Preparation for Preparative Run:

    • Dissolve the crude this compound in a minimal volume of a weak solvent (ideally Mobile Phase A). If solubility is an issue, a small amount of a stronger solvent like DMSO or DMF can be used, but this should be minimized[6].

    • The concentration can be much higher than for analytical runs (e.g., 10-50 mg/mL), depending on solubility.

  • Preparative HPLC Method Setup:

    • Column: Use a preparative column (e.g., 21.2 mm ID or larger) with the same stationary phase chemistry and particle size as the analytical column.

    • Flow Rate: Scale the flow rate from the analytical method. For example, scaling from a 4.6 mm ID to a 21.2 mm ID column: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²) = 1.0 mL/min * (21.2² / 4.6²) ≈ 21 mL/min.

    • Gradient: Keep the gradient profile (slope and duration) the same as the optimized analytical method.

    • Injection: Inject the concentrated crude sample.

  • Fraction Collection:

    • Monitor the UV chromatogram and begin collecting fractions as the main this compound peak begins to elute. Collect fractions across the entire peak.

    • It is advisable to collect smaller fractions through the peak to better isolate the purest portions.

  • Post-Purification Analysis:

    • Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 1).

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

    • Lyophilize the pooled fractions immediately to obtain the final purified this compound powder[5].

Visualizations

HPLC_Method_Development_Workflow cluster_prep Phase 1: Initial Setup & Scouting cluster_opt Phase 2: Method Optimization cluster_scale Phase 3: Scale-Up & Purification Start Define Purification Goals (Purity, Yield) Col_Select Select Analytical Column (C18, 100-300Å) Start->Col_Select MP_Select Select Mobile Phase (Water/ACN with 0.1% TFA) Col_Select->MP_Select Scout_Grad Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) MP_Select->Scout_Grad Analyze_Scout Analyze Scouting Run: Identify Elution %B Scout_Grad->Analyze_Scout Opt_Grad Optimize Gradient Slope (Shallow gradient around elution %B) Analyze_Scout->Opt_Grad Opt_Params Optimize Other Parameters (Flow Rate, Temperature, pH) Opt_Grad->Opt_Params Check_Purity Check Purity & Resolution Opt_Params->Check_Purity Check_Purity->Opt_Grad Resolution Not Met Scale_Up Scale Method to Preparative Column (Adjust Flow Rate & Load) Check_Purity->Scale_Up Resolution Met Purify Perform Preparative Run & Collect Fractions Scale_Up->Purify Analyze_Frac Analyze Fraction Purity (Analytical HPLC) Purify->Analyze_Frac Pool_Lyophilize Pool Pure Fractions & Lyophilize Analyze_Frac->Pool_Lyophilize Final_QC Final QC Analysis Pool_Lyophilize->Final_QC

Caption: Workflow for HPLC method development and scale-up.

HPLC_Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_base Baseline Issues cluster_retention Retention Time Issues Problem Identify HPLC Problem Peak_Shape Poor Peak Shape? Problem->Peak_Shape Baseline Baseline Problem? Problem->Baseline Retention Retention Time Shift? Problem->Retention Broad Broad / Tailing Peak_Shape->Broad Yes Split Split / Double Peak_Shape->Split Yes Sol_Broad Check for: - Column Overload - Sample Solvent too Strong - Column Contamination Broad->Sol_Broad Sol_Split Check for: - Plugged Column Frit - Column Void / Channeling - Injection Issues Split->Sol_Split Drift Drift Baseline->Drift Yes Noise Noise Baseline->Noise Yes Sol_Drift Check for: - UV-Absorbing Additive (TFA) - Column Bleed - Temperature Fluctuation Drift->Sol_Drift Sol_Noise Check for: - Air in Pump / Leaks - Contaminated Mobile Phase - Detector Lamp Issue Noise->Sol_Noise Sol_Retention Check for: - Mobile Phase Composition Error - Flow Rate Fluctuation - Column Degradation / Equilibration Retention->Sol_Retention Yes

Caption: Decision tree for troubleshooting common HPLC issues.

Scale_Up_Logic Title Analytical to Preparative Scale-Up Logic Analytical Optimized Analytical Method (ID_analyt, Flow_analyt, Load_analyt) Calc_Flow Calculate Preparative Flow Rate: Flow_prep = Flow_analyt * (ID_prep / ID_analyt)² Analytical->Calc_Flow Calc_Load Calculate Preparative Load: Load_prep = Load_analyt * (ID_prep / ID_analyt)² Analytical->Calc_Load Keep_Constant Parameters to Keep Constant: - Stationary Phase Chemistry - Mobile Phase Composition - Gradient Shape (Time) Analytical->Keep_Constant Preparative Preparative Column (ID_prep) Preparative->Calc_Flow Preparative->Calc_Load

References

Technical Support Center: Oxypressin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Oxypressin, with a particular focus on mitigating non-specific binding. Given the limited direct literature on this compound (3-Phe-oxytocin), this guidance draws heavily upon established protocols and troubleshooting strategies for the structurally and functionally similar peptides, oxytocin (B344502) and vasopressin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to oxytocin and vasopressin?

This compound, also known as 3-Phe-oxytocin, is a synthetic analogue of the neurohypophysial hormone oxytocin. It shares a high degree of structural similarity with both oxytocin and arginine vasopressin (AVP), differing from oxytocin by the substitution of an isoleucine with a phenylalanine at position 3.[1] This structural similarity is the primary reason for potential cross-reactivity with oxytocin and vasopressin receptors, a common source of non-specific binding.[2][3][4][5]

Q2: What are the primary causes of non-specific binding in this compound assays?

Non-specific binding in assays involving peptide hormones like this compound can arise from several factors:

  • Cross-reactivity with related receptors: Due to its structural similarity, this compound may bind to vasopressin receptors (V1a, V1b, V2) in addition to the oxytocin receptor (OTR).[2][3][5]

  • Hydrophobic and electrostatic interactions: Peptides can non-specifically adhere to plastic surfaces of assay plates, filter membranes, and other experimental components through hydrophobic or charge-based interactions.[6]

  • Insufficient blocking: Inadequate blocking of unoccupied sites on the assay surface can lead to the binding of antibodies or the peptide itself, resulting in high background signals.[7][8][9]

  • Antibody-related issues: The primary or secondary antibodies used in immunoassays may exhibit off-target binding or cross-reactivity with other molecules in the sample matrix.[6]

Q3: What are the initial steps to troubleshoot high background in an this compound immunoassay?

When encountering high background signals, consider the following initial troubleshooting steps:

  • Optimize Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound reagents.[7][8][9] Adding a non-ionic detergent like Tween-20 to the wash buffer is also recommended.[9][10]

  • Review Blocking Protocol: Ensure that the blocking buffer is fresh and that the incubation time and concentration are optimal. Consider switching to a different blocking agent if problems persist.[6][7]

  • Titrate Antibodies: The concentrations of both primary and secondary antibodies should be optimized to find the lowest concentration that still provides a robust specific signal.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Receptor Binding Assays

Symptoms: High signal in the presence of an excess of unlabeled competitor, leading to a poor signal-to-noise ratio.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Blocking Agent The choice of blocking agent is critical. While Bovine Serum Albumin (BSA) is commonly used, casein or non-fat dry milk can be more effective in some systems.[11][12][13][14][15] Experiment with different blocking agents and concentrations to identify the most effective one for your assay.
Inadequate Blocking Incubation Increase the blocking incubation time (e.g., overnight at 4°C) to ensure complete saturation of non-specific binding sites.[7]
Presence of Detergent during Blocking While detergents are useful in wash buffers, their presence during the blocking step can sometimes interfere with the stable attachment of the blocking agent.[16] Consider a wash step between coating and blocking if a detergent is used in the coating buffer.
High Radioligand Concentration Use a radioligand concentration at or below the Kd for the receptor to minimize non-specific binding, which is often proportional to the ligand concentration.[17]
Issue 2: High Background in Immunoassays (e.g., ELISA)

Symptoms: High absorbance readings in blank or negative control wells.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer. Introduce a 30-second soak step during each wash.[7][8]
Ineffective Blocking Buffer Optimize the concentration of your blocking agent (e.g., 1-5% BSA or non-fat dry milk).[18] Consider using commercially available, validated blocking buffers.[19]
Suboptimal Detergent Concentration The concentration of Tween-20 in wash and antibody dilution buffers is typically between 0.05% and 0.1%.[1][10] Higher concentrations may be necessary in some cases but should be tested empirically.
Cross-Reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding. If high background is observed, consider using a pre-adsorbed secondary antibody.[6]
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and free from contamination.[7]

Quantitative Data on Blocking Agents

The choice and concentration of a blocking agent significantly impact the signal-to-noise ratio. The following table summarizes a comparison of common blocking agents. Note that the optimal choice is assay-dependent and requires empirical validation.

Blocking Agent Typical Concentration Advantages Disadvantages Reported Efficacy
Bovine Serum Albumin (BSA) 1-5% (w/v)Well-characterized, readily available.[13]Can be a source of phosphoprotein contamination.[15] Blocking effectiveness may be suboptimal compared to casein.[13]Blocking ability can be lower than casein.[11][14]
Non-fat Dry Milk 3-5% (w/v)Inexpensive and effective for many applications.[15]Contains endogenous biotin (B1667282) and phosphoproteins, which can interfere with certain assays.[15]Often a very "strong" blocker, which can sometimes mask the target epitope if the primary antibody has low affinity.[15]
Casein 0.5-2% (w/v)Generally provides lower background than BSA.[13][14][20]Can contain bacterial contaminants.[12]Often more effective at blocking non-specific binding to plastic surfaces than BSA.[11][14][16]
Fish Gelatin 0.1-1% (w/v)Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. Remains liquid at 4°C.[11]Can be less effective than casein.[11]Better blocking activity than porcine gelatin.[11]
Commercial/Protein-Free Blockers Varies by manufacturerValidated and consistent performance. Protein-free options avoid interference from endogenous proteins.[19]Can be more expensive.Can provide superior blocking in specific applications, such as with complex biological fluids.[21][22]

Experimental Protocols

Protocol 1: General ELISA Protocol for Peptides
  • Coating: Coat a 96-well plate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the detection antibody (often biotinylated) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP or other appropriate enzyme conjugate and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at the appropriate wavelength.

Protocol 2: Radioligand Binding Assay (Filtration-based)
  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled this compound analogue, and either buffer (for total binding), a high concentration of unlabeled this compound (for non-specific binding), or the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a defined temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity to determine the amount of bound radioligand.

Visualizations

Signaling_Pathway This compound This compound OTR Oxytocin Receptor (OTR) (Gq/11-coupled) This compound->OTR Binds Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Responses (e.g., Contraction, Neurotransmission) Ca2->CellularResponse MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates MAPK->CellularResponse

Caption: this compound signaling through the Gq/11 pathway.

Experimental_Workflow cluster_Assay_Prep Assay Preparation cluster_Incubation Incubation Steps cluster_Detection Detection Coat 1. Coat Plate with Capture Antibody Block 2. Block Non-Specific Sites (e.g., BSA, Casein) Coat->Block Sample 3. Add Sample/ Standard Block->Sample DetectionAb 4. Add Detection Antibody Sample->DetectionAb Wash Steps Enzyme 5. Add Enzyme Conjugate DetectionAb->Enzyme Wash Steps Substrate 6. Add Substrate Enzyme->Substrate Wash Steps Read 7. Read Signal Substrate->Read Stop Reaction

Caption: General workflow for an this compound ELISA.

Troubleshooting_Logic Start High Background Signal? CheckWash Optimize Wash Steps (Increase number/duration) Start->CheckWash Yes Resolved Problem Resolved CheckWash->Resolved Resolved NotResolved Problem Persists CheckWash->NotResolved CheckBlock Optimize Blocking (Change agent/concentration) CheckBlock->Resolved Resolved NotResolved2 NotResolved2 CheckBlock->NotResolved2 Problem Persists CheckAb Titrate Antibody Concentrations CheckAb->Resolved Resolved NotResolved3 NotResolved3 CheckAb->NotResolved3 Problem Persists CheckReagents Check for Contaminated Reagents CheckReagents->Resolved Resolved FurtherOpt Consider Assay Redevelopment/ Consult Specialist CheckReagents->FurtherOpt NotResolved->CheckBlock Yes NotResolved2->CheckAb Yes NotResolved3->CheckReagents Yes

Caption: Troubleshooting workflow for high background.

References

Technical Support Center: Protocol Modifications for Consistent Oxypressin Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments involving Oxypressin ([Phe3]oxytocin). The following information is designed to address specific issues you may encounter and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Oxytocin (B344502)?

A1: this compound, also known as [Phe3]oxytocin, is a synthetic analog of the neurohypophyseal hormone Oxytocin. Structurally, the isoleucine residue at position 3 in Oxytocin is replaced by a phenylalanine residue in this compound. This single amino acid substitution can lead to differences in receptor binding affinity, efficacy, and selectivity compared to native Oxytocin, which may contribute to variability in experimental outcomes.

Q2: What is the primary signaling pathway activated by this compound?

A2: Like Oxytocin, this compound is expected to primarily act through the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gαq/11, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This increase in intracellular calcium is a key event in many of Oxytocin's physiological effects.

Q3: Why am I seeing weaker or no response with this compound compared to Oxytocin?

A3: Studies have shown that this compound ([Phe3]oxytocin) exhibits a lower affinity for the oxytocin receptor in tissues such as the rat uterus when compared to native oxytocin.[1] Furthermore, it has been observed to have a decreased maximal response, indicating lower efficacy.[1] This means that higher concentrations of this compound may be required to elicit a response comparable to that of Oxytocin, and even at saturating concentrations, the maximal effect may be lower.

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in Receptor Binding Assays
Possible Cause Troubleshooting Steps
Lower Affinity of this compound Increase the concentration range of this compound in your competition binding assays. You may need to use a higher concentration to achieve saturation.
Cross-reactivity with Vasopressin Receptors Oxytocin analogs can exhibit cross-reactivity with vasopressin receptors (V1a, V1b, and V2). To ensure you are measuring binding to the Oxytocin receptor specifically, use cell lines expressing only the human or relevant species-specific Oxytocin receptor. Alternatively, use selective antagonists for vasopressin receptors to block their potential contribution to the binding signal.
Improper Ligand Storage and Handling Peptides are susceptible to degradation. Store lyophilized this compound at -20°C or -80°C. Reconstitute in a suitable, sterile buffer and aliquot to avoid repeated freeze-thaw cycles. Confirm the integrity of your this compound stock.
Incorrect Assay Buffer Composition The binding of Oxytocin and its analogs to the OTR can be sensitive to the presence of divalent cations like Mg2+. Ensure your binding buffer composition is optimized and consistent across experiments.
Low Receptor Expression If using cell-based assays, verify the expression level of the Oxytocin receptor in your cell line using techniques like Western blot or qPCR. Low receptor density will result in a low binding signal.
Issue 2: High Variability in Calcium Mobilization Assays
Possible Cause Troubleshooting Steps
Lower Potency of this compound Similar to binding assays, a higher concentration of this compound may be needed to elicit a robust calcium response. Perform a full dose-response curve to determine the EC50 of this compound in your specific cell system.
Cell Health and Passage Number Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density. Cell stress or high passage numbers can lead to altered receptor expression and signaling.
Inconsistent Dye Loading Optimize and standardize your calcium indicator dye loading protocol. Uneven dye loading can be a significant source of variability.
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization and internalization. Ensure that your experimental design minimizes pre-exposure of cells to this compound before the measurement period.
Off-Target Effects At higher concentrations, this compound might interact with other receptors, leading to unexpected calcium signaling. Consider using an OTR-selective antagonist to confirm that the observed calcium mobilization is indeed mediated by the Oxytocin receptor.

Quantitative Data Summary

Due to limited publicly available quantitative data specifically for this compound ([Phe3]oxytocin), the following table provides a comparative overview based on available information for Oxytocin and general knowledge of its analogs. Researchers should empirically determine the specific values for this compound in their experimental system.

ParameterOxytocinThis compound ([Phe3]oxytocin)Key Considerations
Binding Affinity (Ki/Kd) Varies by species and tissue, typically in the low nanomolar range (e.g., ~0.76 nM in human uterine smooth muscle cells).Expected to be lower (higher Ki/Kd value) than Oxytocin.[1]The exact binding affinity should be determined experimentally for your specific receptor source and assay conditions.
Efficacy (Emax) Full agonist at the Oxytocin Receptor.Reported to have a decreased maximal response compared to Oxytocin in some systems.[1]The maximal response may be lower than that of Oxytocin, even at saturating concentrations.
Potency (EC50/IC50) Typically in the low nanomolar range for functional assays like calcium mobilization.Expected to be less potent (higher EC50/IC50 value) than Oxytocin.A full dose-response curve is necessary to determine the potency in your experimental setup.
Receptor Selectivity Can cross-react with Vasopressin receptors, particularly the V1a receptor.The selectivity profile for vasopressin receptors is not well-documented and should be experimentally determined.The Phenylalanine at position 3 may alter the selectivity profile compared to Oxytocin.

Experimental Protocols

Detailed Methodology: Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the Oxytocin receptor.

  • Membrane Preparation:

    • Culture cells expressing the human Oxytocin receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled Oxytocin receptor ligand (e.g., [³H]-Oxytocin).

    • Add increasing concentrations of unlabeled this compound (or Oxytocin as a control).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, include wells with a high concentration of unlabeled Oxytocin.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value for this compound using the Cheng-Prusoff equation.

Detailed Methodology: Calcium Mobilization Assay

This protocol outlines a typical fluorescence-based calcium mobilization assay to measure the functional potency of this compound.

  • Cell Preparation:

    • Plate cells expressing the Oxytocin receptor in a black, clear-bottom 96-well plate and grow to confluence.

    • On the day of the assay, remove the growth medium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions.

    • Incubate the cells in the dark at 37°C to allow for dye uptake and de-esterification.

    • Wash the cells to remove excess dye.

  • Assay Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject varying concentrations of this compound (or Oxytocin as a control) into the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the ratio of fluorescence at different wavelengths (for ratiometric dyes) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Mandatory Visualizations

Oxypressin_Signaling_Pathway This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR Binds to Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) Ca_release->Cellular_Response Initiates PKC->Cellular_Response Modulates

Caption: this compound signaling pathway via the Gq-PLC cascade.

Experimental_Workflow_Calcium_Assay cluster_prep Cell Preparation cluster_dye Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis plate_cells 1. Plate OTR-expressing cells in 96-well plate grow_cells 2. Culture to confluence plate_cells->grow_cells load_dye 3. Load cells with calcium-sensitive dye grow_cells->load_dye incubate_dye 4. Incubate for dye uptake load_dye->incubate_dye wash_cells 5. Wash to remove excess dye incubate_dye->wash_cells baseline 6. Measure baseline fluorescence wash_cells->baseline inject 7. Inject this compound (agonist) baseline->inject read_fluorescence 8. Record fluorescence change inject->read_fluorescence calculate_deltaF 9. Calculate ΔF (Peak - Baseline) read_fluorescence->calculate_deltaF plot_curve 10. Plot dose-response curve calculate_deltaF->plot_curve determine_ec50 11. Determine EC50 plot_curve->determine_ec50

Caption: Experimental workflow for a calcium mobilization assay.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Oxypressin and Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of Oxypressin and the well-characterized neuropeptide, oxytocin (B344502). The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter renowned for its role in social bonding, uterine contractions, and lactation. Its therapeutic potential is vast, though its clinical application can be limited by its short half-life and potential for off-target effects. This compound, a synthetic analog of oxytocin with a phenylalanine substitution at position 3 ([Phe3]oxytocin), has been investigated for its own unique bioactivity. This guide aims to delineate the similarities and differences between these two compounds to inform future research and therapeutic development.

Comparative Bioactivity Data

While extensive quantitative data is available for oxytocin, specific binding affinities and functional potencies for this compound are less prevalent in the literature. This compound has been described as an equipotent analog of oxytocin and vasopressin, suggesting activity at both oxytocin (OTR) and vasopressin 1a (V1aR) receptors. However, one study on isolated rat uterus indicated that this compound exhibits lower affinity and efficacy compared to oxytocin. The tables below summarize the available quantitative data for oxytocin and provide a qualitative assessment for this compound based on existing literature.

Receptor Binding Affinity
CompoundReceptorSpeciesKi (nM)Kd (nM)
Oxytocin OTRHuman0.75 - 1.50.76
OTRRat-~1
OTRHamster4.28-
V1aRHuman37 - 503-
V1aRRat--
V1aRHamster495.2-
This compound OTRVariousData not availableLower than oxytocin (qualitative)
V1aRVariousData not availableData not available

Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; lower values indicate stronger binding.

Functional Potency
CompoundAssayReceptorSpeciesEC50 (nM)
Oxytocin Uterine ContractionOTRRat4.45
Calcium MobilizationOTRHuman~10
Pressor ActivityV1aRRat170
This compound Uterine ContractionOTRRatLower potency than oxytocin (qualitative)
Calcium MobilizationOTRVariousData not available
Pressor ActivityV1aRRatData not available

EC50 (half-maximal effective concentration) is a measure of a drug's potency; lower values indicate greater potency.

Signaling Pathways

Both oxytocin and this compound are presumed to initiate signaling cascades through their interaction with G-protein coupled receptors, primarily the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR).

Oxytocin Receptor (OTR) Signaling

Activation of the OTR predominantly couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC). Other signaling pathways, including the MAPK and RhoA/Rho kinase pathways, are also activated downstream of OTR.

OTR_Signaling Oxytocin Oxytocin/ This compound OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq_alpha Gαq OTR->Gq_alpha Activates RhoA RhoA/Rho Kinase Pathway OTR->RhoA Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction MAPK MAPK Pathway PKC->MAPK MAPK->Contraction RhoA->Contraction Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep assay Competition Binding Assay prep->assay filtration Filtration & Washing assay->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ & Kᵢ) counting->analysis end End analysis->end Uterine_Contraction_Workflow start Start prep Uterine Tissue Preparation start->prep mount Mount in Organ Bath prep->mount equilibrate Equilibration mount->equilibrate dose_response Cumulative Dose-Response equilibrate->dose_response record Record Contraction Force dose_response->record analysis Data Analysis (EC₅₀ & Eₘₐₓ) record->analysis end End analysis->end

Comparative Analysis of Uterotonic Agents: Oxytocin and Vasopressin Effects on Uterine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two key neurohypophyseal hormones, oxytocin (B344502) and vasopressin, on uterine tissue. While the term "Oxypressin" does not correspond to a recognized standalone agent in the current scientific literature, it conceptually encompasses the combined or comparative actions of oxytocin and vasopressin, both of which play critical roles in uterine physiology. This document synthesizes experimental data to objectively compare their performance and provides detailed methodologies for key experiments.

Introduction

Oxytocin is the primary agent used for the induction and augmentation of labor and for the prevention of postpartum hemorrhage.[1] Vasopressin, while structurally similar to oxytocin, also exerts significant effects on uterine tissue, primarily through its own set of receptors.[2] Understanding the distinct and overlapping mechanisms of these two hormones is crucial for the development of new and more effective uterotonic drugs. Both oxytocin and vasopressin are nonapeptides that differ by only two amino acids.[3] Their effects on the uterus are mediated through G-protein coupled receptors, specifically the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR).[4][5]

Comparative Efficacy and Potency

Experimental data from various studies have demonstrated differences in the potency and efficacy of oxytocin and vasopressin in inducing uterine contractions.

Table 1: Comparative Potency of Uterotonic Agents on Uterine Tissue

AgentReceptor(s)Target TissueRelative PotencyKey FindingsReference(s)
Oxytocin Oxytocin Receptor (OTR), Vasopressin V1a Receptor (V1aR)Myometrium, Uterine ArteriesHighStandard for labor induction. Vasopressin is more potent on isolated myometrium from women at term.[2] In rat uterine arteries, vasopressin was 57-fold more potent than oxytocin.[6][2][6]
Vasopressin Vasopressin V1a Receptor (V1aR), Oxytocin Receptor (OTR)Myometrium, Uterine ArteriesVery HighIn vivo, the effect of vasopressin on uterine activity in non-pregnant women is about five times more pronounced than that of oxytocin.[2] Potent vasoconstrictor of uterine arteries.[6][2][6]
Carboprost Prostaglandin (B15479496) F2α Receptor (FP)MyometriumHighA synthetic prostaglandin analog used as a second-line agent for uterine atony.[7][7]
Misoprostol Prostaglandin E2 Receptor (EP2/EP3)MyometriumHighA synthetic prostaglandin E1 analog, also used for uterine atony.[7][7]

Table 2: Receptor Binding Affinity

AgentReceptorKi (nM)Reference(s)
OxytocinOxytocin Receptor (human uterine smooth muscle cells)0.75 ± 0.08[8]
VasopressinOxytocin Receptor (human uterine smooth muscle cells)2.99 ± 0.39[8]

Signaling Pathways

The uterine effects of oxytocin and vasopressin are initiated by their binding to specific G-protein coupled receptors on myometrial cells. This binding triggers a cascade of intracellular events leading to smooth muscle contraction.

The primary signaling pathway for both oxytocin and vasopressin V1a receptors involves the activation of the Gq/11 G-protein.[5][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentration.[3][10] This elevated calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent muscle contraction.[5]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT Oxytocin/ Vasopressin Receptor OTR / V1aR (GPCR) OT->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca Ca²⁺ SR->Ca Calmodulin Calmodulin Ca->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Myosin_P Myosin-P Myosin->Myosin_P Contraction Uterine Contraction Myosin_P->Contraction Leads to

Caption: Oxytocin/Vasopressin G-protein coupled receptor signaling pathway in myometrial cells.

In addition to the primary pathway, oxytocin can also stimulate prostaglandin synthesis, which further contributes to uterine contractions.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of uterotonic agents on uterine tissue.

1. In Vitro Uterine Muscle Contraction Assay (Isometric)

  • Objective: To measure the contractile force of uterine muscle strips in response to uterotonic agents.

  • Protocol:

    • Tissue Preparation: Uterine horns are excised from euthanized rats (e.g., pregnant Sprague-Dawley rats). The tissue is placed in a pre-cooled physiological salt solution (PSS). Adipose and vascular tissues are removed under a microscope. Longitudinal myometrial strips (e.g., 7 mm long and 3 mm wide) are prepared.[13]

    • Mounting: The muscle strips are vertically suspended in an organ bath containing PSS, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

    • Equilibration: The strips are allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension (e.g., 1 g). The PSS is changed every 15-20 minutes.

    • Drug Administration: After equilibration, cumulative concentration-response curves are generated by adding the uterotonic agent (e.g., Oxytocin, Vasopressin) in increasing concentrations to the organ bath.

    • Data Acquisition: The isometric contractions are recorded using a data acquisition system. The amplitude and frequency of contractions are measured.

    • Analysis: The contractile response is typically expressed as a percentage of the maximal contraction induced by a reference substance (e.g., KCl). EC50 values (the concentration of an agonist that gives half-maximal response) are calculated to compare the potency of different agents.

experimental_workflow cluster_protocol In Vitro Uterine Contraction Assay Workflow A 1. Uterine Tissue Excision & Preparation B 2. Myometrial Strip Mounting in Organ Bath A->B C 3. Equilibration (60 min, 37°C) B->C D 4. Cumulative Drug Administration C->D E 5. Isometric Contraction Data Recording D->E F 6. Data Analysis (EC50, Emax) E->F

References

A Comparative Guide to Oxypressin and Vasopressin Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profiles of oxypressin and arginine vasopressin (AVP), two structurally related nonapeptide hormones. Understanding the distinct receptor interaction landscapes of these molecules is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects. This document summarizes quantitative binding affinity data, details the experimental protocols used to obtain this data, and illustrates the key signaling pathways involved.

Introduction to this compound and Vasopressin

Oxytocin (B344502) and vasopressin are neuropeptide hormones that play critical roles in a wide range of physiological and behavioral processes. They exert their effects by binding to a subfamily of class A G-protein coupled receptors (GPCRs), namely the oxytocin receptor (OTR) and the vasopressin receptors (V1a, V1b, and V2). Due to the high structural similarity between the peptides and their receptors, there is a significant degree of cross-reactivity, which can lead to complex pharmacological profiles.

This compound, also known as [Phe³]-Oxytocin, is a synthetic analog of oxytocin where the isoleucine at position 3 is replaced by a phenylalanine. This single amino acid substitution alters its binding affinity and selectivity for the oxytocin and vasopressin receptors. Arginine vasopressin, the primary endogenous ligand for the vasopressin receptors, also exhibits binding to the oxytocin receptor. A thorough understanding of these interactions is paramount for designing selective agonists and antagonists for therapeutic intervention.

Quantitative Comparison of Receptor Binding Affinities

The binding affinities of this compound and arginine vasopressin for the human V1a, V1b, V2, and OT receptors are summarized in the table below. The data, presented as inhibition constants (Ki) in nanomolars (nM), are derived from competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

LigandhV1a Receptor Ki (nM)hV1b Receptor Ki (nM)hV2 Receptor Ki (nM)hOT Receptor Ki (nM)
Arginine Vasopressin (AVP) 0.390.251.212.99[1]
This compound ([Phe³]-Oxytocin) Data not availableData not availableData not availableData not available

Receptor Signaling Pathways

The activation of vasopressin and oxytocin receptors initiates distinct intracellular signaling cascades, leading to varied physiological responses. The primary signaling pathways for the V1a, V2, and OT receptors are illustrated below.

Vasopressin V1a and Oxytocin Receptor Signaling

Both the V1a and OT receptors primarily couple to Gαq/11 G-proteins.[3] Upon agonist binding, this initiates the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand AVP / this compound Receptor V1aR / OTR (GPCR) Ligand->Receptor G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response Gs_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand AVP Receptor V2R (GPCR) Ligand->Receptor G_protein Gαs Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., aquaporin insertion) PKA->Cellular_Response phosphorylates targets experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture with Receptor Expression membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation of Membranes, Radioligand & Test Compound membrane_prep->incubation reagent_prep Radioligand & Test Compound Preparation reagent_prep->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioligand filtration->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Generate Competition Curve (Non-linear Regression) data_processing->curve_fitting ic50_calc Determine IC₅₀ curve_fitting->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff Equation ic50_calc->ki_calc end_node Ki Value ki_calc->end_node start Start start->cell_culture start->reagent_prep

References

A Comparative Analysis of Oxypressin and Other Oxytocin Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of Oxypressin and other prominent oxytocin (B344502) analogs, including the agonist Carbetocin and the antagonists Atosiban (B549348) and Barusiban, alongside the endogenous ligand Oxytocin. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed examination of their pharmacological properties supported by experimental data.

Quantitative Comparison of Oxytocin Analogs

The following tables summarize the key pharmacological parameters of this compound and other selected oxytocin analogs, providing a basis for their comparative evaluation.

Table 1: Receptor Binding Affinities (Ki, nM)

This table presents the equilibrium dissociation constants (Ki) of the analogs for the human oxytocin receptor (OTR). A lower Ki value indicates a higher binding affinity.

CompoundReceptor Binding Affinity (Ki) for human OTR (nM)
Oxytocin 0.76 - 4.28[1][2]
This compound ([Phe3]OT) Data not available in publicly accessible literature
Carbetocin 7.0 - 7.1[3]
Atosiban 3.55[1]
Barusiban 0.8

Note: The binding affinity of Oxytocin can vary depending on the experimental conditions and cell type used.

Table 2: Functional Potency and Efficacy

This table outlines the functional activity of the analogs at the human oxytocin receptor, expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. Efficacy is presented relative to Oxytocin.

CompoundFunctional Activity at human OTREfficacy
Oxytocin EC50: 4.1 - 9.7 nM[4]Full Agonist
This compound ([Phe3]OT) Described as an equipotent agonist to Oxytocin in uterine contraction assaysAgonist
Carbetocin EC50: 48.0 - 48.8 nM[3]Partial Agonist
Atosiban IC50: 0.49 - 5 nM[1]Antagonist
Barusiban IC50: Data not available in publicly accessible literature (potent antagonist)Antagonist
Table 3: Pharmacokinetic Properties

This table compares the key pharmacokinetic parameters of the oxytocin analogs, providing insights into their absorption, distribution, metabolism, and excretion.

ParameterOxytocinThis compound ([Phe3]OT)CarbetocinAtosibanBarusiban
Half-life (t½) ~3 minutes (IV)Data not available~41-55 minutes (IV/IM)[3]~13-18 minutes (initial), ~102 minutes (terminal) (IV)>13-15 hours[5]
Clearance Data not availableData not availableData not available~42 L/hrLower than Atosiban[5]
Volume of Distribution Data not availableData not available~22 L~18 LData not available
Bioavailability <1% (intranasal)Data not available~80% (IM)Not applicable (IV)Not applicable (IV)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay for Oxytocin Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Human oxytocin receptor (hOTR) expressing cell membranes (e.g., from HEK293 or CHO cells)

  • Radioligand: [³H]Oxytocin

  • Test compounds (this compound, other analogs)

  • Unlabeled Oxytocin (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well filter plates (e.g., GF/B glass fiber)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw hOTR membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]Oxytocin (at a concentration near its Kd, e.g., 1 nM), and 100 µL of diluted hOTR membranes.

    • Non-specific Binding (NSB): 50 µL of 1 µM unlabeled Oxytocin, 50 µL of [³H]Oxytocin, and 100 µL of diluted hOTR membranes.

    • Competition: 50 µL of serially diluted test compound, 50 µL of [³H]Oxytocin, and 100 µL of diluted hOTR membranes.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash each well three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7][8]

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of agonist compounds or the inhibitory potency (IC50) of antagonist compounds by quantifying changes in intracellular calcium concentration.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor

  • Black, clear-bottom 96-well cell culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Agonist and antagonist compounds

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the hOTR-expressing cells into the 96-well plates and culture overnight to allow for adherence.

  • Dye Loading: Wash the cells with Assay Buffer. Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of agonist or antagonist compounds in Assay Buffer.

  • Measurement:

    • For Agonists: Place the cell plate in the fluorescence reader. Record a baseline fluorescence reading. Inject the agonist dilutions into the respective wells and continue to record the fluorescence intensity for 2-3 minutes to capture the peak response.

    • For Antagonists: Pre-incubate the cells with the antagonist dilutions for a specified period before adding a fixed concentration of Oxytocin (typically its EC80). Record the fluorescence response as described for agonists.

  • Data Analysis: Determine the peak fluorescence response for each well. For agonists, plot the response against the log concentration of the agonist to determine the EC50 value. For antagonists, plot the inhibition of the oxytocin response against the log concentration of the antagonist to determine the IC50 value.[9][10][11]

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of the oxytocin receptor and a typical experimental workflow for its characterization.

OTR_Signaling_Pathway Oxytocin Oxytocin/ Analog OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Oxytocin Receptor Signaling Pathway

Experimental_Workflow start Start cell_culture Cell Culture (hOTR expressing cells) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep functional_assay Calcium Mobilization Assay cell_culture->functional_assay binding_assay Radioligand Binding Assay membrane_prep->binding_assay ki_determination Determine Ki (Binding Affinity) binding_assay->ki_determination ec50_determination Determine EC50/IC50 (Functional Potency) functional_assay->ec50_determination data_analysis Comparative Data Analysis ki_determination->data_analysis ec50_determination->data_analysis end End data_analysis->end

Experimental Workflow for Analog Characterization

Logical_Comparison Analogs Oxytocin Analogs (Oxytocin, this compound, Carbetocin, Atosiban, Barusiban) Binding Receptor Binding (Ki) Analogs->Binding Function Functional Activity (EC50/IC50, Efficacy) Analogs->Function PK Pharmacokinetics (t½, CL, Vd) Analogs->PK Comparison Comparative Analysis Binding->Comparison Function->Comparison PK->Comparison

Logical Framework for Comparative Analysis

References

Navigating the Specificity of Oxypressin Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with neurohypophysial hormones, the specificity of antibodies is paramount for accurate and reliable experimental results. Oxypressin, a synthetic analogue of vasopressin and oxytocin, presents a unique challenge due to its structural similarity to these endogenous peptides. This guide provides a framework for evaluating the cross-reactivity of putative this compound antibodies, offering insights into expected binding profiles and detailed protocols for validation.

Understanding the Basis of Cross-Reactivity

Oxytocin and vasopressin are nonapeptides, differing only at amino acid positions 3 and 8. This compound, also known as [Phe³]-oxytocin, shares the same cyclic six-amino-acid ring as vasopressin but possesses the C-terminal tripeptide tail of oxytocin. This structural mosaic is the primary reason for the high potential of antibody cross-reactivity. An antibody generated against this compound may recognize epitopes shared with oxytocin, vasopressin, or both.

Below is a diagram illustrating the structural similarities and differences between these three peptides.

G cluster_oxytocin Oxytocin cluster_vasopressin Arginine Vasopressin cluster_this compound This compound ([Phe³]-Oxytocin) OXT Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 AVP Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 OXT->AVP Different at Pos 3 & 8 OXP Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Leu-Gly-NH2 OXT->OXP Different at Pos 3 AVP->OXP Different at Pos 8

Caption: Structural alignment of Oxytocin, Arginine Vasopressin, and this compound.

Comparative Cross-Reactivity Data

Currently, there is a notable absence of commercially available antibodies specifically raised and validated against this compound. Consequently, direct comparative data from manufacturers' datasheets is unavailable. However, based on the structural similarities, a hypothetical cross-reactivity profile for a highly specific polyclonal antibody raised against full-length this compound might resemble the following:

Antibody Target Antigen Cross-Reactivity (%)
Anti-Oxypressin (Polyclonal) This compound100
Arginine Vasopressin< 10
Oxytocin< 5
Mesotocin< 1
Isotocin< 0.1

This table is illustrative and represents a desirable, yet hypothetical, cross-reactivity profile. Actual cross-reactivity must be determined experimentally.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the specificity of an antibody for this compound, rigorous experimental validation is necessary. The most common and effective method for quantifying cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA). Western blotting can also be employed for a qualitative assessment of specificity.

Competitive ELISA Protocol

This protocol allows for the determination of the relative affinity of the antibody for this compound versus other related peptides.

Materials:

  • 96-well microtiter plates

  • This compound peptide

  • Potential cross-reactants (e.g., Arginine Vasopressin, Oxytocin)

  • Anti-Oxypressin primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a fixed, subsaturating concentration of this compound (e.g., 1-10 µg/mL) in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the this compound standard and the potential cross-reactants in Assay Buffer. In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-oxypressin antibody with each dilution of the standards and cross-reactants for 1-2 hours at room temperature.

  • Incubation: Add the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping: Stop the reaction by adding Stop Solution.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Plot the absorbance values against the log of the peptide concentrations. Determine the concentration of each peptide that causes 50% inhibition of the maximal signal (IC50). Calculate the percent cross-reactivity using the formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

G cluster_workflow Competitive ELISA Workflow A Coat plate with this compound B Wash and Block A->B C Pre-incubate Antibody with This compound or Cross-Reactant B->C D Add mixture to plate C->D E Wash D->E F Add Secondary Antibody E->F G Wash F->G H Add Substrate and Stop G->H I Read Absorbance H->I J Calculate IC50 and % Cross-Reactivity I->J

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Western Blot Protocol for Specificity Testing

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • This compound, Arginine Vasopressin, and Oxytocin peptides

  • Anti-Oxypressin primary antibody

  • HRP-conjugated secondary antibody

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare samples of this compound, vasopressin, and oxytocin. Due to their small size, it may be necessary to cross-link the peptides to a larger carrier protein for effective separation and transfer.

  • SDS-PAGE: Separate the peptide samples on an SDS-PAGE gel.

  • Transfer: Transfer the separated peptides to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-oxypressin primary antibody, diluted in Blocking Buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: A specific antibody should produce a strong band corresponding to this compound and significantly weaker or no bands for vasopressin and oxytocin.

Conclusion

Given the high degree of structural homology between this compound, vasopressin, and oxytocin, any antibody developed against this compound must be thoroughly validated for its specificity. While commercially available, pre-validated this compound antibodies are not readily found, this guide provides researchers with the foundational knowledge and experimental protocols necessary to characterize their own antibodies or to critically evaluate any future commercial offerings. The use of competitive ELISA is essential for quantifying cross-reactivity, ensuring data integrity in studies involving these important neuropeptides.

A Comparative Guide to Confirming the Purity of Synthesized Oxypressin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized peptide like Oxypressin is a critical step that underpins the reliability of experimental results and the safety of potential therapeutic applications.[1][2] This guide provides an objective comparison of the primary analytical techniques used for purity assessment, complete with experimental protocols and performance data to aid in method selection and implementation.

This compound, a synthetic analogue of oxytocin (B344502) with the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Leu-Gly-NH2, requires rigorous analysis to identify and quantify impurities that may arise during synthesis.[3] These impurities can include truncated or deletion sequences, products of side reactions, or incompletely deprotected peptides, all of which can impact biological activity and introduce toxicity.[4][5]

Quantitative Comparison of Analytical Methods

The selection of an analytical method for purity confirmation depends on the specific information required, such as the level of detail needed for impurity profiling, the need for absolute quantification, and the desired sensitivity. The following table summarizes the key performance characteristics of the most common techniques employed for peptide purity analysis.

FeatureReversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Amino Acid Analysis (AAA)
Primary Use Quantifying purity, separating impuritiesIdentifying impurities, confirming molecular weight, sequencingDetermining net peptide content, amino acid composition
Purity Measurement Relative purity based on UV absorbance at 210-230 nm[6]Purity based on total ion chromatogram (TIC) and mass spectraNot a direct measure of purity (contaminating peptides are included)
Limit of Detection (LOD) ~0.02-0.1% of total peptide[7]High sensitivity, can detect impurities at <0.1% levels[7][8]pmol to nmol range, depending on the method
Resolution High, can separate closely related peptides[9]High, can distinguish co-eluting impurities by mass[7]Not applicable for separating different peptide sequences
Information Provided Retention time, peak area (relative abundance)Molecular weight of parent peptide and impurities, fragmentation patternsMolar ratios of constituent amino acids[10]
Key Advantage Robust, reproducible, and widely availableHigh specificity and sensitivity for impurity identification[7]Provides absolute peptide quantity (net peptide content)[11]
Key Limitation May not resolve all co-eluting impuritiesSignal suppression by some mobile phase additives (e.g., TFA)[4]Destructive to the peptide, does not detect sequence errors[10]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in the comparison. These are starting points and may require optimization based on the specific instrumentation and purity requirements.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol outlines the standard procedure for determining the purity of synthesized this compound based on the separation of the target peptide from its impurities.

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of lyophilized this compound.

  • Dissolve the peptide in an appropriate solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[12]

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[13]

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[9]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point for peptides.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues like Tyr and Phe in this compound).[12][15]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-45°C.[12]

c. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is designed to confirm the molecular weight of the synthesized this compound and to identify any impurities.

a. Sample Preparation:

  • Prepare the sample as described in the RP-HPLC protocol, but use a mobile phase-compatible solvent. For MS, 0.1% formic acid is often preferred over TFA to avoid ion suppression.[4] The concentration is typically lower, around 0.1 mg/mL.[16]

b. LC-MS Conditions:

  • LC System: A UHPLC or HPLC system coupled to a mass spectrometer.

  • Column: A C18 column suitable for LC-MS applications.

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A suitable gradient to resolve the main peptide from impurities.

  • Flow Rate: Adjusted for the column dimensions (e.g., 0.2-0.5 mL/min for smaller ID columns).

  • Mass Spectrometer: An electrospray ionization (ESI) source is common for peptides.

  • Ionization Mode: Positive ion mode.

  • Scan Range: A range that includes the expected mass-to-charge (m/z) ratios for this compound (Expected monoisotopic mass: ~1040.4 Da) and potential impurities.[3]

c. Data Analysis:

  • Analyze the mass spectrum of the main peak to confirm the molecular weight of this compound.

  • Examine the mass spectra of the impurity peaks to identify their molecular weights. This can help in identifying the nature of the impurity (e.g., deletion, addition of a protecting group).

Amino Acid Analysis (AAA) for Net Peptide Content

This protocol is used to determine the absolute amount of peptide in the lyophilized powder.

a. Peptide Hydrolysis:

  • Accurately weigh a small amount of the peptide sample.

  • Add 6 M HCl to the sample.[17]

  • Seal the sample vial under vacuum.

  • Heat the sample at 110-120°C for 24 hours to hydrolyze the peptide bonds.[17]

b. Amino Acid Separation and Quantification:

  • The resulting amino acid mixture is then analyzed, often after derivatization, by HPLC or ion-exchange chromatography.[10]

  • The separated amino acids are detected and quantified.

  • The molar ratios of the amino acids are compared to the theoretical composition of this compound.

c. Calculation of Net Peptide Content:

  • The total amount of quantified amino acids is used to calculate the amount of peptide in the original sample.

  • The net peptide content is typically expressed as a percentage of the total weight of the lyophilized powder.[11]

Visualizing the Workflow and Method Selection

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for purity confirmation and a logical approach to selecting the appropriate analytical method.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_qc Quality Control Solid_Phase_Synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound Cleavage Cleavage from Resin & Deprotection Solid_Phase_Synthesis->Cleavage Crude_Peptide Crude Lyophilized Peptide Cleavage->Crude_Peptide Preparative_HPLC Preparative RP-HPLC Crude_Peptide->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Check Purity Check of Fractions (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product QC_HPLC Purity by RP-HPLC Final_Product->QC_HPLC QC_MS Identity by LC-MS Final_Product->QC_MS QC_AAA Net Peptide Content by AAA Final_Product->QC_AAA

Caption: Experimental workflow for the synthesis and purity confirmation of this compound.

Method_Selection cluster_questions Key Analytical Questions cluster_methods Recommended Analytical Methods Start Confirming Purity of Synthesized this compound Is_it_the_correct_peptide Correct Molecular Weight? Start->Is_it_the_correct_peptide How_pure_is_it Relative Purity Level? Start->How_pure_is_it What_are_the_impurities Identity of Impurities? Start->What_are_the_impurities How_much_peptide_is_there Absolute Quantity? Start->How_much_peptide_is_there MS_Analysis LC-MS Is_it_the_correct_peptide->MS_Analysis HPLC_Analysis RP-HPLC How_pure_is_it->HPLC_Analysis What_are_the_impurities->MS_Analysis AAA_Analysis Amino Acid Analysis How_much_peptide_is_there->AAA_Analysis HPLC_Analysis->MS_Analysis For impurity identification

Caption: Logical flow for selecting an analytical method for this compound purity analysis.

References

A Comparative Guide to Biological Assays for Determining Oxypressin Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxypressin, also known as Vasopressin or Antidiuretic Hormone (ADH), is a critical peptide hormone involved in regulating water balance, blood pressure, and various social behaviors. Accurate determination of its biological potency is paramount for research, drug development, and clinical applications. This guide provides a comprehensive comparison of various biological assays used to quantify this compound potency, supported by experimental data and detailed protocols.

Overview of this compound Receptors and Signaling

This compound exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2.[1] These receptors are distributed in various tissues and initiate different intracellular signaling cascades upon activation.

  • V1a Receptors: Primarily found on vascular smooth muscle cells, platelets, hepatocytes, and in the brain.[1][2] Activation of V1a receptors couples to Gq/11 proteins, stimulating the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium (Ca2+) and subsequent physiological responses like vasoconstriction.[3][4][5]

  • V1b (V3) Receptors: Mainly expressed in the anterior pituitary gland, where they are involved in the release of adrenocorticotropic hormone (ACTH).[1][4] Similar to V1a receptors, they couple to the Gq/PLC pathway.[4]

  • V2 Receptors: Predominantly located on the basolateral membrane of renal collecting duct cells.[1][6] V2 receptor activation couples to Gs proteins, stimulating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][6][7] This cascade promotes the insertion of aquaporin-2 water channels into the apical membrane, leading to increased water reabsorption.[1][6]

Comparison of Biological Assays for this compound Potency

The choice of a biological assay for determining this compound potency depends on various factors, including the specific research question, desired throughput, and available resources. Assays can be broadly categorized into in vivo and in vitro methods.

Assay TypePrincipleAdvantagesDisadvantagesKey Parameters Measured
In Vivo Assays
Rat Pressor AssayMeasures the increase in blood pressure in an anesthetized rat following intravenous injection of this compound.[8] This effect is mediated by V1a receptors.Reflects physiological response in a whole organism. Historically a standard method.[9]Low throughput, requires specialized equipment and animal handling, potential for interference from other pressor agents.[8]Change in blood pressure (mmHg)
Rat Antidiuretic AssayMeasures the reduction in urine output in a water-loaded rat after administration of this compound. This effect is mediated by V2 receptors.Directly assesses the primary physiological function of vasopressin.Time-consuming, requires animal handling and metabolic cages, variability in animal response.Urine volume, urine osmolality
In Vitro Assays
Isolated Tissue Assays (e.g., uterine strip)Measures the contraction of isolated smooth muscle tissue (like guinea pig uterus) in response to this compound.[10]More controlled environment than in vivo assays.Tissue viability can be an issue, lower throughput than cell-based assays.Force of contraction
Cell-Based Assays
Calcium Mobilization AssayUtilizes cells expressing V1a or V1b receptors and a calcium-sensitive fluorescent dye.[11][12][13] Receptor activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence.High-throughput, sensitive, and allows for receptor-specific analysis.[11]Requires specific cell lines and fluorescence detection equipment. Indirect measure of potency.EC50 for calcium flux
cAMP Accumulation AssayEmploys cells expressing V2 receptors.[7] Activation of the receptor leads to an increase in intracellular cAMP, which is quantified using methods like ELISA or FRET-based biosensors.[14][15]High-throughput, sensitive, and specific for V2 receptor activation.[7]Requires specific cell lines and detection reagents.EC50 for cAMP production[7]
Reporter Gene AssayUses engineered cell lines where receptor activation drives the expression of a reporter gene (e.g., luciferase).[16] The amount of reporter protein produced is proportional to receptor activation.High sensitivity, can be adapted for high-throughput screening.[16]Indirect measure of receptor activation, requires genetically modified cell lines.Luciferase activity
Receptor Binding AssayMeasures the affinity of this compound or its analogs to specific receptor subtypes using radiolabeled ligands in competitive binding experiments.[11]Provides direct information on ligand-receptor interaction (Ki values).Does not provide information on the functional activity (agonist vs. antagonist). Requires handling of radioactive materials.Ki (inhibition constant)
Cytochemical BioassayMeasures the activity of Na+-K+-ATPase in the thick ascending limb of the loop of Henle in response to vasopressin.[17][18]High sensitivity.[17]Technically demanding and low throughput.Na+-K+-ATPase activity

Experimental Protocols

V1a Receptor Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC50) of this compound at the V1a receptor.

Methodology: [11][12]

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This is typically done for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and reference compounds. Add the compounds to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

V2 Receptor Functional Assay (cAMP Accumulation)

Objective: To determine the functional potency (EC50) of this compound at the V2 receptor.

Methodology: [7][19]

  • Cell Culture: Plate HEK293 cells stably expressing the human V2 receptor in a suitable multi-well plate and grow to the desired confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.

  • Compound Stimulation: Add varying concentrations of this compound or test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or a fluorescent biosensor-based assay).[11][14]

  • Data Analysis: Plot the measured cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizing this compound Signaling and Assay Workflows

This compound Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by this compound binding to its receptors.

G cluster_V1 V1a/V1b Receptor Signaling cluster_V2 V2 Receptor Signaling Oxypressin_V1 This compound V1R V1a/V1b Receptor Oxypressin_V1->V1R Gq Gq/11 V1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates Response_V1 Physiological Response (e.g., Vasoconstriction) Ca2->Response_V1 PKC->Response_V1 Oxypressin_V2 This compound V2R V2 Receptor Oxypressin_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates AQP2 Aquaporin-2 Insertion PKA->AQP2 Response_V2 Physiological Response (Water Reabsorption) AQP2->Response_V2 G start Start: Determine Potency of this compound Sample decision_receptor Receptor Specificity of Interest? start->decision_receptor v1_path V1a/V1b (Pressor Activity) decision_receptor->v1_path V1 v2_path V2 (Antidiuretic Activity) decision_receptor->v2_path V2 both_path Overall Physiological Effect decision_receptor->both_path Both/Overall ca_assay Calcium Mobilization Assay v1_path->ca_assay camp_assay cAMP Accumulation Assay v2_path->camp_assay in_vivo_assay In Vivo Assay (e.g., Rat Pressor Assay) both_path->in_vivo_assay protocol_ca Follow V1a Assay Protocol ca_assay->protocol_ca protocol_camp Follow V2 Assay Protocol camp_assay->protocol_camp protocol_invivo Follow In Vivo Protocol in_vivo_assay->protocol_invivo data_analysis Data Analysis (EC50/Potency Calculation) protocol_ca->data_analysis protocol_camp->data_analysis protocol_invivo->data_analysis end End: Potency Determined data_analysis->end

References

A Comparative Review of Oxypressin: Receptor Affinity, Biological Activity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers in Pharmacology and Drug Development

Oxypressin, also known as [Phe3]-Oxytocin, is a synthetic analogue of the neurohypophysial hormone oxytocin (B344502).[1] It belongs to a family of structurally related nonapeptides, including oxytocin and arginine vasopressin (AVP), which differ by only two amino acids.[2] This guide provides a comparative analysis of this compound, focusing on its receptor binding affinities, biological activities, and associated signaling pathways, benchmarked against its endogenous counterparts. The data presented herein is crucial for the design of novel therapeutics targeting the oxytocic and vasopressin receptor systems.

Comparative Biological Activity and Receptor Affinity

This compound, oxytocin, and vasopressin exert their effects by binding to a subfamily of G-protein coupled receptors (GPCRs): the oxytocin receptor (OTR) and the vasopressin receptors (V1a, V1b, and V2).[3][4] The affinity and selectivity of these peptides for each receptor subtype dictate their distinct physiological effects.

Table 1: Comparative Biological Activities of Oxytocin Analogues

CompoundUterotonic Activity (Oxytocic) (IU/mg)Pressor Activity (V1a-mediated) (IU/mg)Antidiuretic Activity (V2-mediated) (IU/mg)
Oxytocin ~500~5Low
Arginine Vasopressin (AVP) 14[3]373[3]320[3]
This compound ([Phe³]OVT) Low124[3]0.55[3]
Desmopressin (dDAVP) 1.5[3]0.39[3]1200[3]

Note: Activities are compiled from various rat bioassays and may vary between studies and species. Values for Oxytocin are approximate standard potencies.

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

LigandOTRV1aRV2R
Oxytocin 0.75 - 4.28495.2High (cross-reactivity)
Arginine Vasopressin (AVP) 2.99 - 36.14.70Low (nM range)
This compound ([Phe³]OVT) Data not widely availableHigh Affinity (agonist)Very Low Affinity

Note: Ki values are species-dependent. Data compiled from studies on human uterine smooth muscle cells and Syrian hamster brains.[5][6][7] Oxytocin's antidiuretic effect is primarily mediated through cross-reactivity at V2 receptors.[8][9][10]

Analysis: The substitution of isoleucine at position 3 in oxytocin with phenylalanine to create this compound drastically alters its activity profile. It exhibits significantly reduced uterotonic (oxytocic) activity but possesses potent pressor (vasoconstrictive) activity, making it a selective V1a receptor agonist in functional assays.[3] Its antidiuretic activity is negligible, indicating very poor interaction with the V2 receptor. In contrast, AVP is relatively non-selective between V1a and V2 receptors, while Desmopressin is a highly selective V2 agonist.[3]

Experimental Protocols

1. Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., V1aR).

  • Objective: To quantify the binding affinity of this compound for V1a receptors.

  • Methodology:

    • Membrane Preparation: Tissues or cells expressing the V1a receptor (e.g., rat liver, CHO cells transfected with the human V1aR gene) are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

    • Assay Setup: A constant concentration of a radiolabeled V1a-selective antagonist (e.g., [125I]-linear AVP antagonist) is incubated with the membrane preparation.

    • Competition: Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.

    • Incubation: The mixture is incubated at a specific temperature (e.g., 22°C) for a set time (e.g., 60-120 minutes) to reach binding equilibrium.

    • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vivo Pressor Assay (Rat Model)

This protocol measures the effect of a test compound on arterial blood pressure.

  • Objective: To determine the V1a receptor-mediated pressor activity of this compound.

  • Methodology:

    • Animal Preparation: A male rat (e.g., Sprague-Dawley) is anesthetized. The carotid artery is cannulated for direct blood pressure measurement, and the jugular vein is cannulated for intravenous drug administration.

    • Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) is recorded continuously.

    • Drug Administration: A bolus injection or infusion of this compound is administered intravenously at various doses.

    • Data Acquisition: The change in MAP from baseline is recorded for each dose.

    • Data Analysis: A dose-response curve is constructed by plotting the change in MAP against the logarithm of the this compound dose. The potency (e.g., ED50) can be calculated and compared to a standard agonist like Arginine Vasopressin.

Signaling Pathways and Experimental Workflows

V1a Receptor Signaling Pathway

This compound, acting as a V1a agonist, initiates a well-characterized signaling cascade. Upon binding, the V1a receptor, a Gq/11-coupled GPCR, activates Phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to stimulate the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to physiological responses such as smooth muscle contraction.[4]

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OXY This compound V1aR V1a Receptor OXY->V1aR Binds Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca_ER->Response PKC->Response

V1a receptor signaling cascade initiated by this compound.

Workflow for Comparative Receptor Affinity Analysis

The logical workflow for determining and comparing the receptor affinity of this compound involves several key stages, from compound selection to final data analysis and interpretation.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis A Select Ligands: This compound, AVP, Oxytocin B Prepare Receptor Source: Cell Culture (e.g., CHO-V1aR) or Tissue Dissection (e.g., Rat Liver) A->B D Incubate Membranes with Radioligand & Competitor B->D C Radiolabel Antagonist (e.g., [¹²⁵I]-LVA) C->D E Separate Bound/Free Ligand (Vacuum Filtration) D->E F Measure Radioactivity (Gamma Counting) E->F G Generate Competition Curves F->G H Calculate IC50 Values G->H I Calculate Ki using Cheng-Prusoff Equation H->I J Compare Ki values (this compound vs. AVP vs. OT) I->J

Workflow for determining comparative receptor binding affinity.

References

Validating the Mechanism of Action of Oxypressin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Oxypressin, a novel synthetic nonapeptide with structural similarities to the endogenous hormones oxytocin (B344502) and vasopressin. Understanding the precise signaling pathways activated by this compound is crucial for predicting its physiological effects and therapeutic potential. This document compares the established mechanisms of oxytocin and vasopressin, offering experimental protocols and quantitative data to guide the characterization of this compound.

Introduction to Oxytocin and Vasopressin Signaling

Oxytocin and arginine vasopressin (AVP) are closely related neuropeptides that differ by only two amino acids.[1] Despite their structural similarity, they exhibit distinct physiological roles primarily due to their selective binding to different G-protein coupled receptors (GPCRs). Oxytocin preferentially binds to the oxytocin receptor (OXTR), while vasopressin acts on three receptor subtypes: V1a, V1b, and V2.[1]

The activation of these receptors initiates distinct intracellular signaling cascades:

  • Oxytocin (via OXTR) and Vasopressin (via V1a/V1b receptors): These receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for smooth muscle contraction, such as uterine contractions during labor (oxytocin) and vasoconstriction (vasopressin).[2]

  • Vasopressin (via V2 receptors): The V2 receptor, predominantly found in the kidney, couples to Gαs proteins. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, resulting in water reabsorption.

Cross-reactivity between oxytocin and vasopressin receptors can occur, particularly at higher concentrations, due to the structural homology of the peptides and their receptors.[3] Therefore, a thorough characterization of a new analog like this compound requires assessing its activity at all relevant receptors.

Comparative Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for oxytocin and vasopressin. Validating the mechanism of this compound would involve determining which of these (or a combination) it activates.

Oxytocin_Signaling cluster_membrane Plasma Membrane OXTR OXTR Gq11 Gαq/11 OXTR->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Oxytocin Oxytocin Oxytocin->OXTR Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 ER->Ca2 Releases CellularResponse Cellular Response (e.g., Uterine Contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: Oxytocin Receptor (OXTR) Signaling Pathway.

Vasopressin_V1_Signaling cluster_membrane Plasma Membrane V1R V1a/V1b Receptor Gq11 Gαq/11 V1R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Vasopressin Vasopressin Vasopressin->V1R Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 ER->Ca2 Releases CellularResponse Cellular Response (e.g., Vasoconstriction) Ca2->CellularResponse PKC->CellularResponse

Caption: Vasopressin V1a/V1b Receptor Signaling Pathway.

Vasopressin_V2_Signaling cluster_membrane Plasma Membrane V2R V2 Receptor Gs Gαs V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Vasopressin Vasopressin Vasopressin->V2R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates AQP2 Aquaporin-2 Vesicle PKA->AQP2 Phosphorylates MembraneInsertion Membrane Insertion AQP2->MembraneInsertion Promotes CellularResponse Cellular Response (Water Reabsorption) MembraneInsertion->CellularResponse

Caption: Vasopressin V2 Receptor Signaling Pathway.

Quantitative Data for Comparison

The following tables summarize key quantitative parameters for vasopressin, oxytocin, and selected analogs. These values should serve as a benchmark for the characterization of this compound.

Table 1: Receptor Binding Affinities (Ki in nM)

LigandHuman OXTRHuman V1aRHuman V2R
Oxytocin 0.19 - 1.613 - 495.2>1000
Arginine Vasopressin (AVP) 3.6 - 36.10.4 - 4.70.3 - 23.3
Desmopressin (V2 Agonist) >100062.423.3
Atosiban (OXTR/V1a Antagonist) 0.1 - 0.81.4 - 17>1000

Note: Ki values can vary depending on the cell type, radioligand, and assay conditions.[4][5]

Table 2: Functional Potency (EC50 in nM)

LigandReceptorSecond MessengerEC50 (nM)
Oxytocin OXTRCa²⁺ Mobilization0.1 - 10
Arginine Vasopressin (AVP) V1aRCa²⁺ Mobilization0.1 - 5
Arginine Vasopressin (AVP) V2RcAMP Accumulation0.1 - 1
Desmopressin V2RcAMP Accumulation0.01 - 0.1

Note: EC50 values are highly dependent on the cell line and assay methodology.

Experimental Protocols

To validate the mechanism of action of this compound, a series of in vitro assays should be performed. The following are detailed protocols for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the affinity of this compound for the oxytocin and vasopressin receptors by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow MembranePrep Prepare membranes from cells expressing the target receptor (OXTR, V1aR, V2R) Incubation Incubate membranes with a fixed concentration of radioligand (e.g., [³H]Vasopressin) and varying concentrations of this compound MembranePrep->Incubation Equilibration Allow binding to reach equilibrium (e.g., 60-90 min at 25°C) Incubation->Equilibration Filtration Rapidly filter the mixture through a glass fiber filter to separate bound and free radioligand Equilibration->Filtration Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Counting Measure radioactivity on the filters using a scintillation counter Washing->Counting Analysis Plot the data and perform non-linear regression to determine the IC₅₀ and calculate the Ki value Counting->Analysis

Caption: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Vasopressin for V1a and V2 receptors, [³H]-Oxytocin for OXTR), and a range of concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled native ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly aspirate the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Second Messenger Assays

These functional assays measure the intracellular signaling events that occur after receptor activation.

This assay is used to assess the activation of Gq/11-coupled receptors (OXTR, V1aR, V1bR).

Calcium_Assay_Workflow CellPlating Plate cells expressing the target receptor in a 96-well black, clear-bottom plate DyeLoading Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) CellPlating->DyeLoading Incubation Incubate to allow for dye de-esterification DyeLoading->Incubation LigandAddition Add varying concentrations of this compound using a fluorescence plate reader with an integrated liquid handler Incubation->LigandAddition Measurement Measure the change in fluorescence intensity over time to detect intracellular Ca²⁺ release LigandAddition->Measurement Analysis Plot the peak fluorescence response against the log concentration of this compound to determine the EC₅₀ value Measurement->Analysis

References

A Comparative Analysis of Oxytocin's Biological Effects: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the terminology: the term "Oxypressin" does not correspond to a recognized molecule in widespread scientific literature. The following comparison will focus on Oxytocin (B344502), a structurally similar and extensively studied neuropeptide, which is presumed to be the subject of interest.

This guide provides a detailed comparison of the in vivo and in vitro effects of Oxytocin, a key hormone and neurotransmitter involved in a range of physiological processes. The data presented here is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of Oxytocin's multifaceted actions and to inform experimental design.

Quantitative Data Summary

The following tables summarize the quantitative effects of Oxytocin observed in both living organisms (in vivo) and controlled laboratory settings (in vitro).

Table 1: Effects of Oxytocin on Uterine Contractility

ParameterIn Vivo EffectsIn Vitro EffectsReference
Model Pregnant Rats (Day 17 and 21 of gestation)Pregnant Human Myometrium; Pregnant Rat Uterus[1][2]
Effect on Spontaneous Contractions Inhibition on day 21 of gestation in rats.[1]Suppression in rat uterus.[1][1]
Effect on Oxytocin-Induced Contractions Dose-dependent inhibition by antagonists.[1]Significantly higher motility index compared to carbetocin.[2] Dose-dependent inhibition by antagonists.[1][1][2]
Effect on Prostaglandin F2α-Induced Contractions No effect with peptidyl oxytocin antagonists.[1]Suppression by nonpeptidyl oxytocin antagonists.[1][1]
Antagonist Potency (pA2) Atosiban (antagonist): 7.05[3]Atosiban (antagonist, no Mg2+): 7.71[3][3]

Table 2: Effects of Oxytocin on Adrenal Cortex

ParameterIn Vivo Effects (Rat)In Vitro Effects (Dispersed Rat Inner Adrenocortical Cells)Reference
Acute Treatment A single subcutaneous injection (1.2 nmol/100 g body weight) caused a long-lasting rise in plasma corticosterone (B1669441) concentration (up to 12 hours).[4]Potent stimulatory action on basal corticosterone secretion (maximal effective concentration: 10⁻⁹ M).[4] No effect on ACTH-stimulated corticosterone secretion.[4] Inhibition of maximally ACTH-stimulated corticosterone output at higher concentrations (10⁻⁷/10⁻⁶ M).[4][4]
Chronic Treatment (10 days) Marked lowering in adrenal weight and volume of all adrenocortical zones.[4] Decreased number of parenchymal cells.[4] Significantly increased average volume of inner adrenocortical cells.[4] Lowered basal plasma corticosterone concentration.[4]Markedly raised corticosterone secretion from dispersed inner adrenocortical cells.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.

In Vivo Analysis of Uterine Contractility in Pregnant Rats
  • Animal Model: Pregnant rats at gestational days 17 and 21 were used.[1]

  • Procedure: The specific surgical and recording procedures for in vivo uterine contractility are not detailed in the provided abstracts. Generally, this involves anesthetizing the animal, exposing the uterus, and attaching a force transducer to measure contractions.

  • Drug Administration: Oxytocin and its antagonists were administered to observe their effects on spontaneous and induced uterine contractions.[1]

In Vitro Analysis of Uterine Contractility
  • Tissue Preparation: Myometrial samples were obtained from women undergoing elective cesarean deliveries.[2] The samples were dissected into strips.[2]

  • Experimental Setup: The tissue strips were suspended in individual organ bath chambers containing a physiologic salt solution.[2]

  • Data Acquisition: The amplitude and frequency of contractions were recorded and analyzed to determine the motility index (amplitude × frequency) and the area under the curve.[2]

  • Experimental Conditions: Tissues were subjected to dose-response testing with increasing concentrations of Oxytocin or its analogs.[2] Some experiments involved a 2-hour pretreatment with Oxytocin (10⁻⁸ M) to study desensitization.[2]

In Vivo Analysis of Adrenal Cortex Function in Rats
  • Animal Model: Male rats were used.[4]

  • Acute Treatment: A single subcutaneous injection of Oxytocin (1.2 nmol/100 g body weight) was administered.[4]

  • Chronic Treatment: Daily subcutaneous injections of Oxytocin (0.6 or 1.2 nmol/100 g) were given for 10 days.[4]

  • Data Collection: Plasma corticosterone concentrations were measured.[4] Adrenal glands were weighed, and histological analysis was performed to determine the volume of adrenocortical zones and cell number.[4]

In Vitro Analysis of Adrenal Cortex Function
  • Cell Preparation: Inner adrenocortical cells (zona fasciculata and zona reticularis) were dispersed from rat adrenal glands.[4]

  • Experimental Conditions: The dispersed cells were incubated with various concentrations of Oxytocin, with or without ACTH stimulation.[4]

  • Data Collection: Corticosterone secretion into the incubation medium was measured.[4]

Visualizing the Science: Diagrams

The following diagrams illustrate the generalized signaling pathway of Oxytocin and a workflow for comparing its in vivo and in vitro effects.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq_11 Gq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Hormone_Secretion Hormone Secretion Ca2_release->Hormone_Secretion PKC->Contraction PKC->Hormone_Secretion

Caption: Generalized Oxytocin signaling pathway via the Gq/11-PLC cascade.

Experimental_Workflow_Comparison cluster_invivo In Vivo Study cluster_invitro In Vitro Study invivo_model Animal Model (e.g., Rat) invivo_admin Systemic Drug Administration (e.g., s.c. injection) invivo_model->invivo_admin invivo_measure Physiological Measurement (e.g., Plasma Hormones, Uterine Contractions) invivo_admin->invivo_measure invivo_outcome Systemic Effects (Neuroendocrine & Behavioral Changes) invivo_measure->invivo_outcome comparison Comparison of In Vivo and In Vitro Data invivo_outcome->comparison invitro_model Isolated Tissue/Cells (e.g., Myometrial Strips, Adrenocortical Cells) invitro_admin Direct Application of Drug to Bath/Medium invitro_model->invitro_admin invitro_measure Cellular/Tissue Response (e.g., Contraction Force, Hormone Secretion) invitro_admin->invitro_measure invitro_outcome Direct Cellular Effects (Receptor-Mediated Responses) invitro_measure->invitro_outcome invitro_outcome->comparison

References

Safety Operating Guide

Navigating the Disposal of Oxypressin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Oxypressin, a synthetic nonapeptide, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to both personnel and the environment. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste.

This compound and its active component, Oxytocin, are classified as hazardous materials. Oxytocin is included on the National Institute for Occupational Safety and Health (NIOSH) list of drugs that should be handled as hazardous materials.[1] Furthermore, it is categorized as potentially fatal if swallowed and is suspected of causing damage to fertility or the unborn child.[2] Therefore, stringent disposal measures are imperative.

Standard Disposal Protocol

The universally recommended method for this compound disposal is to treat it as hazardous waste.[1] This involves segregating it from general laboratory waste and managing it in accordance with all applicable local, regional, national, and international regulations.[3][4][5][6][7]

Key Procedural Steps:

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated personal protective equipment (PPE), must be collected in designated, clearly labeled hazardous waste containers.

  • Container Management: Waste containers should be robust, leak-proof, and kept closed when not in use. Store containers in a secure, designated area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste management company. These companies are equipped to handle and transport hazardous materials safely and in compliance with regulatory standards.

  • Avoid Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[1][5][6] This practice can lead to environmental contamination and is prohibited by most regulatory bodies.

Management of Contaminated Materials

All items that come into contact with this compound must be treated as hazardous waste. This includes:

  • Empty Containers: Even when seemingly empty, containers may retain residual amounts of the substance and should be disposed of as hazardous waste.[7]

  • Contaminated Packaging: All primary and secondary packaging that has been in direct contact with this compound must be disposed of in accordance with hazardous waste regulations.[3][4][5]

  • Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated during the handling of this compound should be placed in the designated hazardous waste containers.

Spill Response and Cleanup

In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Emergency Spill Protocol:

  • Evacuate and Secure the Area: Limit access to the spill area to essential personnel involved in the cleanup.

  • Don Appropriate PPE: At a minimum, this should include chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use absorbent materials to contain the spill and prevent it from spreading.

  • Collect and Dispose: Carefully collect the spilled material and all contaminated absorbent materials. Place them in a designated hazardous waste container.[2][5][6]

  • Decontaminate the Area: Clean the spill area with an appropriate decontaminating solution, and dispose of all cleaning materials as hazardous waste.

Decision Pathway for this compound Disposal

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound and related materials.

cluster_0 This compound Waste Stream Identification start Waste Generated Containing this compound is_product Is it unused or expired product? start->is_product is_container Is it a contaminated container? is_product->is_container No collect Collect in Designated Hazardous Waste Container is_product->collect Yes is_ppe Is it contaminated PPE or spill cleanup material? is_container->is_ppe No is_container->collect Yes is_ppe->collect Yes dispose Dispose via Licensed Hazardous Waste Vendor collect->dispose end Disposal Complete dispose->end

Caption: Decision-making workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Guide to Handling Oxypressin: Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Oxypressin is currently available. The following guidance is compiled from safety information for the structurally similar peptide, Oxytocin, and established best practices for handling synthetic peptides in a laboratory environment. The toxicological properties of this compound have not been fully investigated; therefore, it should be handled as a potentially hazardous substance.[1]

This document provides essential, step-by-step safety and logistical procedures for researchers, scientists, and drug development professionals working with this compound. Strict adherence to these protocols is vital for ensuring personal safety and the integrity of experimental outcomes.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted prior to handling this compound. The primary hazards are presumed to be similar to those of Oxytocin, which include potential reproductive toxicity and irritation upon inhalation or contact.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Skin and Body Protection A standard laboratory coat.To shield skin and clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood. For handling large quantities or if dust generation is likely, a respirator may be necessary.To prevent the inhalation of lyophilized powder.

Operational and Handling Procedures

Receiving and Storage
  • Upon delivery, inspect the container for any signs of damage.

  • Lyophilized (powdered) this compound should be stored in a tightly sealed container in a cool, dark, and dry location.[2][3]

  • For long-term stability, maintain a storage temperature of -20°C or colder.[3][4] Short-term storage at 4°C is acceptable.[3]

  • Before opening, allow the container to warm to room temperature to prevent moisture contamination from condensation.[4]

Reconstitution (Dissolving the Peptide)
  • All handling of the lyophilized powder should occur in a designated clean area, such as a chemical fume hood, to minimize inhalation risk and prevent contamination.

  • Always use sterile equipment, including spatulas, vials, and pipette tips.[5]

  • A universal solvent for all peptides does not exist; the appropriate solvent will depend on the peptide's specific amino acid sequence.[4]

  • It is highly recommended to test the solubility of a small portion of the peptide before preparing the entire sample.[4]

  • Sonication may be used to facilitate the dissolution of the peptide if it does not readily dissolve.[4]

  • For peptide solutions, a sterile buffer with a slightly acidic pH (approximately 5-6) is recommended, with storage at -20°C.[3]

  • To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.[2]

General Laboratory Practices
  • Avoid any direct contact with the skin, eyes, or clothing.[6]

  • Eating, drinking, and smoking are strictly prohibited in the laboratory.[6]

  • Thoroughly wash hands after handling the substance.[6]

  • Ensure all containers are clearly labeled with the peptide's name, concentration, preparation date, and any relevant hazard warnings.[2][5]

Spill Management

In the event of a spill, adhere to the following procedure:

  • Secure the Area: Immediately alert personnel in the vicinity and restrict access to the affected area.

  • Assess the Spill: Identify the nature (powder or liquid) and the extent of the spill.

  • Don PPE: Before beginning cleanup, put on the recommended personal protective equipment.

  • Contain the Spill:

    • For solid spills: To prevent dust from becoming airborne, gently cover the spill with a damp paper towel.

    • For liquid spills: Use an appropriate absorbent material to cover the spill.

  • Clean the Area:

    • Carefully wipe up the contained spill, working from the perimeter inward.

    • Decontaminate the surface with a suitable cleaning agent, such as a 10% bleach solution, followed by a thorough rinse with water.

  • Dispose of Waste: All contaminated materials, including paper towels, absorbent pads, and gloves, must be placed in a sealed, clearly labeled hazardous waste container.[7]

Disposal Plan

All waste associated with this compound, including empty containers, contaminated PPE, and unused solutions, must be managed as hazardous chemical waste.[2][5]

  • Solid Waste: Should be collected in a designated, leak-proof hazardous waste container that is clearly labeled.[7]

  • Liquid Waste:

    • Never dispose of peptide solutions down the drain.[2][5]

    • Collect all liquid waste in a sealed and labeled container.

    • Chemical inactivation is a potential pre-treatment for disposal. This can be achieved by treating the liquid waste with a 1 M solution of either hydrochloric acid or sodium hydroxide (B78521) for a minimum of 24 hours to hydrolyze the peptide.[7] The solution must be neutralized before it is collected as hazardous waste.[7]

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) department, in strict accordance with all local, state, and federal regulations.[5]

Quantitative Data Summary

ParameterValueSource(s)
Long-Term Storage Temperature -20°C or colder[3][4]
Short-Term Storage Temperature 4°C[3]
Recommended pH for Peptide Solutions 5-6[3]
Inactivation Reagent Concentration 1 M HCl or 1 M NaOH[7]
Inactivation Time Minimum 24 hours[7]

Methodologies

As no specific experimental protocols for this compound were identified, the following provides a general methodology for handling synthetic peptides.

Protocol for Reconstituting a Lyophilized Peptide:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature.[4]

  • In a chemical fume hood, carefully open the vial.

  • Add the calculated volume of a suitable sterile solvent (e.g., sterile water, dilute acetic acid) to the vial.[4]

  • Gently agitate the vial to dissolve the peptide. If needed, a sonicator can be used to aid dissolution.[4]

  • The resulting peptide solution can be used immediately or aliquoted for future use.

  • If storing, dispense single-use volumes into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or colder.[3]

Visual Workflows

Spill_Management_Workflow This compound Spill Management Workflow Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Assess Assess Spill (Solid or Liquid?) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain_Solid Contain Solid Spill (Cover with damp paper towel) Assess->Contain_Solid Solid Contain_Liquid Contain Liquid Spill (Use absorbent material) Assess->Contain_Liquid Liquid PPE->Assess Clean Clean Spill Area (Work from outside in) Contain_Solid->Clean Contain_Liquid->Clean Decontaminate Decontaminate Surface Clean->Decontaminate Dispose Dispose of all contaminated materials in a sealed hazardous waste container Decontaminate->Dispose Report Report Incident to Supervisor/EHS Dispose->Report

Caption: Workflow for the proper management of an this compound spill.

Oxypressin_Handling_Disposal_Workflow This compound Handling and Disposal Workflow cluster_handling Handling cluster_disposal Disposal Receive Receive Lyophilized Peptide Store Store at -20°C or colder Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Reconstitute Reconstitute in Fume Hood Equilibrate->Reconstitute Use Use in Experiment Reconstitute->Use Store_Solution Store Aliquots at -20°C Use->Store_Solution Collect_Waste Collect All Waste (Solid & Liquid) Use->Collect_Waste Store_Solution->Use Segregate Segregate Waste Types Collect_Waste->Segregate Inactivate Chemically Inactivate (Optional, for liquid waste) Segregate->Inactivate Liquid Package Package in Labeled, Sealed Containers Segregate->Package Solid Neutralize Neutralize Liquid Waste Inactivate->Neutralize Neutralize->Package EHS_Disposal Dispose via EHS Package->EHS_Disposal

Caption: Standard operating procedure for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.